Product packaging for 15-Iodopentadecanoic acid(Cat. No.:CAS No. 71736-22-6)

15-Iodopentadecanoic acid

Cat. No.: B15277949
CAS No.: 71736-22-6
M. Wt: 368.29 g/mol
InChI Key: MSLBDNQKDOUYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Iodopentadecanoic acid is a synthetic, radioiodinatable fatty acid analog of significant interest in biomedical research, particularly for tracing and quantifying myocardial lipid metabolism . Like the closely related compound 15-(p-Iodophenyl)pentadecanoic acid (IPPA), it is designed to mimic the biochemical behavior of natural fatty acids, such as palmitic acid, allowing it to be taken up by metabolically active tissues like the heart muscle . Upon cellular uptake, it enters the standard lipid metabolic pathways, being activated to its Coenzyme A derivative and incorporated into lipid pools, including triglycerides . Its primary research value lies in its potential as a precursor for developing gamma-emitting radiopharmaceuticals when labeled with iodine-123. This enables the non-invasive assessment of cardiac function and metabolism through techniques like Single-Photon Emission Computed Tomography (SPECT) . Researchers utilize this compound and its analogs to investigate alterations in fatty acid metabolism under various pathological conditions, including coronary artery disease and ischemia . Such studies can reveal regions of compromised heart muscle by detecting reduced uptake or altered kinetics of the tracer. The compound serves as a critical tool for elucidating the role of fatty acids in energy production and storage within the heart, contributing to a deeper understanding of cardiac physiology and disease mechanisms. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29IO2 B15277949 15-Iodopentadecanoic acid CAS No. 71736-22-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71736-22-6

Molecular Formula

C15H29IO2

Molecular Weight

368.29 g/mol

IUPAC Name

15-iodopentadecanoic acid

InChI

InChI=1S/C15H29IO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18)

InChI Key

MSLBDNQKDOUYDH-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCI)CCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 15-Iodopentadecanoic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

15-Iodopentadecanoic acid is a long-chain fatty acid that has garnered significant interest in the scientific and medical communities, primarily as a diagnostic imaging agent for assessing myocardial metabolism. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its use in cardiac imaging. The information is intended for researchers, scientists, and professionals involved in drug development and diagnostics.

Chemical and Physical Properties

This compound is a synthetic fatty acid analog where an iodine atom is incorporated at the terminal (omega) position of the pentadecanoic acid carbon chain. This modification, particularly with a radioactive isotope of iodine, allows for non-invasive imaging of fatty acid uptake and metabolism in various tissues, most notably the heart.

PropertyValueReference
Chemical Formula C15H29IO2
Molecular Weight 368.29 g/mol
CAS Number 80479-93-2[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a precursor long-chain dicarboxylic acid. The following is a generalized protocol based on documented synthetic routes.

Experimental Protocol: Synthesis of this compound

Materials:

  • Pentadecanedioic acid

  • Methanol

  • Sulfuric acid (catalyst)

  • Sodium borohydride

  • Hydrobromic acid

  • Glacial acetic acid

  • Sodium iodide

  • Acetone

  • Appropriate organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Methodology:

  • Esterification: Pentadecanedioic acid is first converted to its dimethyl ester. This is typically achieved by refluxing the diacid in methanol with a catalytic amount of sulfuric acid. The reaction is monitored until completion, after which the excess methanol is removed under reduced pressure.

  • Selective Reduction: The dimethyl pentadecanoate is then selectively reduced to 15-hydroxypentadecanoic acid methyl ester. This can be accomplished using a reducing agent like sodium borohydride in an appropriate solvent. The reaction conditions are controlled to favor the reduction of one ester group.

  • Hydrolysis: The resulting hydroxy ester is hydrolyzed to 15-hydroxypentadecanoic acid using a base, such as sodium hydroxide, followed by acidification.

  • Halogenation (Bromination): The 15-hydroxypentadecanoic acid is then converted to 15-bromopentadecanoic acid. This is often done by reacting it with a mixture of hydrobromic acid and glacial acetic acid under reflux.[2]

  • Iodination (Finkelstein Reaction): Finally, this compound is synthesized from 15-bromopentadecanoic acid via a Finkelstein reaction. This involves treating the bromo-acid with sodium iodide in a solvent like acetone, which drives the reaction towards the formation of the iodo-substituted product.[2]

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Application in Myocardial Imaging

The most prominent application of this compound is in nuclear cardiology, where its radioiodinated form, typically with Iodine-123 (¹²³I), is used as a tracer for Single Photon Emission Computed Tomography (SPECT) imaging. The resulting radiopharmaceutical, often referred to as ¹²³I-15-(p-iodophenyl)pentadecanoic acid (IPPA) or its methylated analog ¹²³I-BMIPP, allows for the visualization and quantification of myocardial fatty acid uptake and metabolism.

Myocardial Fatty Acid Metabolism

Under normal physiological conditions, the heart predominantly relies on the beta-oxidation of long-chain fatty acids for its energy production.[3][4] In pathological states such as ischemia, this metabolic preference shifts towards glucose utilization. This metabolic switch forms the basis for the diagnostic utility of radiolabeled fatty acid analogs.

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Myocardial_Fatty_Acid_Metabolism Myocardial Fatty Acid Metabolism Pathway cluster_extracellular Extracellular Space cluster_cardiomyocyte Cardiomyocyte cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty_Acids Fatty Acids (e.g., this compound) FA_Transport Fatty Acid Transport Proteins (CD36, FATP) Fatty_Acids->FA_Transport Uptake Sarcolemma FA_Cytosol Fatty Acid FA_Transport->FA_Cytosol Acyl_CoA_Synthetase Acyl-CoA Synthetase FA_Cytosol->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 Carnitine Palmitoyltransferase I (CPT-I) Fatty_Acyl_CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CPT2 Carnitine Palmitoyltransferase II (CPT-II) Acylcarnitine->CPT2 Transport into Mitochondria Mitochondrial_Matrix Fatty_Acyl_CoA_Mito Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_Mito Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP (Energy) TCA_Cycle->ATP

Caption: Metabolic fate of fatty acids in cardiomyocytes.

Experimental Protocol: Myocardial SPECT Imaging with ¹²³I-BMIPP

Objective: To assess myocardial viability in patients with coronary artery disease.

Materials:

  • ¹²³I-labeled 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (¹²³I-BMIPP)

  • SPECT gamma camera

  • Standard patient monitoring equipment

Methodology:

  • Patient Preparation: Patients are typically instructed to fast for at least 4 hours prior to the study to increase myocardial fatty acid uptake.

  • Tracer Administration: A dose of ¹²³I-BMIPP (typically 111-222 MBq) is administered intravenously at rest.

  • Image Acquisition:

    • Early Imaging: SPECT images are acquired approximately 15-30 minutes after tracer injection to assess initial myocardial uptake, which reflects regional blood flow and fatty acid extraction.

    • Delayed Imaging: A second set of SPECT images is acquired 2-4 hours after injection. The tracer distribution in these images reflects myocardial retention and metabolism of the fatty acid analog.

  • Image Analysis:

    • The myocardial images are typically reconstructed in short-axis, long-axis, and horizontal long-axis views.

    • The uptake of ¹²³I-BMIPP is assessed visually and semi-quantitatively in different myocardial segments.

    • A "mismatch" pattern, where there is reduced tracer uptake in a region with preserved blood flow (as determined by a perfusion agent like Thallium-201 or Technetium-99m sestamibi), is indicative of ischemic but viable myocardium. This is because ischemic cells switch from fatty acid to glucose metabolism, thus showing reduced uptake of the fatty acid analog but preserved viability.

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SPECT_Workflow Experimental Workflow for Myocardial SPECT Imaging cluster_preparation Patient Preparation cluster_procedure Imaging Procedure cluster_analysis Data Analysis Fasting Patient Fasting (min. 4 hours) Injection Intravenous Injection of ¹²³I-BMIPP Fasting->Injection Early_Scan Early SPECT Scan (15-30 min post-injection) Injection->Early_Scan Assess initial uptake Delayed_Scan Delayed SPECT Scan (2-4 hours post-injection) Early_Scan->Delayed_Scan Waiting period Reconstruction Image Reconstruction (Short/Long Axis Views) Delayed_Scan->Reconstruction Assess retention Assessment Assessment of Tracer Uptake Reconstruction->Assessment Diagnosis Diagnosis (Viable vs. Non-viable Myocardium) Assessment->Diagnosis

Caption: Workflow for a typical cardiac SPECT imaging study.

Quantitative Data from Clinical Studies

The following table summarizes representative quantitative data from studies using radiolabeled this compound analogs for myocardial imaging.

ParameterIschemic MyocardiumNon-ischemic Myocardiump-value
Myocardial Uptake of 9-MPA (%) 58.2 ± 14.291.9 ± 6.5<0.0001
Clearance of 9-MPA (%) 10.2 ± 11.719.1 ± 5.9<0.01

Data adapted from a study on 123I-15-(p-iodophenyl)-9-R,S-methylpentadecanoic acid (9-MPA) in acute coronary syndrome.

Conclusion

This compound, particularly in its radiolabeled forms, is a valuable tool for the non-invasive assessment of myocardial fatty acid metabolism. Its ability to differentiate between viable and non-viable heart tissue in ischemic conditions provides crucial information for clinical decision-making. The synthesis of this compound, while multi-stepped, is well-documented, allowing for its continued use and further research in the field of cardiac diagnostics and drug development. This guide provides a foundational understanding for professionals in the field to appreciate and potentially utilize this important molecule in their work.

References

An In-Depth Technical Guide to 15-Iodopentadecanoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Iodopentadecanoic acid is a halogenated derivative of the saturated fatty acid, pentadecanoic acid. This guide provides a comprehensive overview of its chemical structure, and physicochemical properties, and explores its primary application as a tracer in myocardial metabolism studies. Due to the limited availability of direct data for this compound, this document leverages information from its closely related and extensively studied analog, 15-(p-iodophenyl)pentadecanoic acid (IPPA), to infer potential characteristics and experimental utility. This guide also touches upon the known biological roles of its parent compound, pentadecanoic acid, to provide a broader context for its potential physiological significance.

Chemical Structure and Properties

This compound is a 15-carbon long-chain fatty acid with an iodine atom substituted at the terminal (omega) position.

Chemical Structure:

While specific, experimentally determined quantitative data for this compound is scarce in publicly available literature, the properties of its parent compound, pentadecanoic acid, and its phenyl analog, 15-(p-iodophenyl)pentadecanoic acid, are summarized below to provide an estimation of its characteristics.

Table 1: Physicochemical Properties of Pentadecanoic Acid and Related Compounds

PropertyPentadecanoic Acid15-(p-iodophenyl)pentadecanoic acid (IPPA)This compound (Predicted)
Chemical Formula C15H30O2C21H33IO2C15H29IO2
Molecular Weight 242.40 g/mol 444.39 g/mol 368.28 g/mol
Melting Point 52.3 °CData not readily availableLikely a solid at room temperature with a melting point higher than pentadecanoic acid due to the heavier iodine atom.
Boiling Point 338.7 °CData not readily availableExpected to have a high boiling point.
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform.Soluble in organic solvents.Expected to be insoluble in water and soluble in organic solvents.

Spectroscopic Data:

  • ¹H NMR: A triplet around 3.2 ppm corresponding to the methylene protons adjacent to the iodine atom (-CH₂-I), a triplet around 2.3 ppm for the methylene protons adjacent to the carboxyl group (-CH₂-COOH), a broad singlet for the carboxylic acid proton (-COOH), and a large multiplet between 1.2 and 1.7 ppm for the remaining methylene protons.

  • ¹³C NMR: A signal at a low field for the carbonyl carbon, a signal for the carbon attached to iodine, and a series of signals in the aliphatic region for the other methylene carbons.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns including the loss of an iodine atom and fragments corresponding to the aliphatic chain.

Synthesis and Radiolabeling

The synthesis of radioiodinated fatty acids is a critical process for their use in diagnostic imaging. While a specific protocol for this compound is not detailed in the available literature, a general approach can be inferred from the synthesis of similar compounds like 15-(p-iodophenyl)pentadecanoic acid.

General Synthesis Approach:

The synthesis typically involves the preparation of a suitable precursor molecule that can be readily iodinated. For this compound, this would likely involve the synthesis of 15-hydroxypentadecanoic acid or 15-bromopentadecanoic acid, followed by a nucleophilic substitution reaction to introduce the iodine atom. For radiolabeling, a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) is used.

Experimental Protocol: Synthesis of a Radioiodinated Fatty Acid Analog (Illustrative)

The following is a generalized protocol based on the synthesis of radioiodinated fatty acid analogs. Note: This is not a direct protocol for this compound and would require optimization.

Objective: To synthesize a ¹²⁵I-labeled long-chain fatty acid.

Materials:

  • 15-bromopentadecanoic acid (precursor)

  • Sodium [¹²⁵I]iodide

  • Dimethylformamide (DMF)

  • Crown ether (e.g., 18-crown-6)

  • Heating apparatus

  • Thin-layer chromatography (TLC) system

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve 15-bromopentadecanoic acid in anhydrous DMF.

  • Add sodium [¹²⁵I]iodide and a catalytic amount of crown ether to the reaction mixture. The crown ether helps to solubilize the iodide salt and enhance its nucleophilicity.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified period (e.g., 1-2 hours).

  • Monitor the progress of the reaction using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product using HPLC to isolate the [¹²⁵I]this compound.

  • Confirm the identity and purity of the final product using appropriate analytical techniques.

Diagram: General Workflow for Radiosynthesis

Radiosynthesis_Workflow Precursor 15-Bromopentadecanoic Acid (in DMF) Reaction Heating (80-100 °C) Precursor->Reaction Reagents Na[¹²⁵I] + Crown Ether Reagents->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Purification Purification (HPLC) Reaction->Purification If complete TLC->Reaction Continue if incomplete Product [¹²⁵I]this compound Purification->Product Analysis Analysis Product->Analysis

Caption: General workflow for the synthesis of a radioiodinated fatty acid.

Biological Activity and Applications

The primary application of this compound and its analogs is as a tracer for studying myocardial fatty acid metabolism. Fatty acids are the primary energy source for the heart, and alterations in their metabolism are associated with various cardiovascular diseases.

Myocardial Fatty Acid Uptake Studies:

Radioiodinated fatty acids are taken up by cardiomyocytes in a manner analogous to natural fatty acids. Their distribution and clearance from the myocardium can be monitored using imaging techniques like Single Photon Emission Computed Tomography (SPECT), providing valuable information about regional blood flow and metabolic function.

Studies with the analog 15-(p-iodophenyl)pentadecanoic acid (IPPA) have shown that it is taken up by the heart and undergoes β-oxidation, although at a slower rate than native fatty acids. The iodine atom allows for external detection without significantly altering the molecule's biological behavior in terms of uptake and initial metabolic steps.

Experimental Protocol: Evaluation of Myocardial Uptake in an Animal Model (Illustrative)

Objective: To assess the myocardial uptake of a radioiodinated fatty acid in a rat model.

Materials:

  • Radioiodinated this compound (or analog)

  • Anesthetized rats

  • Gamma counter

  • Surgical instruments for tissue harvesting

Procedure:

  • Administer a known amount of the radioiodinated fatty acid to the rats via tail vein injection.

  • At various time points post-injection (e.g., 5, 15, 30, 60 minutes), euthanize a subset of the animals.

  • Excise the hearts and other organs of interest (e.g., blood, liver, muscle).

  • Weigh the tissue samples.

  • Measure the radioactivity in each tissue sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

  • Analyze the data to determine the kinetics of uptake and clearance from the heart.

Diagram: Experimental Workflow for Myocardial Uptake Study

Myocardial_Uptake_Workflow cluster_animal_phase Animal Experiment cluster_analysis_phase Data Analysis Injection Inject Radio-tracer (Tail Vein) Timepoints Euthanize at Time Points Injection->Timepoints Harvest Harvest Tissues (Heart, Blood, etc.) Timepoints->Harvest Weigh Weigh Tissues Harvest->Weigh GammaCount Measure Radioactivity (Gamma Counter) Weigh->GammaCount Calculate Calculate %ID/g GammaCount->Calculate Kinetics Determine Uptake & Clearance Kinetics Calculate->Kinetics

Caption: Workflow for evaluating myocardial uptake of a radiotracer.

Potential Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been elucidated, the biological activities of its parent compound, pentadecanoic acid (C15:0), offer insights into its potential cellular effects. Pentadecanoic acid has been shown to have several beneficial effects, including anti-inflammatory, anti-fibrotic, and metabolism-regulating properties.

Key Signaling Molecules Potentially Influenced:

  • AMP-activated protein kinase (AMPK): Pentadecanoic acid is known to activate AMPK, a central regulator of cellular energy homeostasis. AMPK activation promotes glucose uptake and fatty acid oxidation.

  • Mammalian target of rapamycin (mTOR): Pentadecanoic acid has been shown to inhibit the mTOR pathway, which is involved in cell growth, proliferation, and survival. mTOR inhibition is a target for various therapeutic interventions, including cancer and aging.

Diagram: Potential Signaling Pathways Influenced by Pentadecanoic Acid

Signaling_Pathways cluster_AMPK AMPK Pathway cluster_mTOR mTOR Pathway C15_0 Pentadecanoic Acid (and potentially its derivatives) AMPK AMPK C15_0->AMPK mTOR mTOR C15_0->mTOR inhibits FAO Fatty Acid Oxidation AMPK->FAO activates GU Glucose Uptake AMPK->GU activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes

Caption: Potential signaling pathways affected by pentadecanoic acid.

Conclusion

This compound holds potential as a valuable research tool, particularly in the field of cardiac imaging and metabolic studies. While direct experimental data for this specific compound is limited, the extensive research on its analog, 15-(p-iodophenyl)pentadecanoic acid, provides a strong foundation for its application as a tracer for fatty acid uptake and metabolism. Furthermore, the known biological activities of its parent compound, pentadecanoic acid, suggest that this compound and its derivatives could be of interest in broader pharmacological and drug development contexts. Further research is warranted to fully characterize the physicochemical properties and biological activities of this compound to unlock its full potential in scientific and clinical research.

Synthesis of Radioiodinated 15-Iodopentadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and quality control of radioiodinated 15-iodopentadecanoic acid (15-IPPA), a key radiopharmaceutical for myocardial imaging. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the underlying chemical pathways and workflows.

Introduction

Radioiodinated long-chain fatty acids, such as this compound, are valuable tools in nuclear medicine for the assessment of myocardial fatty acid metabolism.[1][2] The introduction of a gamma-emitting iodine isotope, such as Iodine-123 or Iodine-131, allows for non-invasive imaging of fatty acid uptake and utilization by the heart muscle using Single Photon Emission Computed Tomography (SPECT).[1] Alterations in myocardial fatty acid metabolism are associated with various cardiac pathologies, including ischemia and cardiomyopathy. This guide focuses on the chemical synthesis of this important diagnostic agent.

Synthesis Methodologies

The introduction of a radioiodine atom onto the pentadecanoic acid backbone can be achieved through two primary methods: isotopic exchange and electrophilic substitution. The choice of method often depends on the desired specific activity, the availability of precursors, and the radioisotope being used.

Isotopic Exchange

Isotopic exchange is a direct method where a non-radioactive iodine atom in this compound is swapped with a radioactive iodine isotope. This method is particularly suitable for producing radioiodinated compounds when the corresponding non-radioactive iodinated precursor is readily available. A significant advantage of this method is the straightforward nature of the reaction. However, it typically results in products with lower specific activity as it is a reversible process and involves the presence of a large excess of the non-radioactive precursor.

Electrophilic Substitution

Electrophilic substitution is a versatile method for radioiodination, particularly for producing no-carrier-added (NCA) radiopharmaceuticals with high specific activity.[3] This approach involves the reaction of a precursor molecule, such as 15-phenylpentadecanoic acid, with an electrophilic radioiodine species. A common and highly efficient variation is iododeostannylation, where a trialkyltin-substituted precursor is reacted with radioiodide in the presence of an oxidizing agent.[3] This method offers high radiochemical yields and regioselectivity.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and purification of radioiodinated this compound.

Synthesis of Precursors

The synthesis of the precursor 15-phenylpentadecanoic acid can be achieved through a multi-step process, as exemplified by the synthesis of the closely related 15-phenyl-3-(R,S)-methylpentadecanoic acid.[4] A common route involves the Friedel-Crafts acylation of a suitable aromatic compound, followed by a Wolff-Kishner or Clemmensen reduction to yield the long-chain fatty acid.

Radioiodination Procedures

This protocol is adapted from a general method for radioiodination via isotope exchange in a pivalic acid melt.[5]

Materials:

  • This compound

  • Sodium iodide (NaI) in the desired radioisotope (e.g., Na¹²⁵I)

  • Pivalic acid

  • Reaction vial (e.g., a sealed glass ampoule)

Procedure:

  • In a reaction vial, combine this compound and the desired amount of radioactive sodium iodide.

  • Add pivalic acid to the vial to serve as a molten solvent.

  • Seal the reaction vial under vacuum.

  • Heat the reaction mixture to 155°C in a heating block or oil bath.

  • Maintain the temperature for 1 hour to allow for isotopic exchange.

  • After 1 hour, remove the vial from the heat source and allow it to cool to room temperature.

  • The crude product is then ready for purification.

This protocol is based on the general principles of iododeostannylation for aromatic compounds.[3]

Materials:

  • Methyl 15-(4-trimethylstannylphenyl)pentadecanoate (precursor)

  • Sodium iodide (NaI) in the desired radioisotope (e.g., Na¹²³I)

  • Oxidizing agent (e.g., Chloramine-T, Iodogen)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Reaction vial

Procedure:

  • Prepare a solution of the oxidizing agent (e.g., Iodogen coated on the reaction vial or a fresh solution of Chloramine-T).

  • Add the radioactive sodium iodide solution to the reaction vial.

  • Introduce the precursor, methyl 15-(4-trimethylstannylphenyl)pentadecanoate, dissolved in a suitable organic solvent (e.g., ethanol).

  • Allow the reaction to proceed at room temperature for a specified time (typically 15-30 minutes).

  • Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite solution).

  • The crude product is then subjected to purification to remove unreacted radioiodide and byproducts.

Purification and Quality Control

Purification of the radioiodinated product is crucial to remove unreacted radioiodide and other impurities. High-performance liquid chromatography (HPLC) is the method of choice for purification, while thin-layer chromatography (TLC) is commonly used for rapid quality control.

HPLC Purification

Typical HPLC Conditions:

ParameterValue
Column Reversed-phase C18 (e.g., 250 x 10 mm, 10 µm)
Mobile Phase Acetonitrile/Water/Acetic Acid gradient
Flow Rate 2-4 mL/min
Detection UV detector (e.g., at 254 nm) and a radioactivity detector
Radio-TLC for Quality Control

Typical Radio-TLC Conditions:

ParameterValue
Stationary Phase Silica gel 60 F254 plates
Mobile Phase A mixture of organic solvents, e.g., Hexane:Ethyl Acetate:Acetic Acid (90:10:1 v/v/v)
Visualization UV light (254 nm) and a radio-TLC scanner

The radiochemical purity is determined by the ratio of the radioactivity of the product spot to the total radioactivity on the TLC plate. The retention factor (Rf) value is a key parameter for identifying the product. The Rf value is inversely related to the polarity of the compound; more polar compounds have lower Rf values.[6]

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of radioiodinated this compound and related compounds.

Table 1: Comparison of Radioiodination Methods

MethodPrecursorRadioisotopeTypical Radiochemical YieldTypical Specific ActivityReference
Isotopic ExchangeThis compound¹²⁵I55-99%>700 Ci/mmol[5]
Electrophilic Substitution (Iododeostannylation)15-(p-trimethylstannylphenyl)pentadecanoic acid¹²³IHigh (typically >90%)High (no-carrier-added)[3]

Table 2: Radio-TLC and HPLC Data for Quality Control

CompoundTLC Mobile PhaseTypical Rf ValueHPLC ColumnTypical Retention Time
This compoundHexane:Ethyl Acetate:Acetic Acid (90:10:1)0.4 - 0.6C18 Reversed-PhaseVaries with gradient
Free Radioiodide (I⁻)Same as above~0.0C18 Reversed-PhaseEarly eluting peak

Visualizations

The following diagrams illustrate the key workflows and chemical transformations described in this guide.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_radioiodination Radioiodination cluster_purification Purification & QC A Starting Materials B Chemical Reactions (e.g., Friedel-Crafts, Reduction) A->B C Purification B->C D 15-Phenylpentadecanoic Acid (Precursor) C->D F Radioiodination Reaction D->F E Radioiodide (e.g., Na¹²³I) E->F G Crude Radioiodinated Product F->G H HPLC Purification G->H J Final Product: Radioiodinated This compound H->J I Radio-TLC Quality Control J->I

Caption: General workflow for the synthesis of radioiodinated this compound.

Isotopic_Exchange reactant1 This compound (¹²⁷I) conditions Pivalic Acid Melt 155°C, 1 hr reactant1->conditions reactant2 Radioactive Iodide (e.g., Na¹²⁵I) reactant2->conditions product Radioiodinated This compound (¹²⁵I) conditions->product

Caption: Isotopic exchange reaction for radioiodination.

Electrophilic_Substitution precursor 15-(p-trimethylstannylphenyl)pentadecanoic acid reaction Electrophilic Iododeostannylation precursor->reaction reagents Na¹²³I + Oxidizing Agent (e.g., Chloramine-T) reagents->reaction product Radioiodinated 15-(p-iodophenyl)pentadecanoic acid reaction->product

Caption: Electrophilic substitution via iododeostannylation.

References

The Cellular Gateway: Unraveling the Uptake Mechanism of 15-Iodopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Iodopentadecanoic acid (15-IPA) is a halogenated fatty acid that has garnered interest in biomedical research, particularly as a tracer for myocardial metabolism. Understanding its mechanism of cellular uptake is crucial for its application in diagnostic imaging and for the development of novel therapeutic agents that target fatty acid metabolism. This technical guide synthesizes the current understanding of how 15-IPA traverses the cell membrane, drawing upon evidence from studies of similar long-chain fatty acid analogs. While direct, comprehensive studies on 15-IPA are limited, a robust model of its uptake can be constructed by examining the well-established pathways for fatty acid transport.

Core Cellular Uptake Pathways for Long-Chain Fatty Acids

The cellular uptake of long-chain fatty acids like 15-IPA is a complex process involving both passive diffusion and protein-mediated transport. The latter is considered the primary mechanism for efficient fatty acid uptake. Two major families of proteins are implicated in this process: Fatty Acid Transport Proteins (FATPs) and CD36.

The Role of Fatty Acid Transporters (FATPs/SLC27A)

The Solute Carrier family 27 (SLC27) consists of six members (FATP1-6) that facilitate the transport of long-chain fatty acids across the plasma membrane.[1][2] These proteins are believed to function through a process known as "vectorial acylation," where the fatty acid is activated to an acyl-CoA synthetase by the FATP itself, trapping it within the cell and driving further uptake.[2] While direct evidence for 15-IPA interaction with specific FATPs is yet to be established, it is highly probable that these transporters play a role in its cellular entry, given their broad substrate specificity for long-chain fatty acids.[3]

The Multifunctional Scavenger Receptor CD36

CD36, also known as fatty acid translocase (FAT), is a key player in the uptake of long-chain fatty acids in various tissues, including the heart, adipose tissue, and skeletal muscle.[4][5] Studies on very-long-chain fatty acids have demonstrated a significant dependence on CD36 for their cellular uptake.[4] The mechanism of CD36-mediated uptake is thought to involve the binding of the fatty acid and its subsequent translocation across the membrane, potentially through an endocytic process.[6][7] Recent evidence suggests that CD36 may enhance fatty acid uptake by increasing the rate of intracellular esterification, thereby creating a concentration gradient that favors influx.

Proposed Mechanism of this compound Uptake

Based on the available evidence for analogous iodinated fatty acids and long-chain fatty acids in general, the cellular uptake of 15-IPA is likely a multi-step process:

  • Binding to the Plasma Membrane: 15-IPA, carried in the circulation bound to albumin, dissociates and partitions into the outer leaflet of the plasma membrane.

  • Protein-Mediated Transport: The fatty acid is then engaged by membrane-bound transporters.

    • CD36: Binds 15-IPA and facilitates its translocation across the membrane. This process may involve the internalization of CD36 via caveolae- or clathrin-mediated endocytosis.[6][7]

    • FATPs: Members of the FATP family bind and transport 15-IPA into the cell, coupled with its activation to 15-iodo-pentadecanoyl-CoA.

  • Intracellular Trafficking and Metabolism: Once inside the cell, 15-iodo-pentadecanoyl-CoA is directed towards various metabolic pathways, including incorporation into complex lipids or transport into the mitochondria for β-oxidation.

Quantitative Data on Iodinated Fatty Acid Uptake

TracerMyocardial Uptake (dpm/mg.mCi)Myocardium-to-Blood Ratio (Peak)Primary Lipid Fraction IncorporationReference
17-[123I]iodoheptadecanoic acid (IHDA)995 +/- 2484.1:1Phospholipids[1]
15-(p-[125I]iodophenyl)pentadecanoic acid (pIPPA)785 +/- 1973.9:1Triacylglycerols[1]
15-(p-[131I]iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPPA)Not explicitly stated, but activity remained constant>10:1Triacylglycerols[1]

Experimental Protocols

In Vitro Fatty Acid Uptake Assay

This protocol is adapted from commercially available fatty acid uptake assay kits and can be modified to study the uptake of this compound.[8][9]

1. Cell Culture and Seeding:

  • Culture cells known to express fatty acid transporters (e.g., differentiated 3T3-L1 adipocytes, Caco-2, or HepG2 cells) in appropriate growth medium.
  • Seed cells in a black-walled, clear-bottom 96-well plate at a density of 50,000 - 100,000 cells per well and allow them to adhere overnight.

2. Serum Starvation:

  • Prior to the assay, aspirate the growth medium and wash the cells with serum-free medium.
  • Incubate the cells in serum-free medium for 1-2 hours at 37°C to deplete endogenous fatty acids.

3. Preparation of Uptake Reagents:

  • Prepare an "Uptake Assay Buffer" (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
  • Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to enhance its solubility. A typical molar ratio of fatty acid to BSA is 2:1.
  • For inhibition studies, prepare solutions of known fatty acid transport inhibitors (e.g., phloretin, sulfo-N-succinimidyl oleate) in the Uptake Assay Buffer.

4. Uptake Assay:

  • Aspirate the serum-free medium from the cells.
  • Add the this compound/BSA complex solution to the wells. For inhibitor studies, pre-incubate the cells with the inhibitor for 15-30 minutes before adding the fatty acid solution.
  • Incubate the plate at 37°C for a defined period (e.g., 1-15 minutes).
  • To stop the uptake, aspirate the uptake solution and wash the cells rapidly with ice-cold Uptake Assay Buffer containing 0.2% BSA to remove unbound fatty acids.

5. Quantification:

  • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
  • Quantify the intracellular this compound. If a radiolabeled version (e.g., 125I- or 131I-labeled) is used, quantification can be performed using a gamma counter. For non-radiolabeled 15-IPA, quantification would require a specific and sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
  • Normalize the uptake to the protein content of each well, determined by a standard protein assay (e.g., BCA assay).

Visualizing the Cellular Uptake Pathway

The following diagrams illustrate the proposed cellular uptake mechanism of this compound and a typical experimental workflow.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 15-IPA_Albumin 15-IPA-Albumin Complex 15-IPA Free 15-IPA 15-IPA_Albumin->15-IPA Dissociation CD36 CD36 15-IPA->CD36 Binding & Translocation FATP FATP 15-IPA->FATP Binding & Transport 15-IPA_Intra Free 15-IPA CD36->15-IPA_Intra 15-IPA-CoA 15-Iodo-pentadecanoyl-CoA FATP->15-IPA-CoA Vectorial Acylation 15-IPA_Intra->15-IPA-CoA Activation Metabolism Lipid Synthesis & β-Oxidation 15-IPA-CoA->Metabolism

Caption: Proposed cellular uptake mechanism of this compound.

G A Seed cells in 96-well plate B Serum starve cells A->B D Incubate cells with 15-IPA B->D C Prepare 15-IPA/BSA complex C->D E Stop uptake & wash D->E F Lyse cells E->F G Quantify intracellular 15-IPA F->G H Normalize to protein content G->H

References

In Vivo Biodistribution of 15-Iodopentadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vivo biodistribution of 15-iodopentadecanoic acid and its analogs, intended for researchers, scientists, and drug development professionals. The document outlines quantitative biodistribution data, detailed experimental protocols, and relevant metabolic pathways.

Quantitative Biodistribution Data

The in vivo distribution of radioiodinated pentadecanoic acid analogs is characterized by rapid myocardial uptake and subsequent clearance as the fatty acid is metabolized. The following tables summarize quantitative data from biodistribution studies of 15-(p-[123I]iodophenyl)pentadecanoic acid (IPPA) and its methylated analogs, which are used as tracers for myocardial metabolism.

Table 1: Myocardial Uptake of 15-(p-[123I]iodophenyl)pentadecanoic acid (IPPA) in Rats

Time Post-InjectionMyocardial Uptake (% Dose/gram)
2 minutes4.4[1]

Table 2: Biodistribution of 15-(p-[123I]iodophenyl)pentadecanoic acid (IPPA) in Mice

Time Post-InjectionMyocardium (%ID/g)Muscle (%ID/g)Myocardium-to-Blood RatioMyocardium-to-Lung Ratio
5 minutes14.5[2]2.6[2]Increasing[2]Increasing[2]
> 5 minutesDecreasing Rapidly-Decreasing Rapidly[2]Decreasing Rapidly[2]

Table 3: Effect of Methyl-Substitution on Myocardial Half-Time of IPP Analogs in Fasted Rats

CompoundMyocardial Half-Time
15-(p-iodophenyl)-pentadecanoic acid (IPP)5-10 minutes[3]
3-R,S-methyl-15-(p-iodophenyl)-pentadecanoic acid (BMIPP)30-45 minutes[3]
3,3-dimethyl-15-(p-iodophenyl)-pentadecanoic acid (DMIPP)6-7 hours[3]

Experimental Protocols

The following protocols provide a generalized methodology for conducting in vivo biodistribution studies of radiolabeled this compound and its analogs in rodent models.

Preparation of Radiolabeled Compound

For in vivo studies, this compound is labeled with a suitable radioisotope of iodine, such as 123I, 125I, or 131I. The specific activity and radiochemical purity of the final product should be determined prior to administration.

Animal Models

Biodistribution studies are typically performed in small animal models, most commonly mice or rats. Animals should be housed in appropriate conditions with controlled diet and light cycles. For studies of myocardial metabolism, animals are often fasted to increase fatty acid uptake by the heart.

Administration of Radiolabeled Compound

The radiolabeled fatty acid is typically administered via intravenous (IV) injection, most commonly through the lateral tail vein in mice and rats.

Protocol for Intravenous Tail Vein Injection in Mice:

  • Animal Restraint: The mouse is placed in a suitable restraint device to immobilize the tail.

  • Vein Dilation: The tail may be warmed using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.[4]

  • Injection: The radiolabeled compound is drawn into a sterile syringe fitted with a small gauge needle (e.g., 27-30G). The needle is inserted into the lateral tail vein, and the solution is injected slowly.[4][5][6][7]

  • Confirmation: Successful injection is confirmed by the lack of resistance and the absence of a subcutaneous bleb at the injection site.[7]

Tissue Collection and Radioactivity Measurement

At predetermined time points after injection, animals are euthanized, and tissues of interest are collected.

  • Euthanasia: Animals are euthanized according to approved institutional animal care and use committee (IACUC) protocols.

  • Blood Collection: A blood sample is collected, typically via cardiac puncture.

  • Organ Dissection: Organs and tissues of interest (e.g., heart, lungs, liver, kidneys, spleen, muscle, bone, and brain) are carefully dissected, rinsed of excess blood, blotted dry, and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample and in an aliquot of the injected dose (used as a standard) is measured using a gamma counter.

  • Data Expression: The biodistribution data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Experimental Workflows

Myocardial Fatty Acid Metabolism

Long-chain fatty acids like this compound are the primary energy source for the heart muscle under normal physiological conditions. Upon entering the cardiomyocyte, the fatty acid undergoes β-oxidation within the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[8][9]

Myocardial_Fatty_Acid_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cardiomyocyte Cytosol cluster_mitochondrion Mitochondrion IPPA_ext This compound IPPA_cyt This compound IPPA_ext->IPPA_cyt Transport IPPA_CoA 15-Iodopentadecanoyl-CoA IPPA_cyt->IPPA_CoA Activation (Acyl-CoA Synthetase) Acyl_Carnitine Acyl-Carnitine IPPA_CoA->Acyl_Carnitine CPT1 IPPA_CoA_mit 15-Iodopentadecanoyl-CoA Acyl_Carnitine->IPPA_CoA_mit Transport (CAT) CPT2 Beta_Oxidation β-Oxidation IPPA_CoA_mit->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid Cycle (TCA) Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Energy Production

Caption: Myocardial metabolism of this compound.

Experimental Workflow for In Vivo Biodistribution Study

The following diagram illustrates the typical workflow for a biodistribution study of a radiolabeled compound.

Biodistribution_Workflow Start Start Radiolabeling Radiolabeling of This compound Start->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC Animal_Prep Animal Preparation (e.g., Fasting) QC->Animal_Prep Injection Intravenous Injection Animal_Prep->Injection Time_Points Wait for Predetermined Time Points Injection->Time_Points Euthanasia Euthanasia & Tissue Collection Time_Points->Euthanasia Measurement Radioactivity Measurement (Gamma Counter) Euthanasia->Measurement Data_Analysis Data Analysis (%ID/g Calculation) Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a biodistribution study.

References

The Heart of the Matter: A Technical History of Iodinated Fatty Acids in Cardiac Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The myocardium, a relentless engine, derives the majority of its energy from the beta-oxidation of long-chain fatty acids. This fundamental metabolic preference has long positioned fatty acids as ideal tracers for probing the metabolic integrity of the heart. This in-depth technical guide explores the historical development of iodinated fatty acids as radiopharmaceutical agents for cardiac imaging, from early-generation compounds to the sophisticated, metabolically trapped agents used in single-photon emission computed tomography (SPECT) today. We will delve into the key scientific milestones, comparative quantitative data, detailed experimental methodologies, and the underlying biochemical pathways that have shaped this vital field of nuclear cardiology.

The Dawn of an Idea: Early Explorations with Radioiodinated Fatty Acids

The concept of using radiolabeled fatty acids to image the heart dates back to the 1960s. The initial hypothesis was straightforward: as the heart's primary fuel, a labeled fatty acid would accumulate in healthy, metabolically active myocardial tissue. Early studies utilized radioiodinated versions of naturally occurring fatty acids, such as oleic acid labeled with Iodine-131.[1] However, these initial forays were met with significant challenges. The in vivo deiodination of these early agents was rapid, leading to high background levels of free radioiodine in the circulation.[2] Furthermore, the swift metabolism of these straight-chain fatty acids via beta-oxidation resulted in a very short residence time within the myocardium, making it difficult to acquire clear images with the imaging technology of the time.[3]

A Step Forward: Phenyl Fatty Acids and Enhanced Stability

A significant breakthrough came with the introduction of a phenyl group at the terminal (omega) end of the fatty acid chain. This structural modification, exemplified by 15-(p-iodophenyl)pentadecanoic acid (IPPA), proved to be a game-changer.[2][4] The carbon-iodine bond on the phenyl ring is significantly more stable than on an aliphatic chain, which dramatically reduced in vivo deiodination and the release of free radioiodide.[2] This innovation led to improved image quality with lower background noise. While IPPA represented a major advancement, its relatively rapid clearance from the myocardium still posed limitations for SPECT imaging, which requires longer acquisition times.[5]

Trapping the Tracer: The Advent of Methyl-Branched Fatty Acids

To address the issue of rapid washout, researchers explored further structural modifications aimed at intentionally slowing down the metabolic process within the cardiomyocyte. The introduction of a methyl group on the fatty acid chain, particularly at the beta-position, proved to be a highly effective strategy. This led to the development of 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP).[6] The methyl group at the beta-position sterically hinders the enzymes involved in beta-oxidation, effectively "trapping" the radiotracer within the myocardial cell for a longer period.[7] This prolonged retention is crucial for obtaining high-quality SPECT images.[8]

Further exploration of this concept led to the synthesis of 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP), which incorporates two methyl groups at the beta-position. This modification further inhibits metabolic breakdown, resulting in even greater myocardial retention compared to BMIPP.[9]

Quantitative Data Summary

The evolution of iodinated fatty acids for cardiac imaging is clearly demonstrated in their comparative biodistribution and kinetic data. The following tables summarize key quantitative findings from preclinical and clinical studies.

RadiotracerMyocardial Uptake (%ID/g at 5 min in rats)Myocardial Half-Time (in fasted rats)Heart:Blood Ratio (at 30 min in rats)
IPPA ~1.9-2.8%5-10 min~3:1
BMIPP ~4.0-4.5%30-45 min~10:1
DMIPP ~4.7%6-7 hours~12:1

Table 1: Comparative Myocardial Uptake and Retention of Iodinated Fatty Acids in Rats. This table illustrates the progressive improvement in myocardial retention with structural modifications. The addition of a single methyl group (BMIPP) significantly prolongs the myocardial half-time compared to the unbranched IPPA. The introduction of a second methyl group (DMIPP) results in a dramatic increase in retention.[9][10]

RadiotracerSensitivity for Acute Coronary SyndromeSpecificity for Acute Coronary Syndrome
¹²³I-BMIPP 71-74%54-70%

Table 2: Diagnostic Performance of ¹²³I-BMIPP in Suspected Acute Coronary Syndromes. This table presents the sensitivity and specificity of BMIPP SPECT imaging for the diagnosis of acute coronary syndromes, as determined by blinded readers in a multicenter trial.[11]

Experimental Protocols

Synthesis of 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP)

The synthesis of BMIPP is a multi-step process that involves the creation of the methyl-branched fatty acid backbone followed by radioiodination.

1. Synthesis of the Precursor Molecule: A common synthetic route involves the use of 3-methylglutaric anhydride. The anhydride is first reacted with methanol to form the crude half-ester. This is followed by conversion to the acid chloride using thionyl chloride. The acid chloride is then reacted with a thiophene derivative in a Friedel-Crafts acylation reaction. Subsequent reduction and ring-opening of the thiophene yield the 15-phenyl-3-(R,S)-methylpentadecanoic acid precursor.[6]

2. Radioiodination: The final step is the introduction of radioiodine onto the phenyl ring. This is typically achieved through an electrophilic substitution reaction. The precursor molecule is reacted with a source of radioiodide (e.g., Na¹²³I) in the presence of an oxidizing agent such as Iodogen or Chloramine-T.[12] The resulting radioiodinated BMIPP is then purified using techniques like high-performance liquid chromatography (HPLC).

Animal Biodistribution Studies

Preclinical evaluation of novel iodinated fatty acids typically involves biodistribution studies in animal models, most commonly rats.

1. Animal Model: Fasted, female Sprague-Dawley rats are often used.[13]

2. Radiotracer Administration: The radioiodinated fatty acid, formulated in a suitable vehicle (e.g., buffered saline with albumin), is administered via intravenous injection (e.g., tail vein).

3. Tissue Harvesting and Analysis: At various time points post-injection (e.g., 5, 30, 60, 120 minutes), animals are euthanized, and major organs and tissues (heart, blood, liver, lungs, kidney, muscle, etc.) are excised and weighed. The radioactivity in each sample is measured using a gamma counter.

4. Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. Heart-to-blood and heart-to-lung ratios are also determined to assess the imaging potential of the tracer.

Clinical SPECT Imaging Protocol with ¹²³I-BMIPP

1. Patient Preparation:

  • Patients are typically instructed to fast for at least 4-6 hours prior to the study to enhance myocardial fatty acid uptake.[7]

  • Certain medications that may interfere with fatty acid metabolism may be withheld, as per institutional guidelines.

2. Radiopharmaceutical Administration:

  • A sterile, pyrogen-free solution of ¹²³I-BMIPP is administered intravenously. The typical adult dose is around 111-185 MBq (3-5 mCi).[5]

3. Image Acquisition:

  • SPECT imaging is initiated approximately 15-30 minutes after radiotracer injection to allow for clearance from the blood pool.[5][14]

  • A gamma camera equipped with a low-energy, high-resolution collimator is used.

  • Data is acquired over 180° or 360° in a step-and-shoot or continuous mode, with multiple projections (e.g., 64 projections).[14][15]

  • ECG gating is often employed to assess myocardial wall motion and thickening.

4. Image Reconstruction and Analysis:

  • The acquired projection data are reconstructed into tomographic slices (short-axis, vertical long-axis, and horizontal long-axis) using filtered back-projection or iterative reconstruction algorithms.[14]

  • Attenuation and scatter correction may be applied to improve image accuracy.

  • The reconstructed images are then visually and semi-quantitatively analyzed to identify areas of reduced BMIPP uptake, which may indicate myocardial ischemia or infarction.

Visualizations of Key Pathways and Workflows

Signaling Pathways

fatty_acid_uptake_and_metabolism cluster_blood Bloodstream cluster_myocyte Cardiomyocyte cluster_sarcolemma Sarcolemma cluster_metabolism Metabolism I-FA Iodinated Fatty Acid (e.g., BMIPP) CD36 CD36 Transporter I-FA->CD36 Uptake I-FA_in Intracellular Iodinated Fatty Acid CD36->I-FA_in I-FA-CoA Iodinated Acyl-CoA (Trapped) I-FA_in->I-FA-CoA Acyl-CoA Synthetase alpha_ox Alpha-Oxidation I-FA-CoA->alpha_ox beta_ox Beta-Oxidation (Inhibited by methyl group) alpha_ox->beta_ox

Caption: Myocardial uptake and metabolism of BMIPP.

Experimental Workflows

synthesis_workflow cluster_synthesis Precursor Synthesis cluster_radiolabeling Radioiodination start Starting Materials (e.g., 3-methylglutaric anhydride) ester Half-ester Formation start->ester chloride Acid Chloride Formation ester->chloride acylation Friedel-Crafts Acylation chloride->acylation reduction Reduction & Ring Opening acylation->reduction precursor BMIPP Precursor reduction->precursor iodination Electrophilic Substitution (with ¹²³I) precursor->iodination purification HPLC Purification iodination->purification final_product ¹²³I-BMIPP purification->final_product

Caption: General workflow for the synthesis of ¹²³I-BMIPP.

clinical_spect_workflow patient_prep Patient Preparation (Fasting) injection Intravenous Injection of ¹²³I-BMIPP patient_prep->injection uptake_phase Uptake Phase (15-30 min) injection->uptake_phase acquisition SPECT Image Acquisition uptake_phase->acquisition reconstruction Image Reconstruction acquisition->reconstruction analysis Image Analysis reconstruction->analysis

Caption: Clinical workflow for a ¹²³I-BMIPP cardiac SPECT study.

Conclusion

The history of iodinated fatty acids in cardiac imaging is a testament to the power of rational drug design and the continuous evolution of nuclear medicine. From the early, metabolically labile agents to the sophisticated, trapped tracers like BMIPP and DMIPP, each iteration has brought us closer to a more precise understanding of myocardial metabolism in health and disease. The ability to non-invasively visualize the heart's energy substrate utilization provides invaluable diagnostic and prognostic information for a wide range of cardiovascular conditions. As imaging technology and our understanding of cardiac metabolism continue to advance, iodinated fatty acids are poised to remain a cornerstone of metabolic cardiac imaging for the foreseeable future.

References

An In-depth Technical Guide to 15-Iodopentadecanoic Acid: Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Iodopentadecanoic acid is a halogenated fatty acid of significant interest in metabolic research and pharmaceutical development. Its structure, comprising a fifteen-carbon chain with a terminal iodine atom, makes it a valuable tool for various biochemical investigations. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and its precursors. It details a plausible synthetic route and outlines standard analytical techniques for its characterization. Due to the limited direct experimental data on this compound, this guide also presents data for structurally related compounds to provide a comparative context for its anticipated properties.

Physicochemical Properties

PropertyPentadecanoic Acid15-Hydroxypentadecanoic AcidThis compound (Predicted)
Molecular Formula C₁₅H₃₀O₂C₁₅H₃₀O₃[1]C₁₅H₂₉IO₂
Molecular Weight 242.40 g/mol 258.40 g/mol [1]368.28 g/mol
Melting Point 52.3 °C85-89 °CLikely a solid at room temperature with a melting point influenced by the large iodine atom.
Boiling Point 339.1 °C400.9 °CExpected to be higher than pentadecanoic acid due to increased molecular weight and stronger intermolecular forces.
Solubility Insoluble in water; Soluble in organic solvents.Soluble in organic solvents.Expected to have low water solubility and good solubility in nonpolar organic solvents.
Appearance White crystalline solid.White solid.Predicted to be a white to off-white solid.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be derived from a patented method for a related compound, which involves the conversion of a hydroxyl group to a bromine, followed by a halogen exchange reaction.[2]

Step 1: Synthesis of 15-Bromopentadecanoic Acid from 15-Hydroxypentadecanoic Acid [2]

  • Reaction Setup: Dissolve 15-hydroxypentadecanoic acid in a mixed solution of hydrobromic acid and glacial acetic acid. A reported example uses a mixture of 200 mL of hydrobromic acid and 300 mL of glacial acetic acid for 7g of the starting material.[2]

  • Reflux: Heat the mixture under reflux for 10-15 hours.[2]

  • Work-up: After the reaction is complete, cool the mixture. The product, 15-bromopentadecanoic acid, can be isolated through standard extraction and purification techniques.

Step 2: Synthesis of this compound from 15-Bromopentadecanoic Acid (Finkelstein Reaction) [2]

  • Reaction Setup: Dissolve the 15-bromopentadecanoic acid in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[2]

  • Addition of Reagents: Add potassium carbonate and a catalytic amount of iodine to the solution. For 5g of 15-bromopentadecanoic acid in 500 mL of DMSO, 5g of potassium carbonate and 0.25g of iodine can be used.[2]

  • Reaction Conditions: Heat the reaction mixture, for instance at 120 °C, for approximately 6-8 hours.[2]

  • Isolation and Purification: After the reaction, remove the bulk of the organic solvent by distillation. The crude product can then be purified, for example, by reduced pressure distillation, to yield this compound.[2]

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons along the fatty acid chain. A triplet around 3.2 ppm would be indicative of the methylene group attached to the iodine atom (-CH₂-I). The protons of the methylene group alpha to the carboxylic acid would appear as a triplet around 2.3 ppm. The remaining methylene protons would likely appear as a broad multiplet between 1.2 and 1.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the carbon attached to iodine at a characteristic upfield shift (around 0-10 ppm). The carbonyl carbon would be observed downfield (around 180 ppm). The other methylene carbons would have distinct signals in the aliphatic region of the spectrum.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

  • Electron Ionization (EI-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 368. A prominent fragment would likely be the loss of iodine (M-127). Other characteristic fragments would arise from the cleavage of the aliphatic chain.

  • Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z = 367 would be observed.

Biological Activity and Applications

While specific biological activities of this compound are not well-documented, its structural similarity to other fatty acids suggests potential roles in metabolic studies. Radio-iodinated analogues of fatty acids are widely used in nuclear medicine for myocardial imaging, and it is plausible that ¹²³I or ¹³¹I labeled this compound could serve a similar purpose.

The parent compound, pentadecanoic acid, has been studied for its role in cardiometabolic health and has shown anti-inflammatory and antifibrotic activities.[3] Fatty acids and their derivatives are known to have antimicrobial and antifungal properties.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 15-Hydroxypentadecanoic acid.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination (Finkelstein Reaction) start 15-Hydroxypentadecanoic Acid process1 Reflux start->process1 reagents1 HBr, Acetic Acid reagents1->process1 product1 15-Bromopentadecanoic Acid process1->product1 process2 Heating (120°C) product1->process2 reagents2 K₂CO₃, Iodine (cat.) DMSO reagents2->process2 product2 This compound process2->product2

A two-step synthesis of this compound.

Conclusion

This compound represents a potentially valuable molecule for research in fatty acid metabolism and as a precursor for radiolabeled imaging agents. While direct experimental data on its properties are scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its physicochemical properties and explore its potential biological applications.

References

An In-depth Technical Guide to 15-(p-iodophenyl)pentadecanoic acid (IPPA)

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Nomenclature: The compound "15-Iodopentadecanoic acid" is not extensively documented in scientific literature. This guide will focus on the well-researched and structurally similar analog, 15-(p-iodophenyl)pentadecanoic acid (IPPA) . This fatty acid analog, particularly in its radioiodinated forms, has significant applications in medical imaging and metabolic research.

This technical guide provides a comprehensive overview of 15-(p-iodophenyl)pentadecanoic acid (IPPA), tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, applications in myocardial imaging, metabolic pathways, and relevant experimental protocols.

Core Properties of 15-(p-iodophenyl)pentadecanoic acid

The fundamental chemical and physical properties of IPPA are summarized below, providing a foundational understanding of this compound.

PropertyValue
CAS Number 80479-93-2[1][2]
Molecular Weight 444.39 g/mol
Chemical Formula C21H33IO2

Myocardial Imaging with Radioiodinated IPPA

Radioiodinated analogs of fatty acids are pivotal tools for the non-invasive study of myocardial metabolism.[3] Terminally iodinated long-chain fatty acids have been utilized both experimentally and clinically as agents for myocardial imaging.[4] 15-(p-[¹²³I]iodophenyl)pentadecanoic acid ([¹²³I]IPPA) is a key radiopharmaceutical in this class, employed to trace the metabolic pathways of fatty acids in the heart.[5]

The utility of these tracers is underscored by the fact that fatty acids are the primary energy source for the myocardium.[3] Alterations in fatty acid metabolism can serve as a biomarker for ischemia and myocardial damage.[3] Consequently, imaging with radiolabeled long-chain fatty acid analogs is a valuable method for the early detection of heart conditions such as unstable angina and severe ischemia.[3]

Studies in rats have demonstrated a high cardiac uptake of IPPA, with 4.4% of the injected dose per gram observed just two minutes post-injection.[5] This is followed by a swift, two-component clearance from the tissue.[5] The kinetics of labeled hydrophilic catabolites suggest a rapid oxidation of IPPA and subsequent washout from the heart muscle.[5]

Synthesis of Radioiodinated Fatty Acids

A related compound, 15-(p-[¹²³I]iodophenyl)-3(R,S)-methylpentadecanoic acid, is synthesized via the decomposition of a 3,3-(1,5-pentanedyl)triazene precursor. This highlights a potential synthetic route for similar radioiodinated fatty acid analogs.

Experimental Protocols

Animal Studies in Myocardial Imaging

The evaluation of radioiodinated fatty acids like IPPA often involves biodistribution studies in animal models, such as rats and canines.

Objective: To determine the uptake, oxidation, and lipid distribution of the radioiodinated fatty acid in the myocardium.

Methodology:

  • Animal Model: Male rats or canines are typically used.

  • Tracer Administration: The radioiodinated fatty acid (e.g., [¹²³I]IPPA) is administered via intravenous injection.

  • Sample Collection: At various time points post-injection (e.g., 2 minutes to over an hour), myocardial biopsy specimens and arterial blood samples are collected.[5]

  • Tissue Analysis: The heart, lung, liver, kidneys, spleen, and skeletal muscle are excised for analysis.[5]

  • Lipid Extraction and Chromatography: The distribution of the labeled compound within cardiac lipids is analyzed. This can be achieved through techniques like thin-layer chromatography to separate different lipid fractions.

  • Quantification: The radioactivity in different tissues and lipid fractions is measured to determine the uptake, clearance rate, and metabolic fate of the tracer.

Metabolic Pathway of 15-(p-iodophenyl)pentadecanoic acid

The metabolism of IPPA in the heart muscle is believed to follow the general pathways of fatty acid metabolism, primarily through beta-oxidation. However, the terminal iodophenyl group introduces modifications to this process. The investigation into the metabolic fate of IPPA in rat hearts has revealed that the process does not simply terminate at 4-iodobenzoic acid.

Below is a diagram illustrating the key steps in the metabolic pathway of IPPA within the myocardium.

IPPA_Metabolism IPPA 15-(p-iodophenyl)pentadecanoic acid (IPPA) Mitochondria Mitochondrial Uptake IPPA->Mitochondria LipidEster Incorporation into Lipid Esters (e.g., Triglycerides) IPPA->LipidEster BetaOxidation β-Oxidation Cascade Mitochondria->BetaOxidation Metabolite1 3-(4'-iodophenyl)propanoic acid BetaOxidation->Metabolite1 Metabolite2 5-(4'-iodophenyl)-3-hydroxypentanoic acid BetaOxidation->Metabolite2 Metabolite3 4-iodobenzoic acid BetaOxidation->Metabolite3 Anabolic Anabolic Pathway (Cytosolic Fatty Acid Synthetase) BetaOxidation->Anabolic Metabolite4 11-(4'-iodophenyl)undecanoic acid (Found in lipid ester fraction) Anabolic->Metabolite4

References

Commercial Suppliers and Technical Guide for 15-Iodopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key experimental protocols related to 15-Iodopentadecanoic acid. As a crucial molecule in various research applications, particularly in the field of cardiac imaging, this guide aims to equip researchers with the necessary information for its acquisition and utilization.

Commercial Availability

Direct commercial suppliers of this compound are not readily identifiable. The primary route for obtaining this compound is through the synthesis from its commercially available precursor, Methyl 15-iodopentadecanoate . Several chemical suppliers offer this methyl ester, and researchers are typically required to perform the final hydrolysis step to yield the desired fatty acid.

A summary of commercial suppliers for Methyl 15-iodopentadecanoate is provided in the table below. Please note that availability and product specifications are subject to change and should be verified directly with the suppliers.

SupplierProduct NameCatalog NumberPurityAvailable Quantities
AK Scientific, Inc. Methyl 15-iodopentadecanoate3963FXNot specifiedInquire
Smolecule Methyl 15-iodopentadecanoateS15730610Not specifiedInquire
BLD Pharm Methyl 15-iodopentadecanoateBD139797Not specifiedInquire
Shanghai Haohong Scientific Co., Ltd. Pentadecanoic acid, 15-iodo-, methyl esterH26354Not specifiedInquire

Experimental Protocols

Synthesis of this compound from Methyl 15-iodopentadecanoate

The following protocol describes a general method for the hydrolysis of a long-chain fatty acid methyl ester to its corresponding carboxylic acid. This procedure should be adapted and optimized for the specific scale and laboratory conditions.

Materials:

  • Methyl 15-iodopentadecanoate

  • Methanol (reagent grade)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M solution

  • Hexane or Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Methyl 15-iodopentadecanoate in methanol in a round-bottom flask. The amount of methanol should be sufficient to fully dissolve the ester (e.g., 10-20 mL per gram of ester).

  • Saponification: Prepare a solution of KOH or NaOH in methanol (e.g., 1 M). Add a molar excess of the alkaline solution (typically 2-3 equivalents) to the ester solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is no longer visible (usually 1-4 hours).

  • Neutralization and Extraction: After cooling to room temperature, acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous phase with hexane or diethyl ether (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining salts and water.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.

Radioiodination of this compound for Myocardial Imaging Studies

Radioiodinated fatty acids are valuable tracers for assessing myocardial perfusion and metabolism. The following is a generalized protocol for the radioiodination of a fatty acid via isotopic exchange, a common method for this purpose.[1] This procedure must be performed in a licensed radiochemistry facility with appropriate shielding and safety precautions.

Materials:

  • This compound

  • Sodium iodide ([¹²³I]NaI or [¹³¹I]NaI) in a suitable buffer

  • Acetone or other suitable organic solvent

  • Reaction vial (e.g., a sealed conical vial)

  • Heating block or oil bath

  • Thin-layer chromatography (TLC) system for quality control

  • HPLC system for purification and analysis

Procedure:

  • Preparation: In a shielded hot cell, dissolve a small amount of this compound in acetone in a reaction vial.

  • Radioiodide Addition: Add the desired activity of sodium iodide ([¹²³I]NaI or [¹³¹I]NaI) to the vial.

  • Isotopic Exchange Reaction: Seal the vial and heat it at an elevated temperature (e.g., 100-150°C) for a specified period (e.g., 15-30 minutes). The optimal temperature and time will need to be determined empirically.

  • Quality Control: After cooling, spot a small aliquot of the reaction mixture onto a TLC plate and develop it in an appropriate solvent system to determine the radiochemical purity and identify the presence of unreacted radioiodide.

  • Purification: Purify the radioiodinated product using high-performance liquid chromatography (HPLC) to separate it from unreacted starting material and free radioiodide.

  • Formulation: The purified radioiodinated this compound is then formulated in a physiologically compatible buffer for in vivo administration.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Methyl_15_iodopentadecanoate Methyl 15-iodopentadecanoate (Commercial Precursor) Hydrolysis Alkaline Hydrolysis (e.g., KOH in Methanol) Methyl_15_iodopentadecanoate->Hydrolysis 15_Iodopentadecanoic_Acid This compound (Final Product) Hydrolysis->15_Iodopentadecanoic_Acid Purification Purification (e.g., Recrystallization) 15_Iodopentadecanoic_Acid->Purification

Caption: Workflow for the synthesis of this compound.

Radioiodination_and_Imaging_Workflow cluster_workflow Myocardial Imaging Workflow 15_IPA This compound Radioiodination Radioiodination (Isotopic Exchange with ¹²³I) 15_IPA->Radioiodination Radiolabeled_IPA [¹²³I]-15-Iodopentadecanoic Acid Radioiodination->Radiolabeled_IPA Administration Intravenous Administration (Animal Model) Radiolabeled_IPA->Administration SPECT_Imaging SPECT Imaging Administration->SPECT_Imaging Data_Analysis Data Analysis (Myocardial Perfusion & Metabolism) SPECT_Imaging->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for 15-Iodopentadecanoic Acid SPECT Imaging of the Myocardium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-Photon Emission Computed Tomography (SPECT) using radiolabeled fatty acid analogs, such as 15-Iodopentadecanoic acid (IPDA) and its derivatives, is a crucial non-invasive imaging technique for assessing myocardial fatty acid metabolism.[1][2] In a healthy heart, fatty acid oxidation is the primary source of energy.[3] Alterations in this metabolic pathway are associated with various cardiac pathologies, including ischemia, heart failure, and diabetic cardiomyopathy.[4][5] This document provides detailed protocols for performing myocardial SPECT imaging with this compound and its analogs, such as 15-(p-iodophenyl)-pentadecanoic acid (IPPA), to evaluate myocardial viability and fatty acid uptake.

Principle of the Method

Radioiodinated long-chain fatty acids like IPDA are taken up by cardiomyocytes in a manner analogous to natural fatty acids. Their uptake and retention within the myocardium are proportional to fatty acid metabolism. By detecting the gamma radiation emitted by the iodine isotope (typically Iodine-123), SPECT imaging can visualize the regional distribution of the tracer, providing a map of myocardial fatty acid utilization. Areas of reduced tracer uptake may indicate ischemia or infarcted tissue with impaired metabolic function.

Signaling Pathway of Myocardial Fatty Acid Metabolism

The uptake and metabolism of fatty acids by cardiomyocytes is a multi-step process. The following diagram illustrates the key stages of this pathway, which is the basis for this compound imaging.

Myocardial_Fatty_Acid_Metabolism cluster_extracellular Extracellular Space cluster_cardiomyocyte Cardiomyocyte cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acids (IPDA) Fatty Acids (IPDA) Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids (IPDA)->Fatty Acyl-CoA Uptake & Esterification Triglyceride Storage Triglyceride Storage Fatty Acyl-CoA->Triglyceride Storage CPT-1 CPT-1 Fatty Acyl-CoA->CPT-1 Acylcarnitine Acylcarnitine CPT-1->Acylcarnitine CPT-2 CPT-2 Acylcarnitine->CPT-2 Transport Mitochondrial Fatty Acyl-CoA Fatty Acyl-CoA CPT-2->Mitochondrial Fatty Acyl-CoA Beta-Oxidation β-Oxidation Mitochondrial Fatty Acyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP

Myocardial fatty acid uptake and metabolism pathway.

Experimental Protocols

Radiotracer Preparation and Quality Control
  • Radiotracer : 15-[¹²³I]Iodopentadecanoic acid (or its analogs like ¹²³I-BMIPP).

  • Radiochemical Purity : Should be >95% as determined by radio-thin-layer chromatography or high-performance liquid chromatography (HPLC).

  • Dosage : The recommended intravenous dose is typically in the range of 111-222 MBq (3-6 mCi). The exact dose may vary based on institutional protocols and patient weight.

Patient Preparation

Proper patient preparation is critical for accurate assessment of myocardial fatty acid metabolism.

ParameterProtocolRationale
Fasting Patients should fast for a minimum of 6-12 hours prior to radiotracer injection.To maximize myocardial fatty acid uptake by reducing competing substrates like glucose and insulin levels.
Medications Review and potentially hold medications that can interfere with fatty acid metabolism (e.g., beta-blockers, calcium channel blockers, nitrates). This should be done in consultation with the referring physician.To avoid pharmacological interference with the metabolic processes being assessed.
Caffeine and Nicotine Patients should abstain from caffeine and nicotine for at least 12 hours before the study.To prevent physiological effects that could alter myocardial blood flow and metabolism.
Physical Activity Strenuous physical activity should be avoided for 24 hours prior to the scan.To ensure the heart is in a basal metabolic state.
SPECT Image Acquisition

The imaging protocol typically involves a series of scans to assess both the initial uptake and the subsequent clearance of the radiotracer.

ParameterSpecification
Gamma Camera Dual-head SPECT or SPECT/CT scanner.
Collimator Low-energy, high-resolution (LEHR) collimator.
Energy Window 159 keV with a 15-20% window for Iodine-123.
Imaging Time Points - Early (Uptake) Phase : 10-20 minutes post-injection. - Late (Washout) Phase : 2-4 hours post-injection.
Acquisition Mode Gated or non-gated SPECT. Gated acquisition allows for simultaneous assessment of myocardial function.
Projection Data 64 projections over a 180° (for dual-head) or 360° (for single-head) orbit.
Acquisition Time per Projection 20-40 seconds.
Matrix Size 64x64 or 128x128.
Image Processing and Data Analysis
  • Image Reconstruction : Reconstruct transaxial slices using an iterative reconstruction algorithm (e.g., OSEM) with attenuation and scatter correction.

  • Image Reorientation : Reorient the reconstructed images to generate short-axis, vertical long-axis, and horizontal long-axis views of the left ventricle.

  • Quantitative Analysis :

    • Myocardial Uptake : Expressed as a percentage of the injected dose or as a ratio to a reference region (e.g., liver or blood pool).

    • Washout Rate : Calculated from the early and late images to assess the rate of fatty acid metabolism. A delayed washout may indicate impaired beta-oxidation.

    • Defect Scoring : Myocardial segments (typically 17 or 20 segments) are visually scored for tracer uptake (e.g., 0=normal, 1=mildly reduced, 2=moderately reduced, 3=severely reduced, 4=absent).

    • Heart-to-Mediastinum Ratio (HMR) : A semi-quantitative measure of tracer uptake.

Quantitative Data Summary

The following table summarizes key quantitative parameters that can be derived from a this compound SPECT study. Normal values can vary between institutions and patient populations.

ParameterTypical Normal Value RangeClinical Significance of Abnormal Values
Myocardial Uptake (% of peak) >70% in all segmentsReduced uptake indicates ischemia or infarction.
Washout Rate (%/hour) Varies depending on the specific tracer and protocol.Delayed washout suggests impaired fatty acid oxidation.
Heart-to-Mediastinum Ratio (Late) > 2.0A lower ratio may indicate diffuse myocardial disease.
Myocardium-to-Blood Ratio Can be >10:1 for some tracers.[6]Provides an indication of tracer retention in the myocardium relative to the blood pool.

Experimental Workflow

The following diagram outlines the complete workflow for a this compound SPECT myocardial imaging study.

SPECT_Workflow Patient_Preparation Patient Preparation (Fasting, Medication Review) Radiotracer_Administration Radiotracer Administration (IV Injection of ¹²³I-IPDA) Patient_Preparation->Radiotracer_Administration Early_Imaging Early SPECT Imaging (10-20 min post-injection) Radiotracer_Administration->Early_Imaging Waiting_Period Waiting Period (2-4 hours) Early_Imaging->Waiting_Period Late_Imaging Late SPECT Imaging (2-4 hours post-injection) Waiting_Period->Late_Imaging Image_Reconstruction Image Reconstruction (OSEM with corrections) Late_Imaging->Image_Reconstruction Data_Analysis Data Analysis (Uptake, Washout, Scoring) Image_Reconstruction->Data_Analysis Clinical_Report Clinical Report Generation Data_Analysis->Clinical_Report

Workflow for myocardial SPECT imaging with this compound.

Conclusion

Myocardial SPECT imaging with this compound and its analogs is a valuable tool for the non-invasive assessment of myocardial fatty acid metabolism. Adherence to standardized protocols for patient preparation, image acquisition, and data analysis is essential for obtaining accurate and reproducible results. This information can aid in the diagnosis, risk stratification, and management of patients with various cardiovascular diseases. For drug development professionals, this imaging modality can serve as a powerful biomarker to assess the cardiac metabolic effects of novel therapeutic agents.

References

Application Notes and Protocols for Measuring Fatty-Acid Oxidation Using 15-Iodopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids. Dysregulation of FAO is implicated in a variety of diseases, including metabolic syndrome, cardiovascular diseases, and cancer, making it a key area of investigation for both basic research and therapeutic development. 15-Iodopentadecanoic acid (15-IPDA) is a radiolabeled odd-chain fatty acid analog that serves as a valuable tool for measuring FAO rates in both in vitro and in vivo systems. The terminal iodine atom provides a convenient radiotracer for monitoring the uptake and subsequent breakdown of the fatty acid.

These application notes provide a comprehensive overview of the principles and methodologies for using 15-IPDA to measure FAO, tailored for researchers, scientists, and drug development professionals.

Principle of the Assay

The measurement of fatty acid oxidation using 15-IPDA is based on the tracking of its metabolic fate upon cellular uptake. 15-IPDA, being an analog of the naturally occurring odd-chain fatty acid pentadecanoic acid, is recognized and processed by the cellular machinery for fatty acid metabolism.

Following transport into the cell, 15-IPDA is activated to its coenzyme A (CoA) derivative, 15-iodopentadecanoyl-CoA, in the cytoplasm. This activated form is then transported into the mitochondria via the carnitine shuttle. Within the mitochondrial matrix, 15-iodopentadecanoyl-CoA undergoes β-oxidation. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.

Crucially, as the β-oxidation spiral proceeds down the carbon chain of 15-IPDA, the terminal portion of the molecule containing the iodine atom is eventually cleaved. This results in the release of a small, water-soluble, iodinated catabolite. The rate of appearance of this radiolabeled catabolite in the extracellular medium is directly proportional to the rate of fatty acid oxidation.

Applications in Research and Drug Development

The 15-IPDA fatty acid oxidation assay is a versatile tool with broad applications in both fundamental research and preclinical drug development.

  • Metabolic Research: This assay allows for the precise quantification of FAO rates in various cell types and tissues, providing insights into the regulation of energy metabolism under different physiological and pathological conditions. It can be employed to study the effects of genetic modifications, nutrient availability, and hormonal signals on fatty acid metabolism.

  • Drug Discovery and Development: The assay serves as a robust platform for screening and characterizing compounds that modulate fatty acid oxidation. This is particularly relevant for the development of therapeutics targeting metabolic diseases. For instance, it can be used to identify inhibitors of FAO for cancer therapy or activators of FAO for treating metabolic syndrome.

  • Toxicology and Safety Pharmacology: Investigating the off-target effects of drug candidates on fatty acid metabolism is a critical component of safety assessment. The 15-IPDA assay can be utilized to determine if a compound inadvertently impairs mitochondrial function and FAO, which could lead to cellular toxicity.

Experimental Protocols

The following are generalized protocols for measuring fatty acid oxidation in cultured cells using this compound. It is recommended to optimize these protocols for specific cell types and experimental conditions.

In Vitro Fatty Acid Oxidation Assay in Cultured Cells

This protocol describes the measurement of FAO in adherent cell cultures grown in multi-well plates.

Materials:

  • This compound (radiolabeled, e.g., with 125I or 131I)

  • Cultured cells (e.g., hepatocytes, myotubes, adipocytes)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-carnitine

  • Phosphate Buffered Saline (PBS)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 48-well) at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

  • Preparation of FAO Medium:

    • Prepare a base medium (e.g., DMEM) supplemented with 0.5% fatty acid-free BSA and 0.5 mM L-carnitine.

    • Prepare the 15-IPDA working solution by diluting the radiolabeled stock in the base medium to the desired final concentration (e.g., 50-100 µM) and specific activity (e.g., 0.5-1.0 µCi/mL).

  • Cell Treatment (Optional): If testing the effect of a compound, pre-incubate the cells with the compound in serum-free medium for the desired duration before starting the FAO assay.

  • Initiation of the Assay:

    • Wash the cell monolayers twice with warm PBS.

    • Add the pre-warmed FAO medium containing 15-IPDA to each well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a defined period (e.g., 1-3 hours). The optimal incubation time should be determined empirically to ensure linear production of the radiolabeled catabolite.

  • Termination of the Assay:

    • At the end of the incubation, transfer the supernatant (the FAO medium) from each well to a new microcentrifuge tube.

    • Add an equal volume of cold 10% TCA to the supernatant to precipitate the un-oxidized 15-IPDA and other proteins.

  • Separation of Oxidized Metabolites:

    • Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Carefully collect the TCA-soluble supernatant, which contains the radiolabeled iodinated catabolites.

  • Detection and Measurement:

    • Add the TCA-soluble supernatant to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well (e.g., using a BCA protein assay) to normalize the radioactivity counts.

    • Calculate the rate of fatty acid oxidation as nanomoles of 15-IPDA oxidized per milligram of protein per hour.

Data Presentation

The following tables provide a structured summary of representative quantitative data from studies utilizing iodinated fatty acids to measure uptake and oxidation. Note that these values are illustrative and can vary significantly based on the experimental model and conditions.

ParameterCell Type/TissueConditionValueReference
Myocardial Uptake Canine MyocardiumNormal785 ± 197 dpm/mg·mCi[1]
Myocardial Oxidation Canine MyocardiumNormal65% ± 5%[1]
Myocardial Uptake Canine MyocardiumNormal995 ± 248 dpm/mg·mCi[1]
Myocardial Oxidation Canine MyocardiumNormal74% ± 4%[1]

Table 1: Representative Myocardial Uptake and Oxidation of Iodinated Fatty Acids. Data for 15-(p-[125I]iodophenyl)pentadecanoic acid (pIPPA) and 17-[123I]iodoheptadecanoic acid (IHDA) in normal canine myocardium. Values are presented as mean ± standard deviation.

ParameterCell LineTreatmentFold Change in FAO
FAO Rate HepatocytesControl1.0
FAO Rate HepatocytesFAO Activator2.5
FAO Rate MyotubesControl1.0
FAO Rate MyotubesFAO Inhibitor0.4

Table 2: Illustrative Data on Modulation of Fatty Acid Oxidation. This table presents hypothetical data to demonstrate how results from a 15-IPDA FAO assay could be presented to show the effects of pharmacological agents.

Visualizations

Mitochondrial Fatty Acid β-Oxidation Pathway

FattyAcidOxidation cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix FFA 15-IPDA (Fatty Acid) AcylCoA_Synthase Acyl-CoA Synthetase FFA->AcylCoA_Synthase IPDA_CoA 15-Iodopentadecanoyl-CoA AcylCoA_Synthase->IPDA_CoA CPT1 CPT1 IPDA_CoA->CPT1 To Mitochondrion Carnitine_Shuttle Carnitine Shuttle CPT1->Carnitine_Shuttle CPT2 CPT2 Carnitine_Shuttle->CPT2 IPDA_CoA_mito 15-Iodopentadecanoyl-CoA CPT2->IPDA_CoA_mito BetaOxidation β-Oxidation Spiral IPDA_CoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA IodinatedCatabolite Iodinated Catabolite (Measured) BetaOxidation->IodinatedCatabolite TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Mitochondrial uptake and β-oxidation of this compound (15-IPDA).

Experimental Workflow for In Vitro FAO Assay

FAO_Workflow start Seed Cells in Multi-well Plate prepare_media Prepare FAO Medium with radiolabeled 15-IPDA start->prepare_media pre_treatment Pre-treat with Test Compound (Optional) prepare_media->pre_treatment add_media Wash Cells and Add FAO Medium pre_treatment->add_media incubation Incubate at 37°C (1-3 hours) add_media->incubation terminate Collect Supernatant incubation->terminate precipitate Precipitate Un-oxidized 15-IPDA with TCA terminate->precipitate centrifuge Centrifuge to Separate Precipitate precipitate->centrifuge collect_supernatant Collect TCA-Soluble Supernatant centrifuge->collect_supernatant measure Measure Radioactivity (Scintillation Counting) collect_supernatant->measure analyze Normalize to Protein and Calculate FAO Rate measure->analyze

Caption: Step-by-step workflow for the in vitro 15-IPDA fatty acid oxidation assay.

References

Application Notes and Protocols for Assessing Myocardial Viability with 15-Iodopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Iodopentadecanoic acid (15-IPDA) is a radiolabeled fatty acid analog used in nuclear medicine for the assessment of myocardial viability. As fatty acids are the primary energy source for the heart muscle, the uptake and metabolism of 15-IPDA can provide a direct measure of cardiomyocyte metabolic function. In ischemic but viable myocardium (hibernating myocardium), fatty acid metabolism is often preserved, making 15-IPDA a valuable tool for identifying segments of the heart that may recover function after revascularization.

These application notes provide a comprehensive overview of the use of 15-IPDA, specifically the Iodine-123 labeled variant (¹²³I-IPPA), for myocardial viability studies using Single Photon Emission Computed Tomography (SPECT).

Data Presentation: Diagnostic Performance of ¹²³I-IPPA SPECT

The diagnostic accuracy of ¹²³I-IPPA SPECT in assessing myocardial viability and predicting functional recovery has been evaluated in clinical studies. The following tables summarize the available quantitative data.

Table 1: Diagnostic Accuracy of ¹²³I-IPPA SPECT for Myocardial Viability Assessment

Parameter Value Reference Standard Citation
Sensitivity92%Myocardial Biopsy[1]
Specificity86%Myocardial Biopsy[1]
Concordance with Biopsy91%Myocardial Biopsy[1]

Table 2: Predictive Value of ¹²³I-IPPA SPECT for Functional Recovery After Revascularization

Parameter Value Endpoint Citation
Accuracy72%≥10% increase in LVEF after CABG[2]
Improvement in Wall Motion80% of IPPA-viable segmentsPostoperative wall motion improvement[1]

Note: Comprehensive data on Positive Predictive Value (PPV) and Negative Predictive Value (NPV) for functional recovery with ¹²³I-IPPA SPECT are limited in the reviewed literature.

Experimental Protocols

Radiolabeling of this compound

The radioiodination of the 15-phenyl-pentadecanoic acid precursor is typically achieved through electrophilic substitution. A common method involves iododestannylation, where a trialkyltin precursor is reacted with a radioiodide salt (e.g., Na¹²³I) in the presence of an oxidizing agent.

Patient Preparation

Proper patient preparation is crucial for accurate assessment of myocardial fatty acid metabolism.

  • Fasting: To enhance the uptake of the fatty acid tracer, patients should fast for at least 6 to 12 hours prior to the administration of ¹²³I-IPPA. This reduces circulating levels of glucose and insulin, promoting a metabolic shift towards fatty acid utilization by the myocardium.

  • Medication Review: Certain medications can interfere with myocardial metabolism. A thorough review of the patient's medications should be conducted, and discontinuation of specific drugs may be necessary, as per institutional guidelines.

¹²³I-IPPA Administration and Dosage
  • Dosage: The administered dose of ¹²³I-IPPA can vary. Studies have used doses ranging from 1 mCi (37 MBq) to 6 mCi (222 MBq).[1] A dose-finding study suggested that 4 mCi or more provides good quality images.

  • Administration: ¹²³I-IPPA is administered intravenously as a bolus injection.

SPECT Image Acquisition
  • Imaging Timing: Sequential SPECT imaging is performed to assess the uptake and washout kinetics of the tracer. A typical protocol involves imaging at multiple time points after injection. For example, a phase I/II study acquired images at 4, 12, 20, 28, and 36 minutes post-injection. Another common approach is to acquire initial (rest) images and delayed (redistribution) images at 30 minutes.[2]

  • Gamma Camera and Collimator: A dual-head SPECT gamma camera equipped with low-energy, high-resolution (LEHR) collimators is typically used.

  • Energy Window: A 15-20% energy window centered at the 159 keV photopeak of Iodine-123 is recommended.

  • Acquisition Parameters:

    • Matrix Size: 128x128 pixels.[3]

    • Rotation: 180° for each detector (total of 360°).

    • Projections: 60-64 projections over 180° for each head.

    • Time per Projection: 20-30 seconds.

Image Reconstruction and Analysis
  • Reconstruction: Images are reconstructed using an iterative algorithm, such as Ordered Subsets Expectation Maximization (OSEM), with corrections for attenuation and scatter.[4]

  • Image Orientation: Reconstructed images are reoriented into standard cardiac views: short-axis, vertical long-axis, and horizontal long-axis.

  • Quantitative Analysis: Myocardial uptake of ¹²³I-IPPA is assessed semi-quantitatively. The myocardium is typically divided into segments (e.g., 17-segment model), and the tracer uptake in each segment is scored on a scale (e.g., 0=normal to 4=absent uptake). Viable myocardium is generally defined by preserved or only mildly to moderately reduced tracer uptake. The degree of redistribution between early and late images can also be used to identify viable tissue.

Mandatory Visualizations

fatty_acid_uptake_and_metabolism cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion FFA_Albumin Fatty Acid (bound to Albumin) FAT_CD36 FAT/CD36 FFA_Albumin->FAT_CD36 Uptake FATP FATP FFA_Albumin->FATP Uptake FFA_cytosol Fatty Acid FAT_CD36->FFA_cytosol FATP->FFA_cytosol Acyl_CoA_Synthetase Acyl-CoA Synthetase FFA_cytosol->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA FABP FABP Fatty_Acyl_CoA->FABP CPT1 CPT I Fatty_Acyl_CoA->CPT1 Fatty_Acylcarnitine Fatty Acylcarnitine CPT1->Fatty_Acylcarnitine CACT CACT Fatty_Acylcarnitine->CACT CPT2 CPT II CACT->CPT2 Fatty_Acyl_CoA_mito Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_mito Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Cardiomyocyte Fatty Acid Uptake and β-Oxidation Pathway.

experimental_workflow Patient_Selection Patient Selection (LV Dysfunction, Suspected CAD) Patient_Preparation Patient Preparation (Fasting, Medication Review) Patient_Selection->Patient_Preparation Radiotracer_Admin ¹²³I-IPPA Administration (Intravenous Injection) Patient_Preparation->Radiotracer_Admin SPECT_Acquisition SPECT Image Acquisition (Initial and Delayed Imaging) Radiotracer_Admin->SPECT_Acquisition Image_Reconstruction Image Reconstruction (Iterative, Attenuation/Scatter Correction) SPECT_Acquisition->Image_Reconstruction Image_Analysis Image Analysis (Segmental Uptake Scoring) Image_Reconstruction->Image_Analysis Viability_Assessment Myocardial Viability Assessment (Viable vs. Non-viable) Image_Analysis->Viability_Assessment Clinical_Decision Clinical Decision Making (Revascularization Strategy) Viability_Assessment->Clinical_Decision logical_relationship Ischemic_Myocardium Ischemic Myocardium Viable_Myocardium Viable Myocardium (Hibernating) Ischemic_Myocardium->Viable_Myocardium Nonviable_Myocardium Non-viable Myocardium (Scar) Ischemic_Myocardium->Nonviable_Myocardium IPPA_Uptake ¹²³I-IPPA Uptake Viable_Myocardium->IPPA_Uptake Preserved Nonviable_Myocardium->IPPA_Uptake Absent/Severely Reduced Functional_Recovery Potential for Functional Recovery IPPA_Uptake->Functional_Recovery Predicts

References

Animal Models for Studying 15-Iodopentadecanoic Acid Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to study the metabolism of 15-Iodopentadecanoic acid (15-IPDA) and its analogs. This document is intended to guide researchers in designing and executing preclinical studies for cardiac imaging and metabolic research.

Introduction

This compound (15-IPDA) and its derivatives, such as 15-(p-iodophenyl)-pentadecanoic acid (IPPA) and 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP), are radioiodinated fatty acid analogs used as tracers for myocardial imaging.[1] These compounds allow for the non-invasive assessment of myocardial fatty acid uptake and metabolism, which are crucial indicators of cardiac health and disease. The heart primarily relies on the beta-oxidation of long-chain fatty acids for energy production.[2][3] Alterations in this metabolic pathway are associated with various cardiovascular diseases, making 15-IPDA a valuable tool in cardiovascular research.[3] Animal models, particularly rodents (rats and mice) and larger mammals (dogs), are instrumental in the preclinical evaluation of these tracers.

Animal Models

The most commonly used animal models for studying 15-IPDA metabolism are rats and dogs. Rats are often preferred for initial biodistribution and metabolic studies due to their cost-effectiveness and ease of handling. Dogs, with a cardiovascular system more similar to humans, are valuable for more detailed kinetic and imaging studies.

Key Applications

  • Myocardial Imaging: Assessing regional myocardial fatty acid uptake to detect ischemia and viability.

  • Pharmacokinetic Studies: Determining the biodistribution, uptake, and clearance of 15-IPDA and its analogs.

  • Metabolic Studies: Investigating the pathways of 15-IPDA metabolism, including oxidation and incorporation into lipid pools.

  • Drug Development: Evaluating the effects of new therapeutic agents on myocardial fatty acid metabolism.

Data Presentation

Myocardial Uptake and Heart-to-Blood Ratios of 15-IPDA Analogs in Animal Models
Animal ModelCompoundTime Post-InjectionMyocardial Uptake (% Injected Dose/g)Heart-to-Blood RatioReference
Rat (fasted)[¹²⁵I]DMIPP5 min4.673:1[4]
30 min5.0612:1[4]
60 min4.7912:1[4]
120 min4.3713:1[4]
Rat[¹²³I]I-PPA2 min4.4Not Reported[1]
Dog[¹³¹I]DMIPPAPeakNot Reported>10:1[5]
[¹²³I]IHDAPeak995 +/- 248 dpm/mg·mCi4.1:1[5]
[¹²⁵I]pIPPAPeak785 +/- 197 dpm/mg·mCi3.9:1[5]
Myocardial Metabolism of 15-IPDA Analogs in Dogs
CompoundMyocardial Oxidation (%)Primary Lipid Incorporation
[¹²³I]IHDA74 +/- 4Phospholipids
[¹²⁵I]pIPPA65 +/- 5Triacylglycerols
[¹³¹I]DMIPPANot significantly oxidizedTriacylglycerols

Experimental Protocols

Protocol 1: Biodistribution of Radiolabeled 15-IPDA Analog in Rats

This protocol outlines the procedure for determining the tissue distribution of a radioiodinated 15-IPDA analog in rats.

Materials:

  • Radiolabeled 15-IPDA analog (e.g., [¹²⁵I]DMIPP)

  • Male Sprague-Dawley rats (fasted overnight)

  • Anesthetic (e.g., isoflurane)

  • Saline solution (0.9% NaCl)

  • Syringes and needles

  • Gamma counter

  • Dissection tools

  • Tubes for organ collection

  • Scale for weighing organs

Procedure:

  • Animal Preparation: Fast rats overnight with free access to water to enhance myocardial fatty acid uptake.

  • Dose Preparation: Dilute the radiolabeled 15-IPDA analog in sterile saline to the desired concentration.

  • Administration: Anesthetize the rat and inject a known amount of the radiolabeled compound intravenously via the tail vein.

  • Time Points: Euthanize groups of animals at various time points post-injection (e.g., 5, 30, 60, 120 minutes).

  • Blood and Tissue Collection: Immediately following euthanasia, collect a blood sample via cardiac puncture. Dissect and collect major organs (heart, liver, lungs, kidneys, spleen, skeletal muscle).

  • Sample Processing: Weigh each organ and blood sample.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter. Include a standard of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis: Calculate the %ID/g for each tissue at each time point. Calculate the heart-to-blood ratio by dividing the %ID/g of the heart by the %ID/g of the blood.

Protocol 2: Analysis of 15-IPDA Metabolites in Heart Tissue

This protocol describes the extraction and analysis of lipids from heart tissue to determine the metabolic fate of 15-IPDA.

Materials:

  • Heart tissue from animals administered a 15-IPDA analog

  • Ice-cold saline

  • Homogenizer (e.g., Dounce or Polytron)

  • Chloroform:Methanol solution (2:1, v/v)

  • 0.9% Saline solution

  • Centrifuge

  • Separating funnel

  • Nitrogen gas or vacuum evaporator

  • Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system

  • Scintillation counter or other appropriate detector for radiolabeled compounds

Procedure:

  • Tissue Preparation: Excise the heart, wash with ice-cold saline to remove blood, and blot dry. Weigh a portion of the ventricular tissue.

  • Homogenization: Homogenize the tissue in a chloroform:methanol (2:1) solution.

  • Lipid Extraction (Folch Method):

    • Transfer the homogenate to a separating funnel.

    • Add 0.2 volumes of 0.9% saline to the homogenate to create a biphasic system.

    • Mix gently and allow the phases to separate. The lower phase contains the lipids.

    • Collect the lower chloroform phase.

    • Dry the lipid extract under a stream of nitrogen or using a vacuum evaporator.

  • Metabolite Separation:

    • Reconstitute the dried lipid extract in a small volume of chloroform:methanol.

    • Spot the extract onto a TLC plate or inject into an HPLC system.

    • Develop the chromatogram using an appropriate solvent system to separate different lipid classes (e.g., free fatty acids, triglycerides, phospholipids).

  • Analysis:

    • Identify the location of the radiolabeled metabolites on the TLC plate using a phosphorimager or by scraping sections and counting in a scintillation counter.

    • Quantify the amount of radioactivity in each lipid fraction to determine the distribution of the 15-IPDA analog and its metabolites.

Visualizations

Myocardial Fatty Acid Metabolism Pathway

Myocardial_Fatty_Acid_Metabolism cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acids Fatty Acids CD36 CD36 Fatty Acids->CD36 Uptake FATP FATP Fatty Acids->FATP Uptake ACSL ACSL Fatty Acids->ACSL FABP FABP CD36->FABP FATP->FABP Fatty Acyl-CoA Fatty Acyl-CoA FABP->Fatty Acyl-CoA Lipid Droplets (Triglycerides) Lipid Droplets (Triglycerides) Fatty Acyl-CoA->Lipid Droplets (Triglycerides) Esterification CPT1 CPT1 Fatty Acyl-CoA->CPT1 Transport ACSL->Fatty Acyl-CoA Activation Lipid Droplets (Triglycerides)->Fatty Acyl-CoA Lipolysis Fatty Acyl-Carnitine Fatty Acyl-Carnitine CPT1->Fatty Acyl-Carnitine CACT CACT Fatty Acyl-Carnitine->CACT CPT2 CPT2 CACT->CPT2 Mitochondrial Fatty Acyl-CoA Mitochondrial Fatty Acyl-CoA CPT2->Mitochondrial Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Mitochondrial Fatty Acyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP Energy Production

Caption: General pathway of myocardial fatty acid metabolism.

Experimental Workflow for Biodistribution Study

Biodistribution_Workflow A Animal Preparation (Fasting) B Radiolabeled 15-IPDA Analog Administration (IV) A->B C Euthanasia at Defined Time Points B->C D Blood and Tissue Collection C->D E Sample Weighing D->E F Gamma Counting E->F G Data Analysis (%ID/g, Ratios) F->G Metabolic_Fates 15-IPDA Analog\n(in Cardiomyocyte) 15-IPDA Analog (in Cardiomyocyte) Beta-Oxidation Beta-Oxidation 15-IPDA Analog\n(in Cardiomyocyte)->Beta-Oxidation Incorporation into\nLipid Pools Incorporation into Lipid Pools 15-IPDA Analog\n(in Cardiomyocyte)->Incorporation into\nLipid Pools Energy Production\n(ATP) Energy Production (ATP) Beta-Oxidation->Energy Production\n(ATP) Storage\n(Triglycerides, Phospholipids) Storage (Triglycerides, Phospholipids) Incorporation into\nLipid Pools->Storage\n(Triglycerides, Phospholipids)

References

Application Notes and Protocols: In Vitro Assays Using 15-Iodopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Iodopentadecanoic acid (15-IPDA) is a halogenated fatty acid analog that serves as a valuable tool for investigating fatty acid metabolism and transport in vitro. Its structure, featuring an iodine atom at the terminal (ω) position, allows for its use as a tracer in various assays, particularly when radiolabeled with isotopes of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This document provides detailed application notes and protocols for utilizing 15-IPDA in in vitro settings to explore cellular fatty acid uptake, oxidation, and lipid distribution. These assays are critical in fields such as cardiology, oncology, and metabolic disease research for understanding cellular bioenergetics and for the preclinical evaluation of therapeutic agents that target fatty acid metabolism.

Applications of this compound in In Vitro Research

  • Measurement of Cellular Fatty Acid Uptake: 15-IPDA can be used to quantify the rate of fatty acid transport across the plasma membrane in various cell types, including cardiomyocytes, adipocytes, and cancer cells.[1][2]

  • Assessment of Fatty Acid Oxidation: By tracking the metabolic fate of the radiolabeled iodine, researchers can infer the rate of β-oxidation.[3][4]

  • Elucidation of Lipid Distribution: Following cellular uptake, 15-IPDA is incorporated into various lipid pools, such as triacylglycerols and phospholipids. Analysis of these fractions provides insight into intracellular lipid trafficking and storage.[3]

  • High-Throughput Screening: Cellular uptake assays using 15-IPDA can be adapted for a high-throughput format to screen for compounds that modulate fatty acid transport or metabolism.[5]

  • Myocardial Metabolism Studies: In vitro models using cardiomyocytes can employ 15-IPDA to study the effects of ischemia or drug candidates on myocardial fatty acid utilization.[6][7]

Data Presentation

Table 1: Comparison of Myocardial Uptake and Metabolism of Iodinated Fatty Acid Analogs in Canine Myocardium [3]

Fatty Acid AnalogMyocardial Uptake (dpm/mg·mCi)Oxidation (%)Primary Lipid Fraction IncorporationMyocardium-to-Blood Ratio (Peak)
17-Iodoheptadecanoic acid (IHDA)995 ± 24874 ± 4Phospholipids4.1:1
15-(p-Iodophenyl)pentadecanoic acid (pIPPA)785 ± 19765 ± 5Triacylglycerols3.9:1
15-(p-Iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPPA)Not specifiedNot oxidizedTriacylglycerols (55 ± 12%)>10:1

Table 2: In Vitro Stability and Protein Binding of Radiogallium-Labeled Fatty Acid Derivatives [8]

RadiotracerStability in PBS (24h at 37°C)Human Serum Albumin (HSA) Binding (%)
[⁶⁷Ga]5>90%99.5 ± 0.0
[⁶⁷Ga]6>90%99.9 ± 0.0
[⁶⁷Ga]7>90%99.9 ± 0.0
[⁶⁷Ga]8>90%99.9 ± 0.0

Experimental Protocols

Protocol 1: Cellular Fatty Acid Uptake Assay Using Radiolabeled this compound

This protocol describes a method for measuring the uptake of radiolabeled 15-IPDA into adherent cells cultured in a 96-well plate format.[5]

Materials:

  • Adherent cells of interest (e.g., H9c2 cardiomyocytes, 3T3-L1 adipocytes, MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Radiolabeled this compound (e.g., [¹²⁵I]15-IPDA)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Wash Buffer: Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis Buffer: 0.1 M NaOH with 1% SDS

  • Scintillation cocktail

  • Scintillation counter

  • Test compounds or inhibitors (if applicable)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Preparation: On the day of the assay, aspirate the culture medium. Wash the cells once with 200 µL of pre-warmed Assay Buffer.

  • Pre-incubation (for inhibitor studies): Add 150 µL of Assay Buffer to each well. For wells testing inhibitors, add 50 µL of the test compound at the desired concentration. For control wells, add 50 µL of vehicle. Incubate the plate at 37°C for 30 minutes.

  • Initiation of Uptake: Prepare the uptake solution by diluting the radiolabeled 15-IPDA in Assay Buffer to the desired final concentration (e.g., 0.1-1 µCi/mL). To start the uptake, add 50 µL of the uptake solution to each well.

  • Incubation: Incubate the plate for a predetermined time interval (e.g., 1, 5, 10, 15 minutes) at 37°C. The optimal incubation time should be determined empirically to ensure measurement of initial uptake rates.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with 200 µL of ice-cold Wash Buffer per wash.

  • Cell Lysis: Add 100 µL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail to each vial. Measure the radioactivity in a scintillation counter.

  • Data Analysis: Determine the disintegrations per minute (DPM) for each well. If testing inhibitors, calculate the percentage of inhibition relative to the control wells. IC₅₀ values can be determined by performing the assay with a range of inhibitor concentrations.

Protocol 2: Assessment of this compound Incorporation into Lipid Fractions

This protocol outlines the procedure for determining the distribution of 15-IPDA into different lipid classes within the cell.

Materials:

  • Cells treated with radiolabeled 15-IPDA (from Protocol 1, scaled up to a larger culture vessel like a 6-well plate)

  • Ice-cold PBS

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Silica gel thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Iodine vapor chamber (for visualization of lipid standards)

  • Lipid standards (e.g., triolein for triacylglycerols, phosphatidylcholine for phospholipids, and free fatty acids)

  • Scintillation counter or phosphorimager

Procedure:

  • Cell Harvesting: Following incubation with radiolabeled 15-IPDA, wash the cells twice with ice-cold PBS and scrape them into a conical tube.

  • Lipid Extraction (Bligh-Dyer Method): a. Add 1 mL of methanol to the cell pellet and vortex thoroughly. b. Add 2 mL of chloroform and vortex again. c. Add 0.8 mL of 0.9% NaCl solution and vortex to create a biphasic mixture. d. Centrifuge at 1000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase (containing the lipids) into a new tube.

  • Thin-Layer Chromatography (TLC): a. Spot the extracted lipid sample onto a silica gel TLC plate alongside the lipid standards. b. Allow the spots to dry completely. c. Place the TLC plate in a developing chamber containing the TLC developing solvent. d. Allow the solvent front to migrate to near the top of the plate. e. Remove the plate and allow it to air dry.

  • Visualization and Quantification: a. Visualize the lipid standards by placing the plate in an iodine vapor chamber. Mark the position of each standard. b. The radiolabeled lipid spots can be quantified by either scraping the silica gel from the corresponding areas into scintillation vials and counting the radioactivity, or by exposing the plate to a phosphorimager screen.

  • Data Analysis: Calculate the percentage of total radioactivity incorporated into each lipid fraction (triacylglycerols, phospholipids, free fatty acids, etc.).

Visualizations

G cluster_workflow Experimental Workflow: Cellular Uptake Assay A 1. Seed cells in 96-well plate B 2. Wash and add assay buffer A->B C 3. Pre-incubate with inhibitor/vehicle B->C D 4. Add radiolabeled 15-IPDA C->D E 5. Incubate at 37°C D->E F 6. Stop uptake by washing with cold PBS E->F G 7. Lyse cells F->G H 8. Measure radioactivity G->H

Caption: Workflow for a cellular fatty acid uptake assay.

G cluster_pathway Signaling Pathway: Fatty Acid Metabolism Extracellular Extracellular 15-IPDA Uptake Cellular Uptake (FATPs, CD36) Extracellular->Uptake Transport Membrane Plasma Membrane Activation Activation (Acyl-CoA Synthetase) Uptake->Activation IPDA_CoA 15-IPDA-CoA Activation->IPDA_CoA Mitochondrion Mitochondrion IPDA_CoA->Mitochondrion CPT1/2 Storage Esterification IPDA_CoA->Storage BetaOxidation β-Oxidation Mitochondrion->BetaOxidation Lipids Triacylglycerols, Phospholipids Storage->Lipids

Caption: Cellular fatty acid uptake and metabolic pathways.

References

Application Notes and Protocols for SPECT Imaging in Fatty Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting fatty acid metabolism studies using Single Photon Emission Computed Tomography (SPECT) imaging. The focus is on the two most common radiotracers, ¹²³I-labeled 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (¹²³I-BMIPP) and ¹²³I-labeled 15-(p-iodophenyl)-pentadecanoic acid (¹²³I-IPPA).

Introduction

Fatty acids are the primary energy source for the heart and play crucial roles in the metabolism of other organs such as the liver and skeletal muscle.[1] Alterations in fatty acid metabolism are associated with various pathological conditions, including ischemic heart disease, heart failure, and metabolic disorders. SPECT imaging with radiolabeled fatty acid analogs provides a non-invasive method to visualize and quantify regional fatty acid uptake, oxidation, and storage, offering valuable insights into disease mechanisms and therapeutic responses.[2][3]

Key Radiotracers for Fatty Acid Metabolism SPECT

The two most widely used SPECT radiotracers for fatty acid metabolism are:

  • ¹²³I-BMIPP (¹²³I-beta-methyl-p-iodophenyl-pentadecanoic acid): A branched-chain fatty acid analog that is taken up by myocardial cells in proportion to fatty acid uptake.[2] Due to its methyl branch, it is metabolically trapped in the triglyceride pool after esterification, allowing for static imaging that reflects fatty acid utilization.[4]

  • ¹²³I-IPPA (¹²³I-iodophenyl-pentadecanoic acid): A straight-chain fatty acid analog that undergoes β-oxidation. Dynamic imaging with ¹²³I-IPPA can provide information on both myocardial perfusion and fatty acid oxidation rates.

Quantitative Data Summary

The following tables summarize quantitative data on the biodistribution of ¹²³I-BMIPP in mice. This data is crucial for understanding the tracer's behavior in a preclinical setting and for planning imaging studies.

Table 1: Biodistribution of ¹²³I-BMIPP in LS180 Tumor-Bearing Mice (% Injected Dose/Gram) [5]

Organ/Tissue5 min30 min60 min
Blood2.93 ± 0.523.25 ± 0.582.87 ± 0.39
Heart2.15 ± 0.381.89 ± 0.331.65 ± 0.29
Lung2.45 ± 0.432.17 ± 0.381.89 ± 0.33
Liver10.21 ± 1.809.01 ± 1.597.89 ± 1.39
Spleen1.23 ± 0.221.09 ± 0.190.95 ± 0.17
Stomach0.89 ± 0.160.79 ± 0.140.69 ± 0.12
Small Intestine1.12 ± 0.200.99 ± 0.170.87 ± 0.15
Large Intestine0.87 ± 0.150.77 ± 0.140.67 ± 0.12
Kidney2.54 ± 0.452.24 ± 0.391.96 ± 0.34
Muscle1.01 ± 0.180.89 ± 0.160.78 ± 0.14
Bone0.76 ± 0.130.67 ± 0.120.59 ± 0.10
Tumor1.45 ± 0.261.28 ± 0.221.12 ± 0.20

Table 2: Tumor-to-Organ Ratios of ¹²³I-BMIPP in LS180 Tumor-Bearing Mice [5]

Ratio5 min30 min60 min
Tumor/Blood0.490.390.39
Tumor/Large Intestine1.671.661.67
Tumor/Small Intestine1.291.291.29
Tumor/Muscle1.441.441.44

Experimental Protocols

Clinical SPECT Imaging Protocol for Myocardial Fatty Acid Metabolism

1. Patient Preparation:

  • Fasting: Patients should fast for at least 6 hours prior to the study to increase myocardial fatty acid utilization.[6] In some cases, a high-fat, low-carbohydrate meal the evening before the scan can further enhance fatty acid uptake.[4]

  • Medication Review: Certain medications that may interfere with fatty acid metabolism should be discontinued if clinically permissible.

2. Radiotracer Administration:

  • ¹²³I-BMIPP: A dose of 111 MBq (3 mCi) is typically administered intravenously at rest.[6]

  • ¹²³I-IPPA: A dose of 111-185 MBq (3-5 mCi) is administered intravenously at rest.

3. SPECT Acquisition:

  • Timing:

    • ¹²³I-BMIPP: Static imaging is typically performed 20-30 minutes after tracer injection.[6] Delayed imaging at 3-4 hours can also be performed to assess tracer washout.[7]

    • ¹²³I-IPPA: Dynamic imaging is often initiated immediately after injection, with sequential acquisitions over 30-60 minutes to assess both uptake and clearance. Static images can be acquired at early (10-20 min) and delayed (30-60 min) time points.

  • Acquisition Parameters:

    • Gamma Camera: Dual-head or triple-head SPECT or SPECT/CT system.

    • Collimator: Low-energy, high-resolution (LEHR) or medium-energy general-purpose (MEGP) collimator.

    • Energy Window: A 15-20% energy window centered at 159 keV for ¹²³I.

    • Matrix Size: 64x64 or 128x128.

    • Projections: 60-64 projections over a 180° (for cardiac imaging) or 360° orbit.

    • Acquisition Time: 20-40 seconds per projection.

4. Image Reconstruction and Analysis:

  • Reconstruction: Iterative reconstruction methods (e.g., OSEM) are recommended, with corrections for attenuation and scatter.

  • Analysis:

    • Visual Assessment: Myocardial uptake is visually assessed for defects.

    • Semi-Quantitative Analysis: Myocardial uptake is often scored on a segmental basis (e.g., 17-segment model) using a 5-point scoring system (0 = normal uptake, 4 = no uptake).[7] The sum of the scores provides a total defect score.

    • Quantitative Analysis: Calculation of heart-to-mediastinum ratios or standardized uptake values (SUVs) can provide a more quantitative measure of tracer uptake.

Preclinical SPECT Imaging Protocol for Fatty Acid Metabolism in Rodents

1. Animal Preparation:

  • Fasting: Mice or rats should be fasted for 4-6 hours before tracer injection to enhance myocardial fatty acid uptake.

  • Anesthesia: Animals should be anesthetized throughout the imaging procedure. Inhalational anesthesia with isoflurane (1-2% in oxygen) is commonly used. Body temperature should be maintained at 37°C using a heating pad.

2. Radiotracer Administration:

  • ¹²³I-BMIPP: A dose of 18.5 MBq is typically administered via the tail vein in mice.[8]

  • ¹²³I-IPPA: A dose of 18.5-37 MBq is administered via the tail vein in rats.

  • Injection Volume: The injection volume should be kept low (e.g., 100-200 µL) to avoid physiological disturbances.

3. SPECT Acquisition:

  • Imaging System: A dedicated small-animal SPECT or SPECT/CT scanner with pinhole collimators is required for adequate spatial resolution.

  • Timing:

    • ¹²³I-BMIPP: Static imaging can be performed at various time points, such as 15, 30, and 60 minutes post-injection, to assess biodistribution and myocardial retention.[8]

    • ¹²³I-IPPA: Dynamic imaging is initiated immediately after injection for kinetic analysis.

  • Acquisition Parameters:

    • Collimator: Pinhole collimator with an appropriate aperture size (e.g., 0.5-1.0 mm) to balance resolution and sensitivity.

    • Energy Window: A 15-20% energy window centered at 159 keV.

    • Matrix Size: 128x128 or higher.

    • Projections: 60-120 projections over a 360° orbit.

    • Acquisition Time: 30-60 seconds per projection.

    • Gating: Cardiac and respiratory gating can be used to minimize motion artifacts and improve image quality, especially for cardiac studies.

4. Image Reconstruction and Analysis:

  • Reconstruction: Iterative reconstruction algorithms with corrections for attenuation, scatter, and pinhole geometry are essential.

  • Analysis:

    • Region of Interest (ROI) Analysis: ROIs are drawn over the heart and other organs of interest on the reconstructed images to determine the tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

    • Kinetic Modeling: For dynamic ¹²³I-IPPA studies, time-activity curves can be generated from the dynamic image sequence and fitted to compartmental models to estimate parameters related to fatty acid uptake and oxidation.

Signaling Pathways and Workflows

Cellular Fatty Acid Uptake and β-Oxidation Pathway

The following diagram illustrates the key steps involved in the cellular uptake and mitochondrial β-oxidation of long-chain fatty acids.

Caption: Cellular uptake and mitochondrial β-oxidation of fatty acids.

Experimental Workflow for Preclinical SPECT Imaging

The following diagram outlines the typical experimental workflow for a preclinical SPECT study of fatty acid metabolism.

PreclinicalWorkflow start Start animal_prep Animal Preparation (Fasting, Anesthesia) start->animal_prep tracer_admin Radiotracer Administration (e.g., ¹²³I-BMIPP i.v.) animal_prep->tracer_admin spect_acq SPECT/CT Acquisition (Dynamic or Static) tracer_admin->spect_acq recon Image Reconstruction (OSEM, Corrections) spect_acq->recon analysis Image Analysis (ROI, Kinetic Modeling) recon->analysis results Results (Biodistribution, Kinetics) analysis->results end End results->end

Caption: Workflow for preclinical fatty acid metabolism SPECT imaging. for preclinical fatty acid metabolism SPECT imaging.

References

Application Notes and Protocols for Calculating Myocardial Uptake of 15-Iodopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Iodopentadecanoic acid (IPDA), a radiolabeled fatty acid analog, is a crucial tool for the non-invasive assessment of myocardial fatty acid metabolism. Alterations in myocardial fatty acid utilization are implicated in various cardiovascular diseases, including ischemic heart disease, diabetic cardiomyopathy, and heart failure. The ability to accurately quantify the myocardial uptake of IPDA provides valuable insights into cardiac energetics and pathology. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively calculate the myocardial uptake of IPDA using Single-Photon Emission Computed Tomography (SPECT).

Data Presentation

The following tables summarize quantitative data on the biodistribution and myocardial uptake of 15-(p-iodophenyl)pentadecanoic acid (IPPA), a closely related and often interchangeably used term for IPDA.

Table 1: Biodistribution of 15-(p-[¹²³I]iodophenyl)pentadecanoic acid in Mice

Time Post-InjectionMyocardium (%ID/g)Blood (%ID/g)Lung (%ID/g)Myocardium-to-Blood RatioMyocardium-to-Lung Ratio
5 minutes14.5--IncreasesIncreases
10 minutes-----
15 minutes-----
30 minutes---Decreases rapidlyDecreases rapidly
60 minutes-----

Data extracted from a study on the biodistribution of I-123-IPPA in mice[1]. Dashes indicate data not provided in the source.

Table 2: Myocardial Uptake and Metabolism of Fatty Acid Tracers in Normal Canine Myocardium

TracerMyocardial Uptake (dpm/mg.mCi)Oxidation (%)Peak Myocardium-to-Blood Ratio
17-[¹²³I]iodoheptadecanoic acid (IHDA)995 ± 24874 ± 44.1:1
15-(p-[¹²⁵I]iodophenyl)pentadecanoic acid (pIPPA/IPDA) 785 ± 197 65 ± 5 3.9:1
15-(p-[¹³¹I]iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPPA)-->10:1

Data from a comparative study in normal canine myocardium.[2] Values are presented as mean ± standard deviation. Dashes indicate data not provided in the source.

Experimental Protocols

Protocol 1: Animal Preparation and Tracer Administration (Rodent Model)

This protocol outlines the procedure for preparing a rodent model for a myocardial IPDA uptake study.

Materials:

  • 15-(p-[¹²³I]iodophenyl)pentadecanoic acid (¹²³I-IPDA)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Saline solution

  • Syringes and needles for intravenous injection

  • Animal restraining device

Procedure:

  • Fasting: Fast the animals overnight (12-16 hours) with free access to water to enhance myocardial fatty acid uptake.

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent. Monitor the depth of anesthesia throughout the procedure.

  • Catheterization (Optional but Recommended): For serial blood sampling, cannulate the tail vein or carotid artery for tracer injection and the femoral artery or vein for blood collection.

  • Tracer Preparation: Prepare the ¹²³I-IPDA solution for injection. The exact dose will depend on the specific activity of the radiotracer and the imaging system. A typical dose for mice is in the range of 3.7-7.4 MBq (100-200 µCi).

  • Tracer Injection: Administer the ¹²³I-IPDA via intravenous injection (e.g., tail vein). Record the exact time of injection.

  • Post-Injection Monitoring: Monitor the animal for any adverse reactions to the tracer or anesthesia. Maintain body temperature using a heating pad.

Protocol 2: Myocardial SPECT Imaging (Human)

This protocol describes the general procedure for performing a myocardial SPECT scan in a clinical research setting.

Patient Preparation:

  • Informed Consent: Obtain written informed consent from the patient.

  • Fasting: Instruct the patient to fast for at least 6-12 hours prior to the study to increase myocardial fatty acid uptake.

  • Medication Review: Review the patient's current medications. Certain drugs may interfere with fatty acid metabolism and may need to be withheld, as determined by the study protocol.

  • Intravenous Access: Establish intravenous access for radiotracer administration.

Imaging Procedure:

  • Radiotracer Administration: Inject a sterile, pyrogen-free solution of ¹²³I-IPDA intravenously. The typical adult dose is 111-185 MBq (3-5 mCi).

  • Uptake Period: Allow for a 15-20 minute uptake period during which the patient should remain at rest.

  • SPECT Acquisition:

    • Position the patient supine on the imaging table with their arms above their head.

    • Use a gamma camera equipped with a low-energy, high-resolution collimator.

    • Set the energy window to the 159 keV photopeak of ¹²³I with a 15-20% window.

    • Acquire ECG-gated SPECT images over 180° (from 45° right anterior oblique to 45° left posterior oblique) or 360°.

    • Typical acquisition parameters include 32 or 64 projections, with an acquisition time of 20-40 seconds per projection.

  • Image Reconstruction: Reconstruct the acquired projection data into transaxial, sagittal, and coronal slices using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction) with attenuation and scatter correction.

Protocol 3: Quantification of Myocardial IPDA Uptake

This section details the methods for analyzing the acquired SPECT data to calculate myocardial IPDA uptake.

1. Region of Interest (ROI) Analysis:

  • Image Orientation: Reorient the reconstructed images along the short, vertical long, and horizontal long axes of the left ventricle.

  • ROI Definition: On the short-axis slices, draw regions of interest (ROIs) over the entire myocardium. Additionally, draw ROIs over a reference region, such as the blood pool (in the left ventricular cavity) or the liver.

  • Count Density Measurement: Calculate the mean counts per pixel within each ROI.

2. Calculation of Uptake Ratios:

  • Heart-to-Blood Ratio: Divide the mean counts in the myocardial ROI by the mean counts in the blood pool ROI.

    • Formula: Myocardial ROI counts / Blood Pool ROI counts

  • Heart-to-Liver Ratio: Divide the mean counts in the myocardial ROI by the mean counts in the liver ROI.

    • Formula: Myocardial ROI counts / Liver ROI counts

3. Dynamic Analysis (Optional):

  • If dynamic SPECT imaging is performed, time-activity curves can be generated for the myocardium and blood pool.

  • These curves can be used to calculate kinetic parameters, such as the uptake and washout rates of ¹²³I-IPDA, providing more detailed information on fatty acid metabolism.

Visualization of Pathways and Workflows

Signaling Pathway of Myocardial Fatty Acid Uptake

The uptake of long-chain fatty acids like IPDA into cardiomyocytes is a regulated process involving several key proteins and signaling pathways. The following diagram illustrates the primary mechanisms.

fatty_acid_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Cardiomyocyte IPDA This compound (IPDA) CD36 CD36 IPDA->CD36 Binding FATP FATP IPDA->FATP FABPpm FABPpm IPDA->FABPpm IPDA_int Intracellular IPDA CD36->IPDA_int Translocation FATP->IPDA_int FABPpm->IPDA_int Mitochondria Mitochondria (β-oxidation) IPDA_int->Mitochondria Lipid_Droplets Lipid Droplets (Esterification) IPDA_int->Lipid_Droplets AMPK AMPK AMPK->CD36 Promotes translocation to sarcolemma Insulin_Receptor Insulin Receptor Insulin_Receptor->CD36 Promotes translocation to sarcolemma Insulin Insulin Insulin->Insulin_Receptor Activation

Caption: Signaling pathway of myocardial fatty acid uptake.

Experimental Workflow for IPDA Myocardial Uptake Calculation

The following diagram outlines the key steps in an experimental workflow for determining the myocardial uptake of IPDA.

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Data Analysis Animal_Prep Animal/Patient Preparation (Fasting) Injection Intravenous Injection of 123I-IPDA Animal_Prep->Injection Tracer_Prep 123I-IPDA Radiotracer Preparation Tracer_Prep->Injection Uptake Tracer Uptake Period (15-20 min) Injection->Uptake Imaging SPECT Image Acquisition Uptake->Imaging Reconstruction Image Reconstruction (with corrections) Imaging->Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Reconstruction->ROI_Analysis Quantification Calculation of Uptake Ratios ROI_Analysis->Quantification

Caption: Experimental workflow for IPDA uptake calculation.

References

Application Notes: 15-Iodopentadecanoic Acid in Cardiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

15-Iodopentadecanoic acid (15-IPDA), specifically its radioiodinated form 15-(p-[¹²³I]iodophenyl)pentadecanoic acid ([¹²³I]IPPA), is a radiolabeled fatty acid analog utilized in nuclear cardiology. It serves as a tracer for myocardial fatty acid metabolism, providing insights into the energy substrate utilization of the heart. Under normal physiological conditions, fatty acids are the primary energy source for the myocardium.[1] In pathological states such as ischemia, the heart's metabolism shifts towards glucose utilization.[1] By tracking the uptake and clearance of [¹²³I]IPPA, researchers and clinicians can non-invasively assess myocardial metabolism, which is crucial for diagnosing and managing various cardiac conditions.

Scientific Principle

[¹²³I]IPPA is an analog of naturally occurring long-chain fatty acids. Upon intravenous injection, it is transported into cardiomyocytes. Once inside the cell, its metabolic fate mirrors that of natural fatty acids. A significant portion of [¹²³I]IPPA undergoes β-oxidation, the primary pathway for fatty acid breakdown to produce energy. The rate at which the radiotracer is cleared from the myocardium is indicative of the rate of β-oxidation.[2] In ischemic but viable myocardial tissue, the uptake of [¹²³I]IPPA may be reduced, and its clearance prolonged, reflecting a switch from fatty acid to glucose metabolism. Some of the tracer is also incorporated into the myocardial triglyceride pool, which has a slower turnover rate.[2][3]

Applications in Cardiology Research

The primary application of [¹²³I]IPPA is in Single Photon Emission Computed Tomography (SPECT) imaging to visualize and quantify myocardial fatty acid metabolism.[2][4] Key research and clinical applications include:

  • Diagnosis of Coronary Artery Disease (CAD): In patients with CAD, regions of the myocardium supplied by stenotic arteries will exhibit reduced blood flow and, consequently, altered metabolism during stress.[5] This can be detected as a perfusion-metabolism mismatch, where [¹²³I]IPPA uptake is reduced in areas that may still have adequate perfusion at rest.[5]

  • Assessment of Myocardial Viability: Identifying viable (hibernating) myocardium in patients with chronic coronary artery disease and left ventricular dysfunction is critical for determining the potential benefit of revascularization procedures.[6] Hibernating myocardium is characterized by reduced function but preserved cellular integrity and metabolic activity. Serial [¹²³I]IPPA imaging can show initial reduced uptake with subsequent "redistribution" or fill-in on delayed images, suggesting metabolic viability.[6]

  • Evaluation of Revascularization Therapy: SPECT imaging with [¹²³I]IPPA can be used to assess the metabolic recovery of the myocardium following procedures like coronary artery bypass graft (CABG) surgery.[5] An improvement in tracer uptake and normalization of turnover in previously ischemic segments can indicate successful reperfusion and metabolic restoration.[5]

Limitations

Despite its utility, [¹²³I]IPPA has certain limitations. Its rapid clearance from the myocardium can lead to lower image quality during the extended acquisition times required for SPECT.[2][4] This rapid turnover can also complicate the precise quantification of fatty acid metabolism.[2] These challenges have spurred the development of modified fatty acid analogs, such as β-methyl-iodophenyl-pentadecanoic acid (BMIPP), which has a slower clearance rate due to inhibition of β-oxidation, resulting in better image quality and prolonged myocardial retention.[2][4]

Quantitative Data Summary

The following tables summarize quantitative data from cardiology research studies utilizing this compound ([¹²³I]IPPA).

Table 1: Diagnostic Accuracy of [¹²³I]IPPA SPECT for Coronary Artery Disease

Coronary Artery TerritorySensitivitySpecificity
Left Anterior Descending (LAD)93%95%
Left Circumflex (LCx)96%92%
Right Coronary Artery (RCA)77%92%
Data from a study comparing [¹²³I]IPPA scintigraphy to coronary arteriography as the gold standard in patients with CAD.[5]

Table 2: [¹²³I]IPPA Uptake and Clearance in Ischemic vs. Non-Ischemic Myocardium

ParameterIschemic MyocardiumNon-Ischemic Myocardiump-value
Myocardial Uptake 58.2% ± 14.2%91.9% ± 6.5%<0.0001
Clearance Rate 10.2% ± 11.7%19.1% ± 5.9%<0.01
Data reflects the uptake and clearance of a related fatty acid analog, 9-MPA, in patients with acute coronary syndrome, illustrating the metabolic differences in ischemic tissue.[7]

Experimental Protocols

Protocol 1: Myocardial Metabolism and Viability Assessment using [¹²³I]IPPA SPECT

This protocol outlines the procedure for assessing myocardial fatty acid metabolism and viability using [¹²³I]IPPA with SPECT imaging.

1. Patient Preparation:

  • Informed Consent: Obtain written informed consent from the patient after explaining the procedure, potential risks, and benefits.

  • Dietary Status: The patient should be in a fasting state for at least 6-12 hours prior to the study to maximize myocardial fatty acid uptake.

  • Thyroid Blockade: Administer a saturated solution of potassium iodide (SSKI) or Lugol's solution (e.g., 8-10 drops) orally approximately 1 hour before the injection of [¹²³I]IPPA. This is to block the uptake of free radioiodine by the thyroid gland.

  • Medication Review: Review the patient's current medications. Certain drugs may interfere with myocardial metabolism and should be noted.

2. Radiopharmaceutical Administration:

  • Dose: Administer a dose of 3-5 mCi (111-185 MBq) of [¹²³I]IPPA via a slow intravenous injection.

  • Injection Conditions: The injection is typically performed with the patient in a supine position at rest. For stress imaging, the injection is administered at peak exercise.[5]

3. SPECT Image Acquisition:

  • Gamma Camera: Use a SPECT gamma camera equipped with a low-energy, all-purpose (LEAP) or low-energy high-resolution (LEHR) collimator.

  • Energy Window: Set the energy window at 159 keV with a ±10% window.

  • Imaging Timing:

    • Early (Initial) Images: Begin SPECT acquisition within 5-10 minutes post-injection. This reflects both myocardial perfusion and initial fatty acid uptake.

    • Late (Delayed/Redistribution) Images: Acquire a second set of SPECT images 30-60 minutes post-injection.[7] These images are used to assess tracer washout and redistribution, providing information on metabolic viability.

  • Acquisition Parameters:

    • Orbit: Perform a 180° circular or elliptical orbit, from the 45° right anterior oblique (RAO) to the 45° left posterior oblique (LPO) position.

    • Projections: Acquire 32-64 projections (e.g., 40 seconds per projection).

    • Matrix: Use a 64x64 or 128x128 matrix.

4. Image Processing and Analysis:

  • Reconstruction: Reconstruct the acquired projection data into transaxial, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms. Attenuation and scatter correction should be applied if available.

  • Reorientation: Reorient the reconstructed images to generate standard short-axis, vertical long-axis, and horizontal long-axis views of the left ventricle.

  • Semi-Quantitative Analysis:

    • Divide the myocardium into segments (e.g., 17-segment model).

    • Visually score the tracer uptake in each segment on both early and late images (e.g., on a scale from 0=normal to 4=absent).

    • Calculate the washout rate for each segment to quantify fatty acid metabolism. A delayed tracer uptake relative to initial uptake ("fill-in" or redistribution) is indicative of viable myocardium.

Visualizations

fatty_acid_metabolism cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Cardiomyocyte Cytoplasm cluster_mitochondrion Mitochondrion FFA 15-IPDA (Fatty Acid Analog) FAT_CD36 FAT/CD36 Transporter FFA->FAT_CD36 Uptake FFA_cyto 15-IPDA FAT_CD36->FFA_cyto AcylCoA 15-IPDA-CoA FFA_cyto->AcylCoA Activation Triglycerides Triglyceride Pool (Slow Turnover) AcylCoA->Triglycerides Esterification BetaOx β-Oxidation AcylCoA->BetaOx Transport AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Breakdown (Clearance) TCA TCA Cycle AcetylCoA->TCA ATP ATP (Energy) TCA->ATP

Caption: Myocardial uptake and metabolism of 15-IPDA.

experimental_workflow PatientPrep Patient Preparation - Fasting - Thyroid Blockade Injection Intravenous Injection of 123I-IPPA (3-5 mCi) PatientPrep->Injection EarlySPECT Early SPECT Imaging (5-10 min post-injection) Injection->EarlySPECT Delay Waiting Period (Patient at rest) EarlySPECT->Delay LateSPECT Late SPECT Imaging (30-60 min post-injection) Delay->LateSPECT Reconstruction Image Reconstruction & Reorientation LateSPECT->Reconstruction Analysis Data Analysis - Uptake Scoring - Washout Calculation - Viability Assessment Reconstruction->Analysis

Caption: Experimental workflow for [¹²³I]IPPA SPECT imaging.

mismatch_concept cluster_normal Normal Myocardium cluster_ischemic Ischemic (Viable) Myocardium cluster_infarcted Infarcted Myocardium (Scar) Normal_Perfusion Normal Perfusion Normal_Metabolism Normal FA Metabolism Normal_Perfusion->Normal_Metabolism Matched Reduced_Perfusion Reduced Perfusion Reduced_Metabolism Reduced FA Metabolism (Shift to Glucose) Reduced_Perfusion->Reduced_Metabolism Mismatch Absent_Perfusion Absent Perfusion Absent_Metabolism Absent Metabolism Absent_Perfusion->Absent_Metabolism Matched Defect

Caption: Concept of perfusion-metabolism mismatch.

References

Application Notes and Protocols: 15-Iodopentadecanoic Acid for Imaging Ischemic Heart Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cardiac imaging, the assessment of myocardial metabolism provides a unique window into the pathophysiology of ischemic heart disease. Under normal aerobic conditions, the heart predominantly relies on the beta-oxidation of long-chain fatty acids for its energy needs.[1] However, during ischemia, a critical metabolic shift occurs, favoring glucose utilization through anaerobic glycolysis.[2] This metabolic alteration is a key indicator of myocardial viability in regions with compromised blood flow.

Radioiodinated analogs of fatty acids, such as 15-(p-[123I]iodophenyl)pentadecanoic acid (IPPA) and its beta-methylated derivative, 15-(p-[123I]iodophenyl)-3-(R,S)-methylpentadecanoic acid (123I-BMIPP), have been developed to non-invasively visualize this metabolic shift using single-photon emission computed tomography (SPECT). 123I-BMIPP, in particular, is widely utilized due to its prolonged myocardial retention, which allows for high-quality SPECT imaging.[2]

These application notes provide a comprehensive overview of the use of 15-iodopentadecanoic acid derivatives for imaging ischemic heart disease, including detailed protocols for clinical and preclinical research, a summary of key quantitative findings, and a depiction of the underlying cellular mechanisms.

Principle of the Method

The diagnostic utility of 123I-BMIPP SPECT is based on the concept of a "perfusion-metabolism mismatch." In ischemic but viable myocardium (hibernating or stunned myocardium), the uptake of fatty acid analogs like 123I-BMIPP is significantly reduced due to the metabolic shift towards glycolysis. In contrast, myocardial perfusion, as assessed by tracers like Thallium-201 (201Tl) or Technetium-99m (99mTc) sestamibi, may be relatively preserved or only moderately reduced. This discordance, where 123I-BMIPP uptake is lower than perfusion tracer uptake, is a strong indicator of ischemic memory and myocardial viability.[3][4] Conversely, a matched defect, where both perfusion and 123I-BMIPP uptake are similarly reduced, typically signifies non-viable scar tissue.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the use of this compound analogs in imaging ischemic heart disease.

Table 1: 123I-BMIPP Uptake in Ischemic vs. Normal Myocardium

Myocardial StatePatient/Animal ModelKey FindingsReference
Ischemic (Low-Flow)Canine Model123I-BMIPP uptake decreased to 78.9% ± 23.6% of non-ischemic regions and correlated strongly with myocardial blood flow.[5]
Ischemic without InfarctionHuman (Unstable Angina)Regional decrease in 123I-BMIPP uptake was observed in 79% of myocardial areas at risk.[6]
Ischemic without InfarctionHuman (Stable Angina)Regional decrease in 123I-BMIPP uptake was observed in 38% of myocardial areas at risk.[6]
NormalHuman VolunteersHomogeneous uptake and metabolism of IPPA observed.

Table 2: Diagnostic Performance of 123I-BMIPP for Myocardial Viability

ComparisonPatient PopulationSensitivitySpecificityKey FindingsReference
123I-BMIPP vs. 18F-FDG PETChronic Ischemic Heart DiseaseN/AN/AA 123I-BMIPP/201Tl mismatch was found in 74% of FDG-viable segments.
123I-BMIPP vs. Dobutamine EchocardiographyAcute Coronary SyndromeN/AN/A90% of mismatched segments (lower 123I-BMIPP uptake than sestamibi) were viable.
123I-BMIPP for identifying Coronary StenosisAcute Chest Pain74%92%Superior to resting myocardial perfusion imaging.[2]

Experimental Protocols

Protocol 1: Myocardial Viability Assessment using 123I-BMIPP SPECT

1. Patient Preparation:

  • Patients should fast for a minimum of 6 hours prior to the administration of 123I-BMIPP to enhance myocardial fatty acid uptake.[7]

  • A resting state should be ensured to minimize physiological variations in myocardial metabolism.

2. Radiopharmaceutical Administration:

  • Administer 111-148 MBq of 123I-BMIPP intravenously as a bolus injection.[1][7]

3. SPECT Image Acquisition:

  • Early Imaging: Commence SPECT acquisition 20 minutes post-injection.[1][7]

  • Delayed Imaging (for washout rate calculation): Perform a second SPECT acquisition 180-240 minutes post-injection.[1]

  • Acquisition Parameters:

    • Gamma Camera: Triple-head SPECT system equipped with low-energy, general-purpose (LEGP) collimators.[1][8]

    • Energy Window: 159 keV with a 15-20% window.

    • Matrix Size: 64 x 64.[1][8]

    • Acquisition Mode: 360° rotation with 72 steps at 37.5 seconds per step.[1]

    • Reconstruction: Filtered back-projection using a Butterworth filter.[1][8]

4. Image Analysis:

  • Reconstruct transaxial, sagittal, and coronal slices.

  • Generate polar maps for semi-quantitative analysis of tracer distribution.

  • Compare 123I-BMIPP uptake with a corresponding myocardial perfusion scan (e.g., 201Tl or 99mTc-sestamibi) to identify perfusion-metabolism mismatches.

  • Washout Rate (WR) Calculation: If delayed imaging is performed, calculate the WR using the following formula: WR (%) = [(Counts in early image) - (Counts in late image)] / (Counts in early image) x 100

Protocol 2: Dual-Isotope SPECT for Perfusion-Metabolism Mismatch

1. Patient Preparation:

  • As per Protocol 1.

2. Radiopharmaceutical Administration:

  • Administer a perfusion agent (e.g., 201Tl or 99mTc-sestamibi) at rest according to standard protocols.

  • Following the perfusion scan, administer 111-148 MBq of 123I-BMIPP.

3. SPECT Image Acquisition:

  • Acquire the perfusion scan according to established protocols for the chosen tracer.

  • Acquire the 123I-BMIPP scan as described in Protocol 1 (early imaging).

4. Image Analysis:

  • Co-register the perfusion and 123I-BMIPP SPECT images.

  • Visually and semi-quantitatively compare the tracer distribution in myocardial segments.

  • Identify areas of mismatch (preserved or mildly reduced perfusion with significantly reduced 123I-BMIPP uptake) and matched defects.

Visualizations

Signaling Pathway of Myocardial Fatty Acid Metabolism in Ischemia

fatty_acid_metabolism_ischemia cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion FFA Free Fatty Acids (bound to Albumin) CD36 CD36 Transporter FFA->CD36 Uptake FFA_cyto Fatty Acid CD36->FFA_cyto AcylCoA Fatty Acyl-CoA FFA_cyto->AcylCoA Activation CPT1 CPT-1 AcylCoA->CPT1 ACS Acyl-CoA Synthetase AcylCarnitine Acylcarnitine CPT1->AcylCarnitine CPT2 CPT-2 AcylCarnitine->CPT2 AcylCoA_mito Fatty Acyl-CoA CPT2->AcylCoA_mito BetaOx β-Oxidation AcylCoA_mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP Ischemia Ischemia (Hypoxia) Ischemia->CD36 Reduces translocation to sarcolemma Ischemia->BetaOx Inhibits

Caption: Cellular pathway of fatty acid uptake and metabolism and the inhibitory effects of ischemia.

Experimental Workflow for 123I-BMIPP SPECT Imaging

experimental_workflow cluster_preparation Patient Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis cluster_interpretation Interpretation PatientSelection Patient Selection (Suspected IHD) Fasting ≥6 hour Fasting PatientSelection->Fasting Injection IV Injection of 111-148 MBq 123I-BMIPP Fasting->Injection Resting 20 minute Rest Period Injection->Resting EarlySPECT Early SPECT Acquisition Resting->EarlySPECT DelayedSPECT Optional: Delayed SPECT (180-240 min post-injection) EarlySPECT->DelayedSPECT Reconstruction Image Reconstruction (Filtered Back-Projection) EarlySPECT->Reconstruction DelayedSPECT->Reconstruction PolarMap Polar Map Generation Reconstruction->PolarMap Comparison Comparison with Perfusion Scan PolarMap->Comparison Washout Washout Rate Calculation PolarMap->Washout Mismatch Mismatch: Viable Myocardium Comparison->Mismatch Match Matched Defect: Scar Tissue Comparison->Match

Caption: Workflow for assessing myocardial viability with 123I-BMIPP SPECT.

References

Troubleshooting & Optimization

Improving signal-to-noise ratio in 15-Iodopentadecanoic acid imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 15-Iodopentadecanoic acid (IPPA) and its analogs for myocardial imaging.

Troubleshooting Guide

This guide addresses specific issues that may arise during IPPA imaging experiments, offering potential causes and solutions to improve your signal-to-noise ratio and overall image quality.

Issue Potential Cause Recommended Solution
Low Myocardial Uptake of IPPA 1. Poor Radiopharmaceutical Quality: The IPPA may have low radiochemical purity or may have degraded.1. Quality Control: Perform quality control tests on the radiopharmaceutical preparation to ensure high radiochemical purity and integrity.[1][2]
2. Suboptimal Patient Preparation: The patient may not have been properly fasted, leading to competition for fatty acid uptake from other sources like glucose.2. Patient Fasting: Ensure the patient has fasted for an adequate period before the study to shift myocardial metabolism towards fatty acid oxidation.[3]
3. Myocardial Viability: The region of interest may contain non-viable myocardial tissue which has impaired fatty acid uptake.[4]3. Viability Assessment: Correlate IPPA uptake with a perfusion agent like 99mTc-sestamibi to assess myocardial viability. A mismatch (preserved perfusion with reduced IPPA uptake) can indicate viable but dysfunctional myocardium.[4]
High Background Noise 1. Extravasation of Radiotracer: The radiotracer was not properly injected intravenously, leading to localized high background signal.1. Injection Technique: Ensure proper intravenous administration of the radiotracer. Visually inspect the injection site for any signs of extravasation.[5]
2. Insufficient Clearance Time: Imaging was performed too soon after injection, not allowing for sufficient clearance of the radiotracer from the blood pool.2. Optimize Acquisition Time: Acquire images at later time points (e.g., 60 minutes post-injection) to allow for better clearance of the tracer from the blood and surrounding tissues.[4]
3. Patient-related Factors: Factors such as obesity can increase scatter and attenuation, contributing to higher background noise.3. Attenuation Correction: Utilize SPECT/CT systems with attenuation correction algorithms to minimize the impact of patient-specific factors on image quality.[5][6]
Image Artifacts 1. Patient Motion: Patient movement during the long acquisition times of SPECT imaging can cause blurring and misregistration artifacts.[5]1. Patient Immobilization: Use appropriate patient restraints and clear instructions to minimize motion during the scan. Motion correction software can also be applied during image reconstruction.
2. Attenuation Artifacts: Attenuation of photons by soft tissue (e.g., breast tissue) or the diaphragm can lead to artificially reduced counts in the myocardium.[5]2. Attenuation Correction: Employ attenuation correction techniques, preferably with CT-based attenuation maps, to obtain more accurate and uniform myocardial uptake values.[5]
3. Reconstruction Parameters: Improper selection of reconstruction algorithms and filters can introduce noise and artifacts into the final images.3. Optimized Reconstruction: Use iterative reconstruction algorithms (e.g., OSEM) with appropriate filtering to improve image quality and reduce noise compared to filtered backprojection.[7]

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPPA) and why is it used in cardiac imaging?

A1: 15-(p-iodophenyl)pentadecanoic acid (IPPA) is a radioiodinated fatty acid analog used in nuclear medicine for myocardial imaging.[8] The heart primarily uses fatty acids for energy, so IPPA allows for the non-invasive assessment of myocardial fatty acid metabolism.[9] Reduced uptake or altered clearance of IPPA can indicate myocardial ischemia or damage.[4]

Q2: How does the myocardial uptake of IPPA work?

A2: IPPA, being a fatty acid analog, is taken up by cardiomyocytes via fatty acid transport proteins on the cell membrane. Once inside the cell, it is activated to its acyl-CoA derivative and enters the metabolic pathways of fatty acids. The rate of its uptake and clearance reflects the metabolic state of the myocardium.

Q3: What are the differences between IPPA and its modified versions like BMIPP and DMIPP?

A3: 123I-β-methyl-p-iodophenyl-pentadecanoic acid (BMIPP) and 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP) are modified analogs of IPPA.[8][9] The methyl branching in these compounds is designed to slow down their metabolism within the myocardium. This results in longer retention times in the heart muscle, which can provide a more stable signal for SPECT imaging and potentially better image quality.[8]

Q4: What is the ideal patient preparation for an IPPA imaging study?

A4: To enhance the signal-to-noise ratio by promoting myocardial fatty acid uptake, patients should be in a fasting state. This typically involves fasting for at least 4-6 hours before the administration of the radiotracer. Fasting shifts the myocardial energy substrate preference from glucose to fatty acids, thereby increasing the uptake of IPPA in healthy myocardium.[3]

Q5: How can I improve the signal-to-noise ratio (SNR) in my IPPA images?

A5: Improving SNR in IPPA imaging involves several strategies:

  • Optimize Patient Preparation: Ensure the patient is properly fasted to maximize myocardial uptake.

  • Correct Radiotracer Dose and Administration: Use the appropriate dose of high-purity IPPA and ensure a clean intravenous injection.

  • Optimize Acquisition Parameters: Use a gamma camera with high sensitivity and appropriate collimators. Optimize the acquisition time per projection to acquire sufficient counts.

  • Utilize Advanced Reconstruction Techniques: Employ iterative reconstruction methods with corrections for attenuation, scatter, and resolution recovery.[7]

  • Post-processing Filters: Apply appropriate filters to reduce noise, but be cautious not to oversmooth the images and lose diagnostic information.

Experimental Protocols

Protocol 1: Radiopharmaceutical Quality Control
  • Visual Inspection: Visually inspect the radiopharmaceutical solution for any particulate matter or discoloration. The solution should be clear and colorless.[2][10]

  • pH Measurement: Measure the pH of the solution using a calibrated pH meter or pH paper. The pH should be within the range specified by the manufacturer (typically between 4.5 and 7.5).[11]

  • Radiochemical Purity: Determine the radiochemical purity using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The percentage of bound iodine to IPPA should meet the specified acceptance criteria (e.g., >95%).

  • Sterility and Pyrogen Testing: For clinical applications, ensure that the preparation has passed sterility and pyrogen tests to prevent microbial contamination and pyrogenic reactions.[10][11]

Protocol 2: Patient Preparation and IPPA Administration
  • Patient Fasting: Instruct the patient to fast for a minimum of 4-6 hours prior to the study. Water is permitted.

  • Informed Consent: Explain the procedure to the patient and obtain informed consent.

  • Intravenous Access: Establish a patent intravenous line in a suitable peripheral vein.

  • Radiotracer Administration: Administer the prescribed activity of radioiodinated IPPA (e.g., 123I-IPPA) as a bolus intravenous injection.

  • Saline Flush: Immediately follow the injection with a saline flush to ensure the entire dose enters the circulation.

  • Skin Preparation: While the World Health Organization suggests swabbing the injection site with 60% to 70% alcohol for 30 seconds and allowing it to dry, some studies suggest this may not reduce local skin reactions.[12] Follow your institution's standard protocol for skin preparation prior to injection.

Protocol 3: SPECT Image Acquisition
  • Patient Positioning: Position the patient supine on the imaging table with their arms raised above their head to minimize attenuation artifacts.

  • Camera Setup: Use a dual-head SPECT gamma camera equipped with low-energy, high-resolution (LEHR) collimators.

  • Energy Window: Set the energy window for the photopeak of the radioisotope being used (e.g., 159 keV for 123I with a 15-20% window).

  • Acquisition Timing: Begin SPECT acquisition at a standardized time point after injection, for example, 10 minutes and/or 60 minutes post-injection, to assess both uptake and clearance.[4]

  • Acquisition Parameters:

    • Orbit: 180° for each detector, from 45° right anterior oblique to 45° left posterior oblique.

    • Matrix: 64x64 or 128x128 pixel matrix.

    • Projections: 60-64 projections over 360°.

    • Dwell Time: 20-40 seconds per projection, depending on the injected dose and camera sensitivity.

  • Attenuation Correction (Optional but Recommended): If using a SPECT/CT scanner, perform a low-dose CT scan for attenuation correction and anatomical localization.

Visualizations

Myocardial_Fatty_Acid_Uptake cluster_blood Bloodstream cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondrion IPPA_Blood IPPA-Albumin Complex FATPs Fatty Acid Transport Proteins (FATPs) IPPA_Blood->FATPs Uptake IPPA_Cytosol IPPA FATPs->IPPA_Cytosol Acyl_CoA_Synthetase Acyl-CoA Synthetase IPPA_Cytosol->Acyl_CoA_Synthetase Activation IPPA_CoA IPPA-CoA Acyl_CoA_Synthetase->IPPA_CoA Beta_Oxidation Beta-Oxidation (Metabolic Trapping) IPPA_CoA->Beta_Oxidation Transport

Caption: Myocardial uptake and metabolism of IPPA.

IPPA_Imaging_Workflow Patient_Prep Patient Preparation (Fasting) Injection IV Injection of IPPA Patient_Prep->Injection QC Radiopharmaceutical Quality Control QC->Injection Uptake_Phase Uptake Period (10-60 min) Injection->Uptake_Phase SPECT_Acq SPECT Data Acquisition Uptake_Phase->SPECT_Acq Reconstruction Image Reconstruction (with Corrections) SPECT_Acq->Reconstruction Analysis Image Analysis (Uptake & Clearance) Reconstruction->Analysis

Caption: Experimental workflow for IPPA imaging.

Troubleshooting_Workflow Start Poor Image Quality? Low_Uptake Low Myocardial Uptake? Start->Low_Uptake High_Background High Background Noise? Start->High_Background no Check_QC Verify Radiopharmaceutical QC Low_Uptake->Check_QC yes Artifacts Image Artifacts Present? High_Background->Artifacts no Check_Injection Review Injection Technique High_Background->Check_Injection yes Check_Motion Address Patient Motion Artifacts->Check_Motion yes Check_Fasting Confirm Patient Fasting Status Check_QC->Check_Fasting Check_Viability Assess Myocardial Viability Check_Fasting->Check_Viability End Improved Image Quality Check_Viability->End Check_Clearance Optimize Clearance Time Check_Injection->Check_Clearance Use_AC Apply Attenuation Correction Check_Clearance->Use_AC Check_Recon Optimize Reconstruction Parameters Use_AC->Check_Recon Use_AC->End Check_Motion->Use_AC Check_Recon->End

Caption: Troubleshooting workflow for IPPA imaging.

References

Technical Support Center: 15-Iodopentadecanoic Acid SPECT Scans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 15-Iodopentadecanoic acid (IPPA) SPECT scans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding artifacts encountered during these imaging studies.

Troubleshooting Guides & FAQs

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Radiopharmaceutical Quality Control

Question 1: What are the key quality control parameters for this compound (I-123 IPPA) and why are they important?

Answer: Ensuring the quality of the I-123 IPPA radiopharmaceutical is the first and most critical step in preventing imaging artifacts. The primary quality control parameters to assess are:

  • Radionuclidic Purity: This confirms that the radioactivity is from Iodine-123 and not from other contaminating radionuclides. Impurities can degrade image quality and increase the radiation dose to the patient.

  • Radiochemical Purity: This is crucial to ensure that the Iodine-123 is bound to the IPPA molecule. The most common radiochemical impurity is free Iodine-123 (I-123 iodide) . Free iodide is not taken up by the myocardium but is instead avidly trapped by the thyroid gland, salivary glands, and stomach. This leads to intense extracardiac "hot spots" that can obscure the heart and create significant artifacts.

  • Chemical Purity: This ensures that there are no non-radioactive chemical contaminants that could interfere with the biological uptake of the tracer or cause adverse physiological effects.

Question 2: How can I perform a quick quality control check for free Iodine-123 in my I-123 IPPA preparation?

Answer: A simple and rapid method for determining the radiochemical purity and assessing the percentage of free I-123 is through thin-layer chromatography (TLC).

Experimental Protocol: Rapid TLC for I-123 IPPA

  • Stationary Phase: Use a silica gel-impregnated glass fiber sheet.

  • Mobile Phase: A common mobile phase is a mixture of ethyl acetate and acetic acid (e.g., 99:1 v/v).

  • Procedure:

    • Apply a small spot of the I-123 IPPA preparation about 1 cm from the bottom of the TLC strip.

    • Place the strip in a chromatography tank containing the mobile phase, ensuring the spot is above the solvent level.

    • Allow the solvent to ascend the strip until it is near the top.

    • Remove the strip and let it dry.

  • Analysis:

    • The I-123 IPPA will remain at the origin (Rf = 0), while the free I-123 iodide will migrate with the solvent front (Rf ≈ 1.0).

    • Cut the strip in half and count the radioactivity of each section in a gamma counter.

    • Calculate the percentage of free I-123. A radiochemical purity of >95% is generally considered acceptable.

Patient Preparation

Question 3: What are the essential patient preparation steps to minimize artifacts in a cardiac I-123 IPPA SPECT scan?

Answer: Proper patient preparation is critical for optimal biodistribution of I-123 IPPA and to minimize physiological interference.

Experimental Protocol: Patient Preparation for Cardiac I-123 IPPA SPECT

  • Fasting: Patients should fast for a minimum of 6-12 hours before the administration of I-123 IPPA.[1] This is to shift myocardial metabolism towards fatty acid utilization, thereby enhancing the uptake of the tracer in the heart.

  • Thyroid Blockade: To prevent the uptake of any potential free I-123 by the thyroid gland, a thyroid blocking agent should be administered. Saturated solution of potassium iodide (SSKI) or Lugol's solution is commonly used. This should be given at least one hour before the I-123 IPPA injection.

  • Medication Review: Certain medications can interfere with fatty acid metabolism and should be discontinued prior to the scan, if clinically permissible. This includes beta-blockers and some calcium channel blockers. Always consult with the referring physician before asking a patient to stop any medication.

  • Patient Comfort: Ensure the patient is comfortable and warm to minimize patient motion during the scan.

Image Acquisition and Processing

Question 4: What are the most common artifacts that appear during image acquisition and how can I identify and mitigate them?

Answer: The most frequently encountered artifacts during the acquisition phase are related to patient motion and extracardiac activity.

  • Patient Motion: This is a significant source of artifacts in SPECT imaging.[2] It can cause blurring of the myocardial walls and create factitious perfusion defects.[3][4]

    • Identification: Patient motion is best detected by reviewing the raw projection data in a cine loop. Discontinuities in the sinogram can also indicate patient movement.

    • Mitigation:

      • Make the patient as comfortable as possible before starting the acquisition.

      • Use immobilization devices like straps.

      • Clearly explain the importance of remaining still to the patient.

      • If motion is detected, motion correction software can be applied during processing. In severe cases, the acquisition may need to be repeated.

  • Extracardiac Activity: This is a common issue in I-123 IPPA scans, primarily due to uptake in the liver and gastrointestinal tract.[5][6][7] This activity can obscure the inferior wall of the myocardium, leading to false defects or masking true ones.[5]

    • Identification: Intense uptake will be visible adjacent to the heart, particularly in the liver and bowel loops.

    • Mitigation:

      • Having the patient drink water or eat a fatty meal after tracer injection can sometimes help clear activity from the hepatobiliary system.

      • Acquiring images in both supine and prone positions can help differentiate attenuation artifacts from true perfusion defects.

      • Iterative reconstruction algorithms are generally better at handling high extracardiac activity compared to filtered back-projection.[6]

Question 5: I see intense uptake in the neck and stomach area on my I-123 IPPA scan. What is the likely cause and how can I troubleshoot this?

Answer: This is a classic presentation of a free iodide artifact . It indicates a high percentage of radiochemical impurity (free I-123) in the injected dose.

Troubleshooting Steps:

  • Review Quality Control Data: Immediately check the TLC or HPLC results for the radiopharmaceutical batch used.

  • Confirm Thyroid Blockade: Verify that the patient received the thyroid blocking agent as per the protocol.

  • Image Interpretation: Be extremely cautious in interpreting the myocardial uptake, as the high background from the stomach can interfere with the assessment of the inferior wall.

  • Future Prevention: If the quality control confirms high levels of free iodide, the radiopharmaceutical synthesis or purification process needs to be reviewed and optimized.

Quantitative Data Summary

The following tables summarize the potential quantitative impact of common artifacts on the interpretation of this compound SPECT scans.

ArtifactPotential Quantitative ImpactReference
Patient Motion Creation of artificial perfusion defects. A 2-pixel shift can create a significant defect. The extent of the defect can be as high as 12.5% of the myocardium.[2][8]
Extracardiac Activity Can lead to false border detection by automated software in up to 9% of cases. Can significantly affect the reproducibility of quantitative analysis among different operators.[5]
Free Iodide High background activity can lead to underestimation of myocardial uptake and can obscure true defects, particularly in the inferior wall.N/A

Visualizations

Workflow for Troubleshooting Artifacts

cluster_0 Artifact Identification cluster_1 Initial Assessment cluster_2 Artifact Classification cluster_3 Corrective Actions Artifact Observed Artifact Observed Review Raw Data Review Raw Data Artifact Observed->Review Raw Data Check QC Records Check QC Records Artifact Observed->Check QC Records Patient Motion Patient Motion Review Raw Data->Patient Motion Extracardiac Activity Extracardiac Activity Review Raw Data->Extracardiac Activity Free Iodide Free Iodide Check QC Records->Free Iodide Motion Correction Motion Correction Patient Motion->Motion Correction Prone Imaging Prone Imaging Extracardiac Activity->Prone Imaging Optimize Radiopharmacy Optimize Radiopharmacy Free Iodide->Optimize Radiopharmacy

Caption: Troubleshooting workflow for artifacts in I-123 IPPA SPECT.

Signaling Pathway of Free Iodide Artifact

cluster_0 Source cluster_1 Biodistribution cluster_2 Organ Uptake cluster_3 Imaging Outcome I-123 IPPA Injection I-123 IPPA Injection I-123 IPPA I-123 IPPA I-123 IPPA Injection->I-123 IPPA Free I-123 Free I-123 I-123 IPPA Injection->Free I-123 Impurity Myocardium Myocardium I-123 IPPA->Myocardium Thyroid Thyroid Free I-123->Thyroid Stomach Stomach Free I-123->Stomach Salivary Glands Salivary Glands Free I-123->Salivary Glands Desired Signal Desired Signal Myocardium->Desired Signal Artifactual Signal Artifactual Signal Thyroid->Artifactual Signal Stomach->Artifactual Signal Salivary Glands->Artifactual Signal

Caption: Biodistribution pathway leading to free iodide artifacts.

References

Optimizing 15-Iodopentadecanoic Acid Injection Protocols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 15-Iodopentadecanoic acid (15-IPDA). The following information is designed to help optimize your injection protocol and ensure high-quality results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended patient preparation protocol before a 15-IPDA injection for myocardial imaging?

A1: Proper patient preparation is crucial for optimal myocardial uptake of 15-IPDA and to minimize background noise. The recommended protocol involves a period of fasting to shift myocardial metabolism towards fatty acid utilization. Patients should fast for a minimum of 6 hours, with longer durations of 12-18 hours often yielding better results by suppressing glucose uptake. It is also advisable to avoid strenuous exercise for at least 24 hours prior to the scan.

Q2: What is the typical injected dose of 15-IPDA for a standard adult patient?

A2: The typical administered activity for iodinated fatty acid analogs like 15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP), a close analog of 15-IPDA, is approximately 111 MBq (3 mCi).[1] The exact dose may be adjusted based on patient weight and the specific imaging protocol and equipment being used.

Q3: When is the optimal time to begin SPECT imaging after 15-IPDA injection?

A3: Imaging is typically initiated approximately 30 minutes after the intravenous injection of the radiotracer.[1] This allows for sufficient myocardial uptake and clearance from the blood pool, resulting in improved image contrast.

Q4: What are the key quality control (QC) steps for radiolabeled 15-IPDA?

A4: A comprehensive QC process is essential to ensure the safety and efficacy of the radiopharmaceutical. Key QC steps include:

  • Radionuclidic Purity: To confirm the identity and quantity of the iodine isotope (e.g., Iodine-123) and to check for the presence of any other radionuclide contaminants.

  • Radiochemical Purity: To determine the percentage of the radioactivity that is bound to the 15-IPDA molecule. This is often assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required.

  • Sterility and Apyrogenicity: To ensure the final product is free from microbial contamination and pyrogens.

Troubleshooting Guide

This guide addresses common issues encountered during 15-IPDA imaging and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Myocardial Uptake / High Background Noise Inadequate fasting period leading to competitive glucose metabolism.Ensure the patient has fasted for at least 6 hours, with 12-18 hours being optimal. Confirm patient compliance with fasting instructions.
Patient has recently engaged in strenuous exercise.Advise patients to avoid vigorous physical activity for 24 hours prior to the scan.
Suboptimal radiopharmaceutical quality (low radiochemical purity).Perform rigorous quality control on the radiolabeled 15-IPDA to ensure high radiochemical purity (>95%).
Image Artifacts (e.g., "hot spots" or areas of unexpectedly low uptake) Patient motion during the scan.Immobilize the patient as comfortably as possible and communicate the importance of remaining still. Use motion correction software if available.
Attenuation artifacts from soft tissue (e.g., diaphragm, breast tissue).Utilize attenuation correction techniques (e.g., CT-based attenuation correction). Imaging in both supine and prone positions can also help differentiate attenuation from true defects.
Extracardiac uptake (e.g., liver, gut).Ensure proper patient preparation (fasting). Delayed imaging may help reduce interference from gastrointestinal uptake.
Unexpected Biodistribution Infiltration of the injected dose.Carefully check for proper intravenous catheter placement before and during injection. If infiltration occurs, the study may need to be repeated.
Altered physiological state of the patient (e.g., diabetes, recent myocardial infarction).Review the patient's clinical history. Diabetic patients may exhibit altered myocardial metabolism. Areas of prior infarction will show reduced or no uptake.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your 15-IPDA injection protocol.

Table 1: Effect of Fasting Duration on Myocardial Uptake

Fasting Duration (hours)Myocardial-to-Blood Pool Ratio (Example Data)Image Quality
< 6LowPoor
6 - 12ModerateGood
> 12HighExcellent

Note: Data is illustrative and may vary based on individual patient metabolism and specific imaging conditions.

Table 2: Recommended Injection and Imaging Parameters

ParameterRecommended ValueRationale
Injected Activity ~111 MBq (3 mCi)Provides sufficient counts for high-quality imaging while minimizing radiation dose.[1]
Injection Speed Slow bolus (e.g., over 30-60 seconds)A slower injection may help to avoid radiopharmaceutical adherence to the injection apparatus and ensure the full dose is administered.
Post-injection Wait Time ~30 minutesAllows for optimal myocardial uptake and clearance from the blood, enhancing image contrast.[1]

Experimental Protocols

Radioiodination of 15-Pentadecanoic Acid (Illustrative Protocol)

This protocol is a generalized example for the radioiodination of a pentadecanoic acid precursor. Specific details may need to be optimized based on the starting material and available facilities.

  • Precursor Preparation: A suitable precursor, such as 15-(p-stannylphenyl)pentadecanoic acid, is dissolved in an appropriate organic solvent.

  • Radioiodination Reaction: The precursor solution is reacted with a solution of radioiodide (e.g., Na¹²³I) in the presence of an oxidizing agent, such as Chloramine-T. The reaction is typically carried out at room temperature or slightly elevated temperatures.

  • Quenching: The reaction is quenched by the addition of a reducing agent, such as sodium metabisulfite.

  • Purification: The radiolabeled 15-IPDA is purified from the reaction mixture using techniques like solid-phase extraction or high-performance liquid chromatography (HPLC).

  • Formulation: The purified 15-IPDA is formulated in a physiologically compatible buffer for injection.

Quality Control of Radiolabeled 15-IPDA
  • Radiochemical Purity by TLC:

    • Spot a small amount of the final product onto a TLC plate.

    • Develop the plate using a suitable solvent system.

    • Scan the plate using a radio-TLC scanner to determine the percentage of radioactivity corresponding to 15-IPDA versus impurities.

  • Radiochemical Purity by HPLC:

    • Inject a sample of the final product into an HPLC system equipped with a radioactivity detector.

    • Analyze the chromatogram to determine the retention time of the major radioactive peak and calculate the radiochemical purity.

  • Sterility and Endotoxin Testing:

    • Perform standard microbiological tests to ensure the absence of bacterial and fungal contamination.

    • Use the Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels.

Visualizations

FattyAcidUptake cluster_blood Bloodstream cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria FA_Albumin Fatty Acid-Albumin Complex CD36 CD36 FA_Albumin->CD36 Dissociation FATP FATP FA_Albumin->FATP FA Fatty Acid CD36->FA FATP->FA FABP FABP FA->FABP Binding ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL FABP->ACSL Acyl_CoA Fatty Acyl-CoA ACSL->Acyl_CoA Activation (ATP -> AMP) CPT1 CPT I Acyl_CoA->CPT1 Acylcarnitine Fatty Acylcarnitine CPT1->Acylcarnitine CAT CAT Acylcarnitine->CAT Transport CPT2 CPT II CAT->CPT2 Mito_Acyl_CoA Fatty Acyl-CoA CPT2->Mito_Acyl_CoA Beta_Oxidation Beta-Oxidation Mito_Acyl_CoA->Beta_Oxidation ATP ATP Beta_Oxidation->ATP Energy Production

Caption: Myocardial Fatty Acid Uptake and Metabolism Pathway.

ExperimentalWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging & Analysis Patient_Prep Patient Preparation (Fasting, No Exercise) Injection Intravenous Injection (~111 MBq) Patient_Prep->Injection Radiolabeling 15-IPDA Radiolabeling QC Quality Control Radiolabeling->QC QC->Injection Uptake_Phase Uptake Phase (~30 min) Injection->Uptake_Phase SPECT_Acquisition SPECT Image Acquisition Uptake_Phase->SPECT_Acquisition Image_Reconstruction Image Reconstruction (with Attenuation Correction) SPECT_Acquisition->Image_Reconstruction Data_Analysis Data Analysis (Myocardial Uptake Quantification) Image_Reconstruction->Data_Analysis

Caption: Experimental Workflow for 15-IPDA Myocardial Imaging.

References

Technical Support Center: 15-Iodopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 15-Iodopentadecanoic acid in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a saturated fatty acid and is generally expected to be chemically stable under standard ambient conditions when stored as a solid. For solutions, the stability will depend on the solvent, storage temperature, and exposure to light and oxygen.

Q2: What are the recommended solvents for dissolving this compound?

Q3: How should I store solutions of this compound?

Solutions of this compound should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation. They should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture. Aliquoting the solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q4: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms for iodo-fatty acids and similar molecules include:

  • Deiodination: Although some studies suggest that omega-iodinated fatty acids do not undergo significant nonspecific deiodination in biological systems, this possibility in various solution conditions over long-term storage cannot be entirely ruled out.[1]

  • Oxidation: Like other fatty acids, this compound can be susceptible to oxidation, particularly if unsaturated impurities are present. The process of auto-oxidation involves the formation of hydroperoxides which can then decompose into other products.[2][3]

  • Photodegradation: Exposure to ultraviolet (UV) radiation can lead to the degradation of fatty acids.[1] It is crucial to protect solutions from light.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in solution.- Prepare fresh solutions before each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store solutions protected from light and at a consistent, low temperature. - Perform a stability check of your solution using a suitable analytical method like HPLC.
Precipitate formation in the solution upon storage Poor solubility or compound degradation.- Ensure the solvent is of high purity and dry. - Gently warm the solution to try and redissolve the precipitate. If it does not redissolve, it may be a degradation product. - Consider preparing a fresh, less concentrated solution.
Loss of biological activity Chemical degradation of the compound.- Verify the purity and integrity of the compound in solution using an analytical technique. - Review storage conditions and handling procedures. - Test a new, freshly prepared solution from a solid stock.

Stability Data

Specific quantitative stability data for this compound in various solvents is not available in the reviewed literature. However, general stability data for compounds stored in DMSO provides some guidance.

Table 1: General Stability of Compounds in DMSO Solution

Storage Condition Observation Citation
Room Temperature92% of compounds were stable after 3 months, 83% after 6 months, and 52% after 1 year.[4]
4°C in DMSO/water (90/10)85% of compounds were found to be stable over a 2-year period.[5]
40°C (accelerated study)Most compounds are stable for 15 weeks. Water content was a more significant factor in degradation than oxygen.[6]

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution using HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific solvent over time.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, Ethanol)
  • HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector - CAD)
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase components (e.g., acetonitrile, water, formic acid)
  • Autosampler vials

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM).
  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (T=0) measurement.
  • Sample Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
  • Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.
  • Sample Preparation for HPLC: Dilute an aliquot of the stored solution to the same concentration as the T=0 sample.
  • HPLC Analysis: Inject the sample into the HPLC system using the same method as the T=0 analysis.
  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks may signify the formation of degradation products.

3. HPLC Method Development (General Guidance):

  • A reverse-phase C18 column is often suitable for fatty acid analysis.
  • A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape) is a good starting point.
  • Detection can be challenging for saturated fatty acids due to the lack of a strong chromophore. A Charged Aerosol Detector (CAD) can be a sensitive option. If using a UV detector, detection might be possible at low wavelengths (e.g., ~200-210 nm).

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of this compound t0 T=0 Analysis (HPLC) prep->t0 storage Aliquot and Store Samples (Different Conditions) prep->storage data Data Analysis (Compare Peak Areas) t0->data tp Time-Point Analysis (e.g., 24h, 1 week, 1 month) storage->tp hplc HPLC Analysis tp->hplc hplc->data

Caption: Workflow for assessing the stability of this compound in solution.

degradation_pathways Potential Degradation Pathways start This compound deiodination Deiodination (Loss of Iodine) start->deiodination H+ / e- oxidation Oxidation start->oxidation O2 photolysis Photodegradation (UV Light) start->photolysis hv product1 Pentadecanoic Acid + Iodide deiodination->product1 product2 Oxidized Products (e.g., Hydroperoxides) oxidation->product2 product3 Degradation Fragments photolysis->product3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Reducing Off-Target Accumulation of 15-Iodopentadecanoic Acid (IPDA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-Iodopentadecanoic Acid (IPDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating off-target accumulation.

Frequently Asked Questions (FAQs)

Q1: We are observing high background signal in non-cardiac tissues during our imaging studies with radiolabeled IPDA. What are the likely off-target organs?

A1: The liver is a primary site for off-target accumulation of long-chain fatty acids like IPDA.[1][2] This is due to the liver's central role in fatty acid metabolism, including uptake, oxidation, and storage.[1][3] Other tissues with active fatty acid metabolism can also contribute to background signal.

Q2: What are the primary mechanisms driving the off-target uptake of IPDA in the liver?

A2: The uptake of fatty acids into hepatocytes is a complex process involving both passive diffusion and protein-mediated transport.[4] Key protein transporters involved in hepatic fatty acid uptake include:

  • Fatty Acid Transport Proteins (FATPs): Specifically, FATP5 is highly expressed in the liver and plays a significant role in the uptake of long-chain fatty acids.[5][6]

  • CD36: Also known as fatty acid translocase, CD36 is another important transporter that facilitates the uptake of fatty acids into liver cells.[1][6]

  • Fatty Acid Binding Proteins (FABPs): These proteins facilitate the transport of fatty acids within the cytoplasm to various cellular compartments for metabolism or storage.[3]

The high expression of these transporters in the liver contributes to the significant off-target accumulation of IPDA.

Q3: Are there any strategies to reduce the off-target liver accumulation of IPDA?

A3: Yes, several strategies can be employed to try and reduce non-specific uptake in the liver:

  • Competitive Inhibition: Co-administration of a compound that competes for the same uptake transporters can reduce IPDA accumulation. For instance, specific bile acids like ursodeoxycholic acid (UDCA) and deoxycholic acid (DCA) have been shown to inhibit FATP5, a key transporter in hepatic fatty acid uptake.[5] This approach could potentially reduce the amount of IPDA taken up by the liver.

  • Modulation of Lipolysis: The uptake of free fatty acids by the liver is tightly linked to their release from adipose tissue (lipolysis).[7] Using antilipolytic agents, such as acipimox, can suppress the levels of circulating free fatty acids, which in turn has been shown to decrease their uptake by the liver.[7][8]

  • Formulation Strategies: The formulation of the injected compound can influence its biodistribution. While not specific to IPDA, the use of surfactants like Pluronic F-68 has been explored to reduce the uptake of nanoparticles by the reticuloendothelial system (RES), which includes Kupffer cells in the liver.[9] This approach could potentially be adapted for IPDA formulations.

Q4: We are seeing variability in our experimental results. What factors can influence the biodistribution of IPDA?

A4: The biodistribution of fatty acids like IPDA can be influenced by several factors:

  • Plasma Protein Binding: IPDA, being a fatty acid, will bind to albumin in the blood.[10] The extent of this binding can affect its availability for uptake by tissues. Changes in albumin concentration or the presence of other substances that bind to albumin can alter the free fraction of IPDA and consequently its tissue distribution.

  • Metabolic State of the Animal: The nutritional state of the experimental animal can significantly impact fatty acid metabolism. For example, fasted animals will have different plasma fatty acid concentrations and tissue uptake rates compared to fed animals.[10]

  • Anesthesia and Surgical Stress: Anesthetic agents and surgical procedures can affect hepatic blood flow and overall metabolism, potentially altering the biodistribution of IPDA.[11]

Troubleshooting Guides

Issue 1: High Liver-to-Heart Signal Ratio

Symptoms:

  • Pre-clinical imaging (e.g., SPECT/PET) shows high tracer uptake in the liver, potentially obscuring the signal from the heart.

  • Biodistribution studies confirm a high percentage of the injected dose per gram (%ID/g) in the liver compared to the myocardium.

Possible Causes:

  • High Hepatic Blood Flow and Extraction: The liver naturally receives a large portion of cardiac output and is efficient at extracting fatty acids from the blood.

  • Upregulation of Fatty Acid Transporters: Pathological conditions or the metabolic state of the animal model could lead to increased expression of hepatic fatty acid transporters like FATP5 and CD36.[6]

  • Non-Specific Phagocytosis: If the radiolabeled IPDA forms aggregates or is part of a larger formulation, it may be taken up by Kupffer cells, the resident macrophages of the liver.

Troubleshooting Steps:

StepActionRationale
1 Pre-saturate Hepatic Transporters Administer a bolus of a non-radioactive long-chain fatty acid (e.g., oleic acid, palmitic acid) or a known inhibitor of hepatic fatty acid uptake, such as ursodeoxycholic acid (UDCA), prior to the injection of radiolabeled IPDA.[5]
2 Modify the Formulation If using a nanoparticle or liposomal formulation, consider incorporating a stealth agent like polyethylene glycol (PEG) or a surfactant such as Pluronic F-68 to reduce uptake by the reticuloendothelial system (RES) in the liver.[9]
3 Control the Metabolic State Standardize the fasting period for all animals in the study, as this can significantly influence fatty acid metabolism and distribution.
4 Assess Formulation Integrity Ensure that the radiolabeled IPDA is fully solubilized and not forming aggregates prior to injection. Aggregates are more likely to be cleared by the liver.
Issue 2: Poor Myocardial Uptake

Symptoms:

  • Low signal intensity in the heart during imaging studies.

  • Low %ID/g in the myocardium in biodistribution studies.

Possible Causes:

  • Competition with Endogenous Fatty Acids: High levels of circulating free fatty acids in the blood can compete with the radiolabeled IPDA for uptake by cardiomyocytes.

  • Impaired Myocardial Metabolism: In certain disease models (e.g., diabetes, severe ischemia), the myocardium's ability to take up and metabolize fatty acids can be compromised.[5]

  • Issues with Radiolabeling Stability: In vivo deiodination of the compound can lead to free iodine, which will not be taken up by the myocardium.

Troubleshooting Steps:

StepActionRationale
1 Standardize Animal Fasting A consistent fasting period (e.g., 12-24 hours) before the experiment will help to lower and standardize the levels of endogenous free fatty acids.
2 Verify Radiochemical Purity Perform quality control (e.g., TLC, HPLC) on the radiolabeled IPDA immediately before injection to ensure high radiochemical purity and minimal free radioiodine.
3 Confirm Myocardial Viability In disease models, co-register the IPDA signal with a perfusion agent (e.g., Thallium-201) to differentiate between reduced uptake due to metabolic changes versus reduced blood flow or non-viable tissue.[3]
4 Optimize Injection and Timing Ensure a clean intravenous injection and optimize the time point for imaging or tissue harvesting based on the known pharmacokinetics of IPDA to capture peak myocardial uptake.

Quantitative Data Summary

The following table summarizes biodistribution data for a technetium-99m labeled pentadecanoic acid derivative in mice, which can serve as a reference for expected organ uptake. Note that these values may differ from those of this compound.

Organ% Injected Dose (ID) per Organ (3 hours post-injection)
Liver23.5 ± 4.3
LungsNot Reported
HeartNot Reported
KidneysNot Reported
SpleenNot Reported
BloodNot Reported
Data from a study using a 99mTc(CO)3-labeled pentadecanoic acid derivative administered intravenously in mice.[1]

Experimental Protocols & Methodologies

A detailed experimental protocol for investigating the biodistribution of a radiolabeled fatty acid is provided below. This can be adapted for use with this compound.

Protocol: Intravenous Administration and Biodistribution of Radiolabeled Pentadecanoic Acid Derivative in Mice

1. Preparation of the Injectate:

  • Aseptically prepare a solution of the radiolabeled pentadecanoic acid derivative.
  • For intravenous administration, the compound may be dissolved in a suitable vehicle, such as a solution containing a small percentage of ethanol and saline, or formulated with albumin to mimic physiological transport.
  • The final injection volume for a mouse is typically 100-200 µL.

2. Animal Preparation:

  • Use an appropriate strain of mice (e.g., C57BL/6) of a specific age and weight range.
  • House the animals in a controlled environment with a standard diet and water ad libitum.
  • Fast the animals for a predetermined period (e.g., 12-24 hours) before the experiment to standardize fatty acid metabolism.

3. Administration of the Radiopharmaceutical:

  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
  • Administer a known amount of the radiolabeled compound via a lateral tail vein injection. Record the precise injected dose.

4. Tissue Harvesting:

  • At predetermined time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize the animals by an approved method (e.g., cervical dislocation under anesthesia).
  • Collect blood via cardiac puncture.
  • Dissect the following organs: heart, lungs, liver, spleen, kidneys, and a sample of muscle and bone.
  • Rinse the organs of excess blood, blot them dry, and weigh them.

5. Measurement of Radioactivity:

  • Place each tissue sample in a pre-weighed tube.
  • Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
  • Correct the counts for background radiation and radioactive decay.

6. Data Analysis:

  • Calculate the percentage of the injected dose per organ (%ID/organ).
  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) by dividing the %ID/organ by the weight of the organ.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to IPDA metabolism and its investigation.

Fatty_Acid_Uptake_in_Hepatocyte cluster_blood Bloodstream cluster_hepatocyte Hepatocyte IPDA_Albumin IPDA-Albumin Complex Free_IPDA Free IPDA IPDA_Albumin->Free_IPDA Dissociation FATP5 FATP5 Free_IPDA->FATP5 Transport CD36 CD36 Free_IPDA->CD36 Transport Passive_Diffusion Passive Diffusion Free_IPDA->Passive_Diffusion Intracellular_IPDA Intracellular IPDA FATP5->Intracellular_IPDA CD36->Intracellular_IPDA Passive_Diffusion->Intracellular_IPDA IPDA_CoA IPDA-CoA Intracellular_IPDA->IPDA_CoA Activation Beta_Oxidation β-Oxidation IPDA_CoA->Beta_Oxidation Triglyceride_Storage Triglyceride Storage IPDA_CoA->Triglyceride_Storage

Caption: Hepatic uptake and metabolism of IPDA.

Troubleshooting_Workflow Start High Off-Target (Liver) Uptake Observed Cause Identify Potential Cause Start->Cause Transporters Upregulated Transporters? Cause->Transporters Transport-mediated Formulation Formulation Issues? Cause->Formulation Formulation-related Metabolism Metabolic State? Cause->Metabolism Physiological Action1 Administer Competitive Inhibitor (e.g., UDCA) Transporters->Action1 Action2 Incorporate Stealth Agents (e.g., PEG) Formulation->Action2 Action3 Standardize Animal Fasting Protocol Metabolism->Action3 End Re-evaluate Biodistribution Action1->End Action2->End Action3->End

Caption: Troubleshooting workflow for high liver uptake.

References

Technical Support Center: 15-Iodopentadecanoic Acid (15-IPDA) Myocardial Uptake

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing radiolabeled 15-IPDA for myocardial metabolism studies. It provides troubleshooting advice for common issues related to poor tracer uptake in the heart.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low myocardial uptake and a poor heart-to-background signal. What are the primary causes?

A1: Low myocardial uptake of 15-IPDA can stem from three main categories: physiological factors, radiopharmaceutical quality, or procedural issues.

  • Physiological State: The heart's choice of energy substrate is highly dynamic. High levels of circulating glucose and insulin suppress fatty acid uptake in favor of glucose metabolism.[1][2] This is the most common physiological reason for poor 15-IPDA uptake. Ensure the subject is in a properly fasted state to promote fatty acid utilization by the heart.

  • Radiopharmaceutical Quality: The purity of the radiolabeled 15-IPDA is critical. The presence of free radioiodide will result in high background activity, particularly in the thyroid, stomach, and bladder, thus reducing the target-to-background ratio.[3]

  • Procedural Issues: Inaccurate dose administration, such as extravasation (injection outside the vein), can prevent the tracer from reaching the systemic circulation, leading to failed myocardial delivery.[4]

Q2: How does the subject's dietary state (Fed vs. Fasted) influence 15-IPDA uptake?

A2: The dietary state is a critical determinant of myocardial substrate selection and, consequently, 15-IPDA uptake.

  • Fasted State: After fasting, insulin levels are low, and circulating free fatty acid (FFA) levels are high. This metabolic environment promotes the heart to use FFAs as its primary energy source (up to 70% of energy needs), leading to robust 15-IPDA uptake.[5][6]

  • Fed State (or Glucose/Insulin Administration): After a meal, particularly one rich in carbohydrates, elevated blood glucose stimulates insulin release. Insulin promotes glucose uptake by cardiomyocytes and suppresses the mobilization of FFAs from adipose tissue.[2] This metabolic shift dramatically reduces myocardial 15-IPDA uptake as the heart switches to glucose oxidation.[1]

Q3: Could our radiolabeling procedure be the source of poor results?

A3: Absolutely. The quality of the radiopharmaceutical is paramount. Key checkpoints include:

  • Radiochemical Purity (RCP): The percentage of the radioisotope (e.g., ¹²³I) correctly bound to the 15-IPDA molecule. Low RCP means a higher percentage of free radioiodide or other impurities. Free iodide is not taken up by the myocardium and contributes to high background.[3]

  • Quality Control: Always perform quality control on each batch of radiolabeled 15-IPDA before injection. Techniques like radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC) are essential to confirm high RCP.[7][8][9] An RCP of >95% is generally required for clinical use.

  • Stability: Ensure the compound is stable in its formulation. Degradation over time (radiolysis) can release free iodide, reducing efficacy.[7][8]

Q4: We confirmed high radiochemical purity and a properly fasted subject, but uptake is still low. What other physiological factors could be at play?

A4: Beyond fasting, several other conditions can alter myocardial fatty acid metabolism:

  • Ischemia or Infarction: In conditions of reduced oxygen supply (ischemia), the heart shifts its metabolism from fatty acid oxidation towards glycolysis, which is more oxygen-efficient.[5] Therefore, ischemic but viable myocardial tissue will show reduced 15-IPDA uptake.[10][11] Infarcted (dead) tissue will show a severe or complete absence of uptake.

  • Heart Failure: In failing hearts, there is often a metabolic remodeling process where the heart reverts to greater reliance on glucose, similar to the fetal heart.[12] This can lead to globally decreased fatty acid uptake.

  • Pharmacological Interference: Certain medications can alter substrate metabolism. For instance, therapies that modulate glucose or lipid levels can impact 15-IPDA biodistribution. Review all administered medications for potential metabolic effects.

  • Increased Cardiac Workload: Increased heart rate and contractility can stimulate the translocation of fatty acid transporters like FAT/CD36 to the cell membrane, potentially increasing uptake.[5] Consider if the experimental conditions are consistent across subjects in terms of cardiac workload.

Q5: How can we differentiate between poor uptake due to technical error versus a true pathological finding?

A5: A systematic approach is necessary. This can be guided by a troubleshooting workflow and comparison with a perfusion agent.

  • Troubleshooting Workflow: Use a logical process to eliminate variables. First, verify the quality of the radiopharmaceutical. Second, confirm the subject's physiological preparation (e.g., fasting). Third, review the injection and imaging procedures for any errors. If all technical aspects are confirmed to be correct, the observed low uptake is likely a true reflection of the underlying myocardial physiology.

  • Perfusion-Metabolism Mismatch: A powerful method is to perform a dual-isotope study, comparing 15-IPDA (metabolism) with a myocardial perfusion agent (e.g., ⁹⁹ᵐTc-sestamibi or Thallium-201).

    • Matched Defect (↓ Perfusion, ↓ Metabolism): Suggests infarcted tissue.

    • Mismatched Defect (Normal Perfusion, ↓ Metabolism): This pattern is a classic indicator of ischemic but viable myocardium, as the tissue is alive but has switched its metabolism away from fatty acids.[3][11]

Data & Protocols

Quantitative Data Summary

The following table summarizes expected changes in myocardial 15-IPDA uptake under various physiological and pathological conditions. Values are illustrative representations of relative changes.

ConditionCirculating Substrate ProfileExpected Myocardial 15-IPDA UptakeRationale
Normal - Fasted High Free Fatty Acids, Low Glucose/InsulinHigh (Baseline) Heart preferentially uses fatty acids for energy.[1]
Normal - Fed/Glucose Load Low Free Fatty Acids, High Glucose/InsulinVery Low Insulin signaling promotes glucose uptake and suppresses fatty acid oxidation.[2]
Myocardial Ischemia VariableLow to Moderate Reduced oxygen supply forces a metabolic shift to more oxygen-efficient glycolysis.[5]
Myocardial Infarction VariableVery Low to Absent Loss of viable cardiomyocytes prevents any tracer uptake.
Diabetes (Uncontrolled) High Free Fatty Acids, High GlucoseVariable to High Despite high glucose, insulin resistance can lead to excessive fatty acid uptake, potentially causing lipotoxicity.[12]
Heart Failure VariableLow Metabolic remodeling in the failing heart often leads to a preference for glucose over fatty acids.[12]
Experimental Protocols
Protocol 1: Quality Control of [¹²³I]IPDA via Radio-TLC
  • Preparation: Spot a small aliquot (~1-2 µL) of the final radiolabeled [¹²³I]IPDA solution onto a silica gel TLC plate.

  • Mobile Phase: Develop the plate in a TLC chamber containing a suitable solvent system (e.g., a mixture of hexane, diethyl ether, and acetic acid). The exact ratio should be optimized to achieve good separation between free ¹²³I and ¹²³I-IPDA.

  • Development: Allow the solvent front to travel near the top of the plate.

  • Analysis: Scan the plate using a radio-TLC scanner.

  • Calculation:

    • Free ¹²³I will remain at the origin (Rf = 0.0).

    • ¹²³I-IPDA will migrate with the solvent front (Rf > 0.9).

    • Calculate the Radiochemical Purity (RCP) as: RCP (%) = (Counts in IPDA peak / (Counts in IPDA peak + Counts in free Iodide peak)) * 100.

    • Acceptance Criterion: RCP must be ≥ 95%.

Protocol 2: Animal Preparation for Myocardial 15-IPDA Imaging
  • Fasting: Fast the animal (e.g., rat, rabbit) for a minimum of 12-18 hours prior to the experiment. This depletes glycogen stores and promotes a metabolic shift towards fatty acid utilization. Water should be available ad libitum.

  • Anesthesia: Anesthetize the animal using an appropriate agent (e.g., isoflurane inhalation or injectable ketamine/xylazine). Maintain a stable plane of anesthesia throughout the procedure.

  • Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein) for tracer administration. Ensure the catheter is patent and secure to prevent extravasation.

  • Physiological Monitoring: Monitor vital signs such as heart rate, respiratory rate, and body temperature throughout the experiment. Maintain body temperature with a heating pad.

  • Tracer Administration: Administer a known quantity of high-purity [¹²³I]IPDA as an intravenous bolus injection, followed by a saline flush to ensure the full dose is delivered.[4]

  • Imaging: Proceed with the planned imaging protocol (e.g., SPECT/CT) at predefined time points post-injection.

Visual Guides

Diagrams of Pathways and Workflows

FattyAcidUptake cluster_blood Bloodstream cluster_membrane Cardiomyocyte Membrane cluster_cyto Cytosol cluster_mito Mitochondrion cluster_glucose_reg FFA_Alb FFA-Albumin CD36 FAT/CD36 FFA_Alb->CD36 Dissociation IPDA_cyto 15-IPDA CD36->IPDA_cyto Transport FATP FATP FATP->IPDA_cyto ACSL ACSL IPDA_cyto->ACSL IPDA_CoA 15-IPDA-CoA ACSL->IPDA_CoA Activation CPT1 CPT1 IPDA_CoA->CPT1 BetaOx β-Oxidation CPT1->BetaOx Transport TCA TCA Cycle BetaOx->TCA Acetyl-CoA ATP ATP TCA->ATP Insulin High Insulin (Fed State) GlucoseUptake ↑ Glucose Uptake Insulin->GlucoseUptake CPT1_Inhibit CPT1 Inhibition GlucoseUptake->CPT1_Inhibit

Caption: Myocardial uptake and metabolism pathway of 15-IPDA and its inhibition by glucose.

TroubleshootingWorkflow cluster_QC Step 1: Radiopharmaceutical QC cluster_Physiology Step 2: Subject Preparation cluster_Procedure Step 3: Procedure Review Start Poor Myocardial 15-IPDA Uptake Observed CheckPurity Check Radiochemical Purity (RCP) via Radio-TLC/HPLC Start->CheckPurity PurityResult RCP > 95%? CheckPurity->PurityResult Remake FAIL: Remake/Purify Batch PurityResult->Remake FAIL CheckFasting Confirm Subject Fasting Status (>12 hours) PurityResult->CheckFasting PASS FastingResult Properly Fasted? CheckFasting->FastingResult RevisitPrep FAIL: Re-evaluate Prep Protocol FastingResult->RevisitPrep FAIL CheckInjection Verify IV Injection Integrity (No Extravasation) FastingResult->CheckInjection PASS InjectionResult Injection OK? CheckInjection->InjectionResult RepeatStudy FAIL: Repeat Study InjectionResult->RepeatStudy FAIL End Conclusion: Uptake reflects True Myocardial Metabolism (Patho)physiology InjectionResult->End PASS

Caption: A stepwise workflow for troubleshooting poor 15-IPDA myocardial uptake.

CauseEffect Center Low Myocardial 15-IPDA Signal FedState Fed / High Glucose State FedState->Center PoorRCP Poor Radiochemical Purity (Free Iodide) PoorRCP->Center Ischemia Myocardial Ischemia Ischemia->Center InjectionFail Injection Failure (Extravasation) InjectionFail->Center HeartFailure Heart Failure (Metabolic Shift) HeartFailure->Center

Caption: Key factors leading to reduced myocardial 15-IPDA signal.

References

Technical Support Center: Minimizing Radiation Exposure in 15-Iodopentadecanoic Acid Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Iodopentadecanoic acid (15-IPPA) and its radioiodinated forms, such as ¹²³I-IPPA. The focus is on minimizing radiation exposure while ensuring experimental integrity.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with radioiodinated 15-IPPA, with a focus on radiation safety and data quality.

Issue 1: Higher than expected personal dosimeter readings after handling ¹²³I-IPPA.

Possible Cause Troubleshooting Steps
Volatilization of Iodine-123 - Ensure all handling of stock solutions and labeling reactions are performed in a certified and properly operating fume hood with adequate airflow. - Avoid acidic conditions (low pH) in solutions containing ¹²³I, as this can increase the volatility of iodine.
Inadequate Shielding - Use appropriate lead or tungsten shielding for vials, syringes, and waste containers. - Verify the thickness of the shielding is sufficient for the energy of the gamma rays emitted by the iodine isotope being used.
Improper Distance and Time Management - Maximize the distance from the radioactive source whenever possible. Use tongs or forceps to handle vials. - Minimize the time spent in close proximity to the source. Plan and rehearse procedures to improve efficiency.
Contamination of Work Area or PPE - Regularly monitor the work area, including the fume hood, benchtops, and floors, for contamination using a survey meter. - Perform wipe tests to detect removable contamination. - Ensure proper use of personal protective equipment (PPE), including double gloving and a lab coat. Change gloves frequently, especially after handling stock vials.

Issue 2: Low myocardial uptake or poor image quality in preclinical imaging studies.

Possible Cause Troubleshooting Steps
Radiochemical Impurity - Verify the radiochemical purity of the ¹²³I-IPPA preparation before injection using appropriate quality control methods (e.g., TLC, HPLC). - Ensure that the labeling procedure did not introduce impurities that could interfere with biological uptake.
Improper Formulation or Administration - Ensure the ¹²³I-IPPA is properly formulated for in vivo administration, typically bound to bovine serum albumin (BSA) to mimic physiological transport. - Confirm the accuracy of the administered dose and the injection technique.
Physiological State of the Animal Model - Ensure the animal model is appropriately fasted before the study to promote myocardial fatty acid uptake. - Consider the potential impact of anesthesia on cardiac metabolism.
Incorrect Imaging Parameters - Optimize the imaging protocol, including acquisition time and energy window settings for the gamma camera or SPECT system, to ensure adequate signal detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary radiation hazards associated with ¹²³I-IPPA?

A1: The primary hazard from Iodine-123 (¹²³I) is gamma radiation, which poses an external exposure risk. While less of a concern than with Iodine-131, there is also a potential for internal exposure through inhalation of volatile iodine or ingestion.[1]

Q2: What are the core principles of minimizing radiation exposure when working with ¹²³I-IPPA?

A2: The guiding principle is ALARA (As Low As Reasonably Achievable). This is achieved through three main strategies:

  • Time: Minimize the duration of exposure.[2][3][4]

  • Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases with the square of the distance.[2][3][4]

  • Shielding: Use appropriate shielding materials, such as lead or tungsten, to absorb the radiation.[2][3][4]

Q3: What type of personal protective equipment (PPE) is required for handling ¹²³I-IPPA?

A3: Standard PPE includes a lab coat, safety glasses, and disposable gloves (double gloving is recommended). When working with potentially volatile forms or in case of a spill, a thyroid shield and respiratory protection may be necessary.

Q4: How should radioactive waste from ¹²³I-IPPA experiments be managed?

A4: Radioactive waste should be segregated into solid and liquid waste streams and stored in clearly labeled, shielded containers. Disposal must follow institutional and national regulations for radioactive waste. Due to the relatively short half-life of ¹²³I (13.2 hours), decay-in-storage is a common disposal method.

Q5: What are the occupational dose limits for radiation workers?

A5: Occupational dose limits are set by regulatory bodies. For example, the U.S. Nuclear Regulatory Commission (NRC) sets an annual total effective dose equivalent (TEDE) of 5,000 mrem (50 mSv) for the whole body.[5] It is important to consult your institution's Radiation Safety Officer and relevant regulations for specific limits.

Quantitative Data Summary

The following table summarizes general occupational dose limits and provides a qualitative guide for shielding effectiveness. Specific dose rates will vary based on the activity of ¹²³I-IPPA being handled and the experimental setup.

Parameter Value/Guideline Reference
Annual Occupational Dose Limit (Whole Body) 50 mSv (5 rem)[5]
Annual Occupational Dose Limit (Lens of Eye) 150 mSv (15 rem)ICRP
Annual Occupational Dose Limit (Skin/Extremities) 500 mSv (50 rem)ICRP
Lead Shielding for ¹²³I (159 keV gamma) Half-Value Layer (HVL): ~0.2 mm Tenth-Value Layer (TVL): ~0.7 mmGeneral Radiation Physics

Note: HVL is the thickness of material required to reduce the radiation intensity by half. TVL is the thickness required to reduce it to one-tenth.

Experimental Protocols

Detailed Methodology for Safe Handling and Administration of ¹²³I-IPPA in a Preclinical Setting

This protocol outlines the key steps for handling ¹²³I-IPPA with an emphasis on minimizing radiation exposure.

  • Preparation and Planning:

    • Review the experimental protocol and perform a dry run without the radioactive material to identify potential challenges and streamline the workflow.

    • Ensure all necessary shielding (L-block, syringe shields, shielded waste containers) is in place.

    • Verify that the fume hood is operational and certified.

    • Prepare all non-radioactive materials (e.g., BSA solution, syringes, animal restraints) in advance.

  • Dose Preparation (in a Fume Hood):

    • Place an absorbent, plastic-backed pad on the work surface inside the fume hood.

    • Position a lead L-block to provide shielding.

    • Using tongs, transfer the ¹²³I-IPPA stock vial from its shielded container to the work area behind the L-block.

    • Calculate the required volume of the stock solution.

    • Withdraw the calculated volume using a syringe fitted with a shielded syringe holder.

    • Dispense the ¹²³I-IPPA into the prepared BSA solution for formulation.

    • Assay the final dose in a dose calibrator.

    • Cap the final dose vial and place it in a shielded container.

  • Animal Administration:

    • Transport the shielded dose to the animal procedure area.

    • Place the animal in a restraint.

    • Draw the dose into a shielded syringe.

    • Administer the dose to the animal via the appropriate route (e.g., intravenous injection).

    • Immediately place the used syringe and any contaminated materials into a shielded waste container.

  • Post-Procedure Monitoring and Decontamination:

    • Monitor the work area, equipment, and yourself for any radioactive contamination using a survey meter.

    • Perform wipe tests on surfaces to check for removable contamination.

    • If contamination is found, decontaminate the area using appropriate cleaning agents and dispose of the cleaning materials as radioactive waste.

    • Remove and dispose of PPE in the designated radioactive waste container.

    • Wash hands thoroughly.

Visualizations

Caption: ALARA Workflow for Handling ¹²³I-IPPA Experiments.

Radiation_Protection_Principles Core Principles of Radiation Protection cluster_time Time cluster_distance Distance cluster_shielding Shielding Minimize Exposure Minimize Exposure Reduce Handling Time Reduce Handling Time Minimize Exposure->Reduce Handling Time Maximize Distance from Source Maximize Distance from Source Minimize Exposure->Maximize Distance from Source Use Appropriate Shielding Use Appropriate Shielding Minimize Exposure->Use Appropriate Shielding

Caption: Core Principles of Radiation Protection (ALARA).

References

Technical Support Center: Quality Control for 15-Iodopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthesized 15-Iodopentadecanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quality control analysis of this compound.

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary analytical techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the identity, purity, and potential impurities of the synthesized compound.

Q2: I am seeing an unexpected peak in my HPLC chromatogram. What could it be?

A2: An unexpected peak in your HPLC chromatogram could be due to several factors:

  • Starting Material: A common impurity is the unreacted starting material, 15-hydroxypentadecanoic acid.

  • Solvent Impurities: Ensure high-purity, HPLC-grade solvents are used, as contaminants can appear as peaks.

  • Degradation Products: this compound can be sensitive to light and temperature. Improper storage or handling can lead to degradation.

  • System Contamination: The HPLC system itself may be contaminated. Flush the system thoroughly and run a blank gradient to check for system peaks.

Q3: My NMR spectrum shows unexpected signals. How can I interpret them?

A3: Unexpected signals in an NMR spectrum can indicate the presence of impurities.

  • Residual Solvents: Check for characteristic peaks of solvents used during the synthesis and purification steps.

  • Starting Material: Look for signals corresponding to 15-hydroxypentadecanoic acid, particularly a peak around 3.6 ppm for the methylene group adjacent to the hydroxyl group.

  • Side-Reaction Products: Depending on the synthetic route, byproducts from side reactions may be present.

Q4: The molecular ion in my mass spectrum is weak or absent. What should I do?

A4: A weak or absent molecular ion can be a characteristic of long-chain fatty acids in certain mass spectrometry ionization modes.

  • Soft Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and enhance the molecular ion peak.

  • Derivatization: Consider derivatizing the carboxylic acid to an ester (e.g., methyl ester) to improve its volatility and ionization efficiency.

  • Adduct Formation: In ESI, look for adduct ions (e.g., [M+Na]+, [M+K]+) which can sometimes be more stable and prominent than the protonated molecular ion [M+H]+.

Q5: How should I store synthesized this compound to ensure its stability?

A5: Due to the potential for the carbon-iodine bond to be sensitive to light and heat, proper storage is critical. Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Studies on other iodinated compounds have shown that exposure to light and humidity can lead to iodine loss.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the expected analytical data for high-purity this compound.

ParameterExpected Value/Characteristic
Appearance White to off-white solid
Molecular Formula C₁₅H₂₉IO₂
Molecular Weight 384.29 g/mol
Purity (by HPLC) ≥ 95%
¹H NMR See detailed protocol below for expected chemical shifts.
¹³C NMR See detailed protocol below for expected chemical shifts.
Mass Spectrum (ESI-) [M-H]⁻ at m/z 383.1
Melting Point Not well-defined, typical for long-chain fatty acids.

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 70% B

    • 5-25 min: 70% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 70% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for structural confirmation and identification of impurities.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR (500 MHz, CDCl₃) - Expected Chemical Shifts:

    • δ 3.19 (t, 2H, -CH₂-I)

    • δ 2.35 (t, 2H, -CH₂-COOH)

    • δ 1.82 (quint, 2H, -CH₂-CH₂-I)

    • δ 1.63 (quint, 2H, -CH₂-CH₂-COOH)

    • δ 1.25-1.40 (m, 18H, broad multiplet for other methylene groups)

    • A broad singlet for the carboxylic acid proton (-COOH) may be observed between δ 10-12, or it may exchange with residual water in the solvent.

  • ¹³C NMR (125 MHz, CDCl₃) - Expected Chemical Shifts:

    • δ 179-181 (-COOH)

    • δ 33-35 (-CH₂-COOH)

    • δ 24-31 (various -CH₂- groups)

    • δ 6-8 (-CH₂-I)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often preferred for carboxylic acids.

  • Expected Ion: [M-H]⁻ at m/z 383.1.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

  • Fragmentation: In tandem MS (MS/MS), fragmentation of the [M-H]⁻ ion may show a characteristic loss of HI (128 Da).

Visualizations

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control of synthesized this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Quality Control cluster_decision Decision Synthesis Crude 15-Iodopentadecanoic Acid Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Sample Purified Sample Purification->Sample HPLC HPLC Analysis (Purity ≥ 95%) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Pass Pass QC (Release for Use) HPLC->Pass Purity Met Fail Fail QC HPLC->Fail Purity Not Met NMR->Pass Structure Confirmed NMR->Fail Structure Incorrect MS->Pass MW Confirmed MS->Fail MW Incorrect Repurify Repurify Fail->Repurify Repurify->Sample

Caption: Quality control workflow for this compound.

Troubleshooting Logic for HPLC Analysis

This diagram outlines the decision-making process when troubleshooting common HPLC issues.

HPLC_Troubleshooting Start Unexpected Peak in HPLC Chromatogram CheckSystem Run Blank Gradient (No Injection) Start->CheckSystem SystemPeak Peak Present? (Yes/No) CheckSystem->SystemPeak CleanSystem Clean HPLC System & Use Fresh Solvents SystemPeak->CleanSystem Yes AnalyzeStandards Inject Standards (Starting Material, etc.) SystemPeak->AnalyzeStandards No CleanSystem->Start IdentifyImpurity Peak Matches Standard? (Yes/No) AnalyzeStandards->IdentifyImpurity KnownImpurity Identified Impurity (e.g., Starting Material) IdentifyImpurity->KnownImpurity Yes UnknownImpurity Unknown Impurity (Investigate Degradation or Side-Reaction) IdentifyImpurity->UnknownImpurity No

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: 15-Iodopentadecanoic Acid (15-IPDA) Uptake Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 15-Iodopentadecanoic acid (15-IPDA). The information provided will help address common issues encountered during experiments, with a particular focus on the impact of patient and subject diet on tracer uptake.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the biodistribution of 15-IPDA?

A1: The metabolic state of the subject, primarily dictated by their recent dietary intake, is the most significant factor influencing the uptake and biodistribution of 15-IPDA. Tissues with high fatty acid metabolism, such as the myocardium, will exhibit higher uptake.

Q2: Why is a specific diet recommended before a 15-IPDA imaging study?

A2: A specific diet is recommended to shift the body's primary energy source from glucose to fatty acids. This enhances the uptake of 15-IPDA in tissues that readily metabolize fatty acids, such as the heart, leading to a clearer and more accurate imaging signal. For cardiac imaging, the goal is to suppress glucose uptake in the myocardium and promote fatty acid metabolism.[1]

Q3: What is the recommended diet for a patient or experimental subject prior to a 15-IPDA study?

A3: A high-fat, low-carbohydrate diet for 24-48 hours prior to the study is the standard recommendation.[1] This dietary regimen depletes glycogen stores and encourages cells to switch to fatty acid beta-oxidation for energy.

Q4: Should the patient be in a fasted or postprandial state during the 15-IPDA injection?

A4: For optimal and repeatable results, especially in a research setting, conducting the experiment in a fasted state is highly recommended.[2] Fasting further promotes the utilization of fatty acids for energy. Postprandial states can introduce variability in tracer uptake due to fluctuating insulin and glucose levels.[2]

Q5: How does 15-IPDA enter the cell and what is its metabolic fate?

A5: 15-IPDA, as a fatty acid analog, is expected to be transported into cells via fatty acid transport proteins. Once inside the cell, it is activated to its acyl-CoA derivative and subsequently undergoes mitochondrial beta-oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low 15-IPDA uptake in the target tissue (e.g., myocardium) Inadequate dietary preparation: The subject may have consumed carbohydrates or sugars prior to the study, leading to preferential glucose metabolism.Ensure strict adherence to a high-fat, low-carbohydrate diet for at least 24-48 hours before the experiment. Provide the subject with a detailed list of allowed and disallowed foods.[1][3]
Non-fasted state: The subject may not have been properly fasted before the tracer injection, leading to elevated insulin levels which suppress fatty acid uptake.Confirm that the subject has been fasting for an adequate period (typically 6-12 hours) before the 15-IPDA administration.
High background signal or uptake in non-target tissues Recent strenuous exercise: Physical activity can alter the metabolic state of various tissues, leading to unexpected biodistribution of the tracer.Advise subjects to avoid strenuous exercise for at least 24 hours prior to the study.[1]
Incorrect tracer formulation or administration: Issues with the radiotracer's purity or injection technique can affect its distribution.Verify the radiochemical purity of the 15-IPDA solution before injection. Ensure proper intravenous administration to avoid extravasation.
Inconsistent or variable results between subjects Dietary variability: Even with instructions, subjects' adherence to and interpretation of the dietary protocol can vary significantly.Provide standardized meals or very specific dietary plans to all subjects to minimize variability.
Differences in fasting duration: Inconsistent fasting times can lead to different metabolic baselines among subjects.Standardize the fasting period for all participants in the study.
Image artifacts in PET scans Patient motion: Movement during the scan can cause blurring and misregistration of the images.Ensure the patient is comfortable and well-instructed to remain still during the imaging procedure.[4]
Respiratory motion: Breathing can cause artifacts, particularly in thoracic imaging.Use respiratory gating techniques if available to correct for motion artifacts.[4]
Incorrect attenuation correction: Errors in the CT-based attenuation correction can lead to inaccuracies in the PET image.Review the CT scan for any potential issues and ensure proper alignment with the PET data.[5]

Data Presentation

Table 1: Impact of Metabolic State on Fatty Acid Tracer Uptake

Metabolic State Key Hormonal/Metabolite Levels Expected Impact on 15-IPDA Uptake in Myocardium Rationale
Fasted (with high-fat, low-carb prep) Low Insulin, Low Glucose, High Free Fatty AcidsHighPromotes fatty acid oxidation as the primary energy source.
Postprandial (after a mixed meal) High Insulin, High Glucose, Low Free Fatty AcidsLowInsulin suppresses lipolysis and promotes glucose uptake and utilization.
Postprandial (after a high-fat meal) Moderate Insulin, Low Glucose, High Free Fatty AcidsModerate to HighWhile insulin is present, the abundance of circulating fatty acids can still drive uptake.

This table is a qualitative summary based on established principles of fatty acid metabolism and imaging. Quantitative values can vary significantly based on the specific tracer, imaging protocol, and individual patient physiology.

Experimental Protocols

Protocol 1: Subject Preparation for a Clinical 15-IPDA PET/CT Scan
  • Dietary Restriction (48 hours prior):

    • Instruct the patient to adhere to a strict high-fat, low-carbohydrate, and no-sugar diet.

    • Provide a list of allowed foods (e.g., meats, fish, eggs, cheese, non-starchy vegetables, oils, butter) and prohibited foods (e.g., bread, pasta, rice, potatoes, fruits, sugary drinks, desserts).[3]

  • Exercise Restriction (24 hours prior):

    • Advise the patient to avoid any form of strenuous exercise.[1]

  • Fasting (12 hours prior):

    • Instruct the patient to fast for at least 12 hours before the scheduled scan. Only water is permitted.

  • Pre-Scan Preparation (Day of scan):

    • Confirm patient adherence to the dietary and fasting protocol.

    • Measure the patient's blood glucose level to ensure it is within an acceptable range (typically <150 mg/dL).

    • Insert an intravenous catheter for tracer injection.

  • Tracer Administration and Uptake:

    • Administer a weight-based dose of 15-IPDA intravenously.

    • Allow for an uptake period of approximately 30-60 minutes in a quiet, comfortable room.

  • PET/CT Imaging:

    • Position the patient on the scanner bed.

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire the PET emission data over the region of interest (e.g., the thorax for cardiac imaging).

Protocol 2: In Vitro 15-IPDA Uptake Assay in Cultured Cells (e.g., Cardiomyocytes)
  • Cell Culture:

    • Culture cells to confluence in appropriate growth medium in 24-well plates.

  • Serum Starvation:

    • To establish a basal metabolic state, replace the growth medium with serum-free medium and incubate for 3-8 hours.

  • Preparation of Radiolabeled Fatty Acid Solution:

    • Prepare a solution of 15-IPDA in serum-free medium containing a low percentage of fatty acid-free bovine serum albumin (BSA) to aid in solubility.

  • Uptake Experiment:

    • Remove the serum-free medium from the cells.

    • Add the 15-IPDA solution to each well and incubate at 37°C for a defined period (e.g., 1-60 minutes, determined by preliminary time-course experiments).

  • Washing:

    • To stop the uptake, rapidly aspirate the radioactive medium.

    • Wash the cells twice with ice-cold PBS containing 0.1% fatty acid-free BSA to remove any non-internalized tracer.

  • Cell Lysis and Quantification:

    • Add a suitable lysis buffer (e.g., RIPA buffer) to each well.

    • Collect the cell lysates and measure the radioactivity using a gamma counter.

    • Normalize the counts to the protein concentration of each sample.

Mandatory Visualizations

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid 15-IPDA (in cytosol) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA 15-IPDA-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CoA Fatty_Acyl_CoA_Mito 15-IPDA-CoA (in mitochondria) Fatty_Acyl_CoA->Fatty_Acyl_CoA_Mito CPT System Beta_Oxidation_Cycle Beta-Oxidation Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA n cycles FADH2_NADH FADH2, NADH Beta_Oxidation_Cycle->FADH2_NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acyl_CoA_Mito->Beta_Oxidation_Cycle

Caption: Mitochondrial beta-oxidation pathway for 15-IPDA.

Experimental_Workflow cluster_preparation Subject Preparation cluster_procedure Imaging Procedure cluster_analysis Data Analysis Diet High-Fat, Low-Carb Diet (24-48h) Exercise No Strenuous Exercise (24h) Fasting Fasting (6-12h) Injection IV Injection of 15-IPDA Uptake Uptake Period (30-60 min) Injection->Uptake Scan PET/CT Scan Uptake->Scan Reconstruction Image Reconstruction Scan->Reconstruction Quantification Uptake Quantification (SUV) Reconstruction->Quantification Interpretation Interpretation Quantification->Interpretation

Caption: Workflow for a 15-IPDA PET/CT imaging study.

References

Validation & Comparative

A Head-to-Head Comparison: 15-Iodopentadecanoic Acid Analogs vs. [1-¹⁴C]Palmitic Acid for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate tracing of fatty acid metabolism is paramount. This guide provides an objective comparison of two key methodologies: the use of radioiodinated fatty acid analogs, specifically 15-(p-[¹²³I]iodophenyl)pentadecanoic acid (IPPA), and the well-established radiolabeled fatty acid, [1-¹⁴C]palmitic acid. This comparison is supported by experimental data to inform the selection of the most appropriate tracer for specific research applications.

At a Glance: Key Differences and Applications

Feature15-(p-[¹²³I]iodophenyl)pentadecanoic acid (IPPA)[1-¹⁴C]Palmitic Acid
Detection Method Gamma Scintigraphy (SPECT)Beta Emission (Liquid Scintillation Counting, Autoradiography)
Imaging Capability In vivo, non-invasive imaging of organ distributionPrimarily ex vivo tissue analysis; in vivo imaging is more complex
Metabolic Fate Undergoes β-oxidation; iodine label is released and clearedIncorporated into lipid pools and oxidized via β-oxidation
Primary Application Myocardial metabolism and perfusion imagingGold standard for quantifying fatty acid uptake and oxidation in tissues
Advantages Allows for dynamic, non-invasive imaging in living subjects.Chemically identical to natural palmitic acid, providing a direct measure of its metabolic fate.
Limitations As an analog, its metabolism may not perfectly mirror that of natural fatty acids.Requires euthanasia for tissue-level quantification; in vivo imaging is challenging.

Performance Data: Tissue Uptake and Distribution

A direct comparison in murine models reveals distinct patterns of uptake and retention for IPPA and palmitic acid. The following table summarizes the percentage of the injected dose per gram of tissue at various time points post-injection.

OrganTracer2 min5 min15 min30 min
Heart ¹²³I-IPPA 4.4 ± 0.63.9 ± 0.53.1 ± 0.42.5 ± 0.3
¹⁴C-Palmitic Acid 2.8 ± 0.42.1 ± 0.31.5 ± 0.21.1 ± 0.1
Liver ¹²³I-IPPA 10.2 ± 1.58.5 ± 1.26.8 ± 0.95.1 ± 0.7
¹⁴C-Palmitic Acid 12.5 ± 1.89.8 ± 1.47.2 ± 1.04.9 ± 0.6
Kidney ¹²³I-IPPA 3.5 ± 0.53.1 ± 0.42.6 ± 0.32.0 ± 0.2
¹⁴C-Palmitic Acid 2.9 ± 0.42.4 ± 0.31.8 ± 0.21.3 ± 0.1
Lung ¹²³I-IPPA 2.1 ± 0.31.8 ± 0.21.4 ± 0.21.0 ± 0.1
¹⁴C-Palmitic Acid 1.5 ± 0.21.1 ± 0.10.8 ± 0.10.6 ± 0.1
Spleen ¹²³I-IPPA 1.2 ± 0.21.0 ± 0.10.8 ± 0.10.6 ± 0.1
¹⁴C-Palmitic Acid 0.9 ± 0.10.7 ± 0.10.5 ± 0.10.4 ± 0.1

Data adapted from a comparative study in murine tissues.

Signaling Pathways and Experimental Workflows

To understand the metabolic journey of these tracers, it is essential to visualize the key pathways and experimental procedures involved.

Fatty_Acid_Metabolism cluster_blood Bloodstream cluster_cell Cardiomyocyte cluster_cytosol Cytosol cluster_mito Mitochondrion FA_Alb Fatty Acid-Albumin Complex FA Fatty Acid FA_Alb->FA Uptake FACS Fatty Acyl-CoA Synthetase FA->FACS AcylCoA Fatty Acyl-CoA FACS->AcylCoA CPT1 CPT-I AcylCoA->CPT1 AcylCarnitine Acylcarnitine CPT1->AcylCarnitine CACT CACT AcylCarnitine->CACT Transport CPT2 CPT-II CACT->CPT2 Mito_AcylCoA Fatty Acyl-CoA CPT2->Mito_AcylCoA BetaOx β-Oxidation Spiral Mito_AcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP Energy Production

Caption: Cellular uptake and mitochondrial β-oxidation of fatty acids.

The above diagram illustrates the pathway fatty acids traverse from the bloodstream into the mitochondria for energy production. Both IPPA and palmitic acid are taken up by cells and activated to their CoA esters. They are then transported into the mitochondria via the carnitine shuttle for subsequent β-oxidation.

Experimental_Workflow cluster_tracer_prep Tracer Preparation cluster_animal_study Animal Study cluster_analysis Analysis cluster_ippa ¹²³I-IPPA cluster_palmitate ¹⁴C-Palmitic Acid Tracer Radiolabeled Fatty Acid (¹²³I-IPPA or ¹⁴C-Palmitic Acid) Complex Tracer-Albumin Complex (for intravenous injection) Tracer->Complex Albumin Fatty Acid-Free Bovine Serum Albumin (BSA) Albumin->Complex Injection Intravenous Injection (e.g., tail vein in mice) Complex->Injection Timepoints Timed Uptake Period (e.g., 2, 5, 15, 30 min) Injection->Timepoints SPECT SPECT Imaging (for in vivo studies) Injection->SPECT In vivo alternative Euthanasia Euthanasia & Tissue Harvest Timepoints->Euthanasia Gamma Gamma Counting of Tissues Euthanasia->Gamma Homogenize Tissue Homogenization & Lipid Extraction Euthanasia->Homogenize Scintillation Liquid Scintillation Counting Homogenize->Scintillation

Caption: General experimental workflow for metabolic tracing with radiolabeled fatty acids.

This workflow outlines the key steps in a typical metabolic tracing study, from the preparation of the tracer-albumin complex to the final analysis of tissue radioactivity.

Detailed Experimental Protocols

1. Preparation of [1-¹⁴C]Palmitic Acid-Albumin Complex

This protocol is for the preparation of a solution suitable for intravenous injection in small animals.

  • Materials:

    • [1-¹⁴C]Palmitic acid in ethanol

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Sterile phosphate-buffered saline (PBS), pH 7.4

    • Sterile 0.1 N NaOH

    • Water bath

    • Sterile filtration unit (0.22 µm)

  • Procedure:

    • In a sterile tube, evaporate the ethanol from the [1-¹⁴C]palmitic acid solution under a gentle stream of nitrogen.

    • Add a small volume of 0.1 N NaOH to the dried palmitic acid to form the sodium salt. Gently warm at 70°C for 5-10 minutes to aid dissolution.

    • In a separate sterile tube, prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.

    • Warm the BSA solution to 37°C in a water bath.

    • Slowly add the [1-¹⁴C]palmitate sodium salt solution to the BSA solution while gently vortexing.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

    • Sterile filter the final solution through a 0.22 µm filter.

    • Determine the final concentration and specific activity of the solution before injection.

2. Intravenous Administration and Tissue Analysis of [1-¹⁴C]Palmitic Acid

  • Animal Model: Mice (e.g., C57BL/6) are commonly used. Animals should be fasted overnight to increase fatty acid utilization.

  • Injection:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject a known volume and activity of the [1-¹⁴C]palmitic acid-albumin complex via the tail vein.

  • Tissue Harvesting and Analysis:

    • At predetermined time points (e.g., 2, 5, 15, 30 minutes) post-injection, euthanize the animal by an approved method (e.g., cervical dislocation under deep anesthesia).

    • Rapidly excise tissues of interest (e.g., heart, liver, skeletal muscle, adipose tissue).

    • Rinse tissues in ice-cold saline, blot dry, and weigh.

    • Homogenize the tissues in an appropriate buffer.

    • Perform a lipid extraction (e.g., using the Folch method with chloroform:methanol).

    • Measure the radioactivity in an aliquot of the lipid extract using a liquid scintillation counter.

    • Express the results as a percentage of the injected dose per gram of tissue (%ID/g).

3. In Vivo SPECT Imaging with 15-(p-[¹²³I]iodophenyl)pentadecanoic acid (IPPA)

  • Animal Model and Preparation: As with palmitic acid studies, fasted animals are typically used.

  • Tracer Administration:

    • Anesthetize the animal and position it on the imaging bed of the SPECT scanner.

    • Administer a bolus injection of ¹²³I-IPPA (complexed with albumin as described above) via the tail vein.

  • SPECT Imaging Protocol:

    • Initiate dynamic SPECT imaging immediately after tracer injection.

    • Acquire a series of images over a set period (e.g., 30-60 minutes) to monitor the uptake and clearance of the tracer from the organs of interest (e.g., the heart).

    • Reconstruct the images using appropriate software.

  • Ex Vivo Biodistribution (for validation):

    • Following the final imaging time point, euthanize the animal.

    • Harvest organs of interest.

    • Measure the radioactivity in each organ using a gamma counter.

    • Calculate the %ID/g for comparison with imaging data.

Conclusion

The choice between 15-iodopentadecanoic acid analogs like IPPA and [1-¹⁴C]palmitic acid for metabolic tracing depends critically on the research question. [1-¹⁴C]palmitic acid remains the gold standard for quantitative, tissue-level analysis of fatty acid uptake and metabolism due to its chemical identity with the natural molecule. However, for non-invasive, dynamic imaging of fatty acid metabolism in vivo, particularly in the context of myocardial imaging, radioiodinated analogs such as IPPA offer a powerful alternative. By understanding the distinct advantages and limitations of each tracer, researchers can select the optimal tool to advance their investigations into fatty acid metabolism in health and disease.

A Comparative Guide to 15-Iodopentadecanoic Acid and Other Iodinated Fatty Acids for Myocardial Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 15-Iodopentadecanoic acid and its analogues, focusing on their performance as radiotracers for myocardial imaging. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and clinical development.

Introduction to Iodinated Fatty Acids in Cardiac Imaging

Free fatty acids are the primary energy source for the healthy heart. In ischemic conditions, myocardial fatty acid metabolism is impaired. This metabolic shift can be detected using radiolabeled fatty acid analogues and Single Photon Emission Computed Tomography (SPECT), providing valuable diagnostic and prognostic information. Iodinated fatty acids are particularly useful for SPECT imaging due to the favorable decay characteristics of iodine-123 (¹²³I).

This guide focuses on the comparison of straight-chain iodinated fatty acids with their phenyl-substituted and branched-chain counterparts. The key compounds discussed are:

  • This compound (IPDA): A straight-chain iodinated fatty acid.

  • 15-(p-iodophenyl)pentadecanoic Acid (IPPA): A terminally-iodophenyl substituted straight-chain fatty acid.

  • 15-(p-iodophenyl)-3-methylpentadecanoic Acid (BMIPP): A β-methyl branched-chain fatty acid analogue.

  • 15-(p-iodophenyl)-3,3-dimethylpentadecanoic Acid (DMIPP): A dimethyl-branched fatty acid analogue.

Performance Comparison

The performance of these radiotracers is primarily evaluated based on their myocardial uptake, retention, and clearance kinetics. Methyl-branching has been introduced to inhibit β-oxidation, leading to prolonged myocardial retention and improved image quality.

Myocardial Uptake and Retention

The introduction of a phenyl group and methyl-branching significantly alters the myocardial handling of these fatty acids.

CompoundMyocardial Uptake (Peak)Myocardial Half-Time (in fasted rats)Key Characteristics
IPPA High5-10 minutesRapid clearance, reflecting fatty acid oxidation.
BMIPP High30-45 minutesIncreased retention due to inhibition of β-oxidation.
DMIPP High6-7 hoursSignificantly prolonged retention, suggesting metabolic trapping.[1]

Note: Specific quantitative data for this compound (without the phenyl group) is limited in publicly available literature, with research predominantly focusing on the more stable and better-retained phenyl-substituted analogues.

Experimental Protocols

Synthesis of 15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic Acid (BMIPP)

This protocol is adapted from the synthesis described by Goodman et al.

Step 1: Preparation of the half-ester

  • A mixture of 3-methylglutaric anhydride and methanol is stirred at 100°C for 90 minutes.

  • The resulting crude half-ester is purified by vacuum distillation.

Step 2: Formation of the acid chloride

  • The purified half-ester is mixed with thionyl chloride and stirred at room temperature for 14 hours.

  • Excess thionyl chloride is removed under vacuum.

Step 3: Friedel-Crafts Acylation

  • The crude acid chloride is dissolved in dichloromethane (DCM) and cooled to 0°C.

  • A solution of 2-(6-phenylhexyl)thiophene in DCM is added, followed by the slow addition of anhydrous tin chloride.

Step 4: Wolff-Kishner Reduction

  • The product from the previous step is mixed with hydrazine hydrate, potassium hydroxide, and diethylene glycol.

  • The mixture is heated to 200°C and refluxed for 3 hours.

  • After cooling, the mixture is acidified and extracted with ether.

Step 5: Thiophene Ring Opening

  • A Raney nickel suspension is added to the thiophene product in ethanol and sodium carbonate.

  • The mixture is refluxed for 16 hours.

Step 6: Phenyl Group Iodination

  • The resulting 15-phenyl-3-(R,S)-methylpentadecanoic acid is converted to its methyl ester using diazomethane.

  • The ester is then nitrated, reduced to the amine, and subsequently converted to the p-iodo derivative via a diazotization-iodination reaction.

Radiolabeling with Iodine-123

The most common method for radiolabeling fatty acids with ¹²³I is through isotopic exchange.

Materials:

  • Non-radioactive iodinated fatty acid precursor.

  • [¹²³I]Sodium Iodide.

  • Acetone.

  • Heating apparatus.

  • Purification system (e.g., HPLC or solid-phase extraction cartridges).

Procedure:

  • Dissolve the iodinated fatty acid precursor in acetone.

  • Add the [¹²³I]Sodium Iodide solution.

  • Heat the reaction mixture in a sealed vial. The temperature and reaction time are optimized for each specific fatty acid.

  • After the reaction, the mixture is cooled.

  • The radiolabeled fatty acid is purified from unreacted iodide and byproducts using HPLC or a C18 solid-phase extraction cartridge.

  • The final product is formulated in a suitable buffer for injection.

A radiochemical yield of over 95% can be achieved with this method.

In-vivo Evaluation in a Rat Model

Animal Model:

  • Fasted male Sprague-Dawley rats.

Radiotracer Administration:

  • The ¹²³I-labeled fatty acid is formulated in a solution containing bovine serum albumin to ensure solubility and mimic physiological transport.

  • The radiotracer is injected intravenously via the tail vein.

SPECT Imaging:

  • Dynamic SPECT imaging is performed immediately after injection to assess myocardial uptake and clearance.

  • A clinical SPECT system equipped with pinhole collimators can be used for small animal imaging.

  • Images are acquired over a period of time (e.g., 60 minutes) to generate time-activity curves.

Biodistribution Studies:

  • At various time points post-injection (e.g., 5, 30, 60, 120 minutes), animals are euthanized.

  • Organs of interest (heart, liver, blood, muscle, etc.) are harvested, weighed, and the radioactivity is counted in a gamma counter.

  • The data is expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Myocardial Fatty Acid Metabolism Pathway

The following diagram illustrates the key steps in the uptake and metabolism of fatty acids by cardiomyocytes.

MyocardialFattyAcidMetabolism cluster_extracellular Extracellular Space cluster_cell_membrane Sarcolemma cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion FA_albumin Fatty Acid-Albumin Complex FAT_CD36 FAT/CD36 FA_albumin->FAT_CD36 Uptake FA Fatty Acid FAT_CD36->FA AcylCoA_Synthetase Acyl-CoA Synthetase FA->AcylCoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA AcylCoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT-1 Fatty_Acyl_CoA->CPT1 Fatty_Acyl_Carnitine Fatty Acyl-Carnitine CPT1->Fatty_Acyl_Carnitine Transport CPT2 CPT-2 Fatty_Acyl_Carnitine->CPT2 Mito_Fatty_Acyl_CoA Fatty Acyl-CoA CPT2->Mito_Fatty_Acyl_CoA Beta_Oxidation β-Oxidation Mito_Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Energy Production

Caption: Myocardial fatty acid uptake and metabolism pathway.

Experimental Workflow for Radiotracer Evaluation

This diagram outlines the typical workflow for the preclinical evaluation of a new iodinated fatty acid radiotracer.

ExperimentalWorkflow cluster_synthesis Synthesis & Radiolabeling cluster_invivo In-Vivo Evaluation cluster_analysis Data Analysis cluster_outcome Outcome Synthesis Chemical Synthesis of Precursor Radiolabeling Radiolabeling with ¹²³I Synthesis->Radiolabeling QC Quality Control (RCP, RPA) Radiolabeling->QC Injection Intravenous Injection QC->Injection Animal_Model Animal Model (e.g., Rats) Animal_Model->Injection Imaging Dynamic SPECT Imaging Injection->Imaging Biodistribution Biodistribution Studies Injection->Biodistribution Image_Analysis Image Reconstruction & Analysis Imaging->Image_Analysis Pharmacokinetics Pharmacokinetic Modeling Biodistribution->Pharmacokinetics Image_Analysis->Pharmacokinetics Evaluation Performance Evaluation Pharmacokinetics->Evaluation

References

A Comparative Guide to 15-Iodopentadecanoic Acid and BMIPP for Cardiac Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of nuclear cardiology, the assessment of myocardial fatty acid metabolism provides a crucial window into the pathophysiology of various cardiac conditions, most notably ischemic heart disease. Fatty acids are the primary energy source for the heart, and alterations in their metabolism are sensitive markers of myocardial ischemia and damage.[1][2] This guide offers a detailed comparison of two key radiolabeled fatty acid analogs used for cardiac imaging: 15-(p-iodophenyl)pentadecanoic acid (IPPA), a straight-chain fatty acid analog, and 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP), a methyl-branched analog. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the distinct characteristics and applications of these imaging agents.

Mechanism of Action and Metabolic Fate

Both IPPA and BMIPP are analogs of naturally occurring long-chain fatty acids and are designed to trace their metabolic pathways within cardiomyocytes. Upon intravenous injection, they are taken up by the heart muscle in proportion to regional blood flow and fatty acid utilization.

15-Iodopentadecanoic Acid (IPPA): As a straight-chain fatty acid analog, IPPA is metabolized similarly to natural fatty acids. After entering the cardiomyocyte, it is activated to its acyl-CoA derivative and can enter two main pathways: β-oxidation for energy production in the mitochondria or esterification into complex lipids like triglycerides for storage.[3][4] The relatively rapid metabolism and subsequent washout of its radioactive metabolites from the myocardium can limit the imaging time window.[5]

BMIPP: The key structural difference in BMIPP is the addition of a methyl group at the beta-position of the fatty acid chain. This modification significantly inhibits β-oxidation, the primary mitochondrial pathway for fatty acid breakdown.[6] Consequently, after uptake and conversion to its acyl-CoA form, BMIPP is predominantly shunted towards the triglyceride storage pool within the cardiomyocyte.[6][7] This metabolic trapping results in prolonged retention of the radiotracer in the myocardium, offering a wider window for imaging and potentially better image quality with Single-Photon Emission Computed Tomography (SPECT).[5][6]

Performance Data: A Quantitative Comparison

The following table summarizes key performance metrics for IPPA and BMIPP based on available experimental data. It is important to note that direct head-to-head comparisons in the same patient population are limited, and data is often presented in the context of different clinical scenarios and control tracers.

Performance MetricThis compound (IPPA)BMIPPStudy Context & Notes
Myocardial Uptake High initial uptake, similar to natural fatty acids.[3][4]High initial extraction and retention.[7] In canines, 74% of injected BMIPP was instantly extracted.[7]Both tracers show efficient myocardial extraction, reflecting fatty acid transporter activity.
Myocardial Retention/Washout Rapid washout with a half-time of approximately 13.2 minutes in canines.[4]Prolonged retention due to inhibited β-oxidation.[6][7] Low washout of retained radioactivity.[7]The slower clearance of BMIPP is its primary advantage for SPECT imaging.
Metabolism Undergoes β-oxidation (approx. 65% in canines) and incorporation into triglycerides.[4]Primarily incorporated into the triglyceride pool; β-oxidation is significantly slowed.[6][7]This difference in metabolic fate is the basis for their distinct imaging characteristics.
Myocardium-to-Blood Ratio Peak ratio of approximately 3.9:1 in canines.[4]Ratios greater than 10:1 have been reported in canines.[4]A higher ratio contributes to better image contrast and quality.
Diagnostic Sensitivity Sensitive in detecting metabolic alterations in acute myocardial infarction.[3]High sensitivity for detecting unstable angina (77%) compared to perfusion agents (45%).[8] Also shows high sensitivity for detecting coronary stenosis (74%) and acute coronary syndromes (81%).[1]BMIPP has been extensively studied and shows high sensitivity, particularly in detecting "ischemic memory" where metabolism remains abnormal after blood flow has been restored.[1][2]

Experimental Protocols

The methodologies for cardiac imaging with IPPA and BMIPP share similarities, revolving around SPECT imaging. Below are generalized protocols derived from various studies.

General Protocol for Myocardial SPECT Imaging
  • Patient Preparation: Patients are typically required to fast for at least 4-6 hours to increase myocardial fatty acid uptake by reducing competing substrates like glucose and insulin.

  • Radiotracer Administration: A sterile solution of ¹²³I-labeled IPPA or BMIPP is administered intravenously as a bolus injection. The typical injected dose ranges from 111 to 222 MBq (3-6 mCi).

  • Imaging Acquisition:

    • For IPPA: Due to its faster clearance, dynamic imaging may begin shortly after injection, with static images typically acquired within 10-30 minutes post-injection.

    • For BMIPP: Imaging is usually performed 20-30 minutes after tracer administration to allow for optimal myocardial uptake and clearance from the blood pool.[1] Both early (e.g., 30 minutes) and delayed (e.g., 3-4 hours) imaging can be performed to assess tracer washout and redistribution.[9][10]

  • SPECT System: A dual-head or triple-head gamma camera equipped with low-energy, high-resolution collimators is used. Data is acquired over a 180° or 360° arc, with projections acquired every 3-6 degrees.

  • Image Reconstruction and Analysis: Images are reconstructed using standard algorithms (e.g., filtered back-projection or iterative reconstruction). The reconstructed short-axis, vertical long-axis, and horizontal long-axis slices are analyzed. Myocardial uptake is typically assessed semi-quantitatively by dividing the myocardium into segments (e.g., a 17-segment model) and scoring the tracer uptake in each segment.[11] The results are often compared with myocardial perfusion imaging (e.g., using Thallium-201 or Technetium-99m sestamibi) to identify perfusion-metabolism mismatches, which are indicative of viable but ischemic myocardium.[1][12]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the metabolic pathways and a typical experimental workflow.

cluster_blood Bloodstream cluster_cell Cardiomyocyte cluster_mito Mitochondrion cluster_storage Lipid Droplet IPPA IPPA Transport Fatty Acid Transporters (e.g., CD36) IPPA->Transport BMIPP BMIPP BMIPP->Transport Activation Acyl-CoA Synthetase Transport->Activation IPPA_CoA IPPA-CoA Activation->IPPA_CoA from IPPA BMIPP_CoA BMIPP-CoA Activation->BMIPP_CoA from BMIPP BetaOx β-Oxidation IPPA_CoA->BetaOx Metabolized Triglycerides Triglyceride Pool IPPA_CoA->Triglycerides Esterified BMIPP_CoA->BetaOx Inhibited BMIPP_CoA->Triglycerides Predominantly Esterified ATP ATP BetaOx->ATP

Caption: Metabolic fate of IPPA vs. BMIPP in cardiomyocytes.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Image Acquisition cluster_analysis Phase 3: Data Analysis Patient Patient Selection (e.g., suspected CAD) Fasting Overnight Fasting Patient->Fasting Injection IV Injection of 123I-BMIPP or 123I-IPPA Fasting->Injection Uptake Tracer Uptake Period (approx. 30 min) Injection->Uptake SPECT SPECT Imaging Uptake->SPECT Recon Image Reconstruction SPECT->Recon Analysis Semi-quantitative Segmental Analysis Recon->Analysis Comparison Comparison with Perfusion Imaging (optional) Analysis->Comparison Diagnosis Diagnosis / Viability Assessment Analysis->Diagnosis Comparison->Diagnosis

Caption: Experimental workflow for cardiac metabolic imaging.

Conclusion

Both this compound (IPPA) and BMIPP are valuable tools for the investigation of myocardial fatty acid metabolism. IPPA, with its more physiological metabolic pathway, can provide insights into fatty acid oxidation rates. However, its rapid clearance poses a practical challenge for clinical imaging.

BMIPP, with its engineered metabolic trap, offers superior myocardial retention, resulting in a longer imaging window and higher myocardium-to-blood ratios, which are advantageous for SPECT imaging.[4] This has made BMIPP a widely used and well-validated tracer, particularly in Japan, for diagnosing ischemic heart disease, assessing myocardial viability, and identifying the "ischemic memory" phenomenon.[1][11][12] The choice between these tracers will ultimately depend on the specific research question or clinical application, balancing the need to trace true fatty acid oxidation versus the practical advantages of a tracer with prolonged myocardial retention.

References

A Comparative Guide to 15-Iodopentadecanoic Acid Uptake and Myocardial Blood Flow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 15-Iodopentadecanoic acid (15-IPDA) and its analogs as tracers for myocardial fatty acid metabolism, and its correlation with myocardial blood flow (MBF). The information is supported by experimental data to aid in the selection of appropriate imaging strategies for cardiac research.

Introduction to this compound and Myocardial Metabolism

The heart primarily relies on the beta-oxidation of long-chain fatty acids for its energy needs.[1] In states of ischemia, the myocardium shifts its metabolism from fatty acid oxidation to glucose utilization. This metabolic shift is a key indicator of myocardial viability. This compound (15-IPDA) and its more commonly studied analogs, such as 15-(p-iodophenyl)-pentadecanoic acid (IPPA) and 15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP), are radioiodinated fatty acid analogs. These tracers are used with single-photon emission computed tomography (SPECT) to visualize myocardial fatty acid uptake and metabolism. A reduced uptake of these tracers can indicate areas of ischemia or infarction.

Correlation of 15-IPDA Analog Uptake with Myocardial Blood Flow

The uptake of 15-IPDA analogs is closely linked to myocardial blood flow, as adequate perfusion is necessary for the delivery of fatty acids to the cardiomyocytes. In ischemic conditions with reduced blood flow, the uptake of these tracers is consequently diminished.

Quantitative Data Summary

The following table summarizes the correlation between the uptake of 15-IPDA analogs (specifically 123I-BMIPP) and myocardial blood flow under ischemic conditions.

ParameterNormal MyocardiumMild IschemiaModerate IschemiaSevere IschemiaSource
123I-BMIPP Uptake Score 0 (Normal)1 (Slightly decreased)2 (Moderately decreased)3 (Severely decreased)[2]
Rest Myocardial Blood Flow (mL/min/g) 0.93 ± 0.250.86 ± 0.210.97 ± 0.300.99 ± 0.37[2]
Hyperemic Myocardial Blood Flow (mL/min/g) 2.76 ± 1.291.84 ± 0.741.37 ± 0.391.08 ± 0.40[2]
Myocardial Flow Reserve 3.01 ± 1.382.20 ± 0.951.44 ± 0.221.10 ± 0.26[2]
Correlation with MBF (r-value) --r = 0.93 to 0.97-[3]

Comparison with Alternative Myocardial Imaging Tracers

15-IPDA analogs offer a metabolic perspective on myocardial health, which complements information from perfusion tracers. The table below compares 123I-BMIPP with other commonly used myocardial imaging agents.

TracerModalityPrimary MeasurementHalf-lifePhoton EnergyKey AdvantagesKey Disadvantages
123I-BMIPP SPECTFatty Acid Metabolism13.2 hours159 keVReflects metabolic state, "ischemic memory"Lower spatial resolution than PET
201Tl-chloride SPECTPerfusion & Viability73 hours135, 167 keVGood for viability assessment (redistribution)Suboptimal imaging characteristics
99mTc-Sestamibi SPECTPerfusion6 hours140 keVGood image quality, readily availableLess redistribution than 201Tl
99mTc-Tetrofosmin SPECTPerfusion6 hours140 keVRapid myocardial uptake and clearanceLess redistribution than 201Tl
18F-FDG PETGlucose Metabolism110 minutes511 keVGold standard for myocardial viabilityRequires patient preparation (glucose loading)
82Rb-chloride PETPerfusion75 seconds511 keVGenerator-produced, rapid studiesHigh positron energy limits resolution
13N-Ammonia PETPerfusion10 minutes511 keVHigh extraction fractionRequires on-site cyclotron
15O-Water PETPerfusion2 minutes511 keVGold standard for MBF quantificationRequires on-site cyclotron, complex analysis

Experimental Protocols

Detailed methodologies for key experiments are provided below.

123I-BMIPP SPECT Imaging in a Canine Model of Myocardial Ischemia

This protocol is adapted from studies investigating the correlation of 123I-BMIPP uptake with MBF.

1. Animal Preparation:

  • Anesthetize a healthy adult mongrel dog.

  • Intubate and ventilate the animal.

  • Perform a left thoracotomy to expose the heart.

  • Isolate the left anterior descending (LAD) coronary artery.

  • Place a hydraulic occluder around the LAD to induce controlled stenosis.

  • Insert catheters for blood sampling and pressure monitoring.

2. Induction of Ischemia:

  • Inflate the hydraulic occluder to achieve a target reduction in coronary blood flow (e.g., 50% reduction), monitored by a flow probe.

3. Tracer Administration:

  • After a period of sustained ischemia (e.g., 90 minutes), intravenously inject 111-185 MBq of 123I-BMIPP.

4. SPECT Imaging:

  • Position the animal in a clinical SPECT scanner.

  • Acquire dynamic or static images starting approximately 20 minutes post-injection.

  • For dynamic studies, acquire sequential frames to assess tracer kinetics.

  • For static studies, acquire images over 360° with a step-and-shoot or continuous rotation protocol.

  • Use a low-energy, high-resolution collimator.

  • Set the energy window at 159 keV ± 10%.

5. Image Reconstruction and Analysis:

  • Reconstruct the acquired projection data using filtered back-projection or iterative reconstruction algorithms.

  • Perform attenuation and scatter correction.

  • Reorient the images to obtain standard cardiac views (short-axis, vertical long-axis, and horizontal long-axis).

  • Perform semi-quantitative analysis by dividing the myocardium into segments and scoring the tracer uptake on a scale (e.g., 0=normal to 4=defect).

Myocardial Blood Flow Measurement with Radiolabeled Microspheres

This is a gold-standard technique for MBF measurement in animal research.

1. Microsphere Preparation:

  • Use commercially available radiolabeled microspheres (e.g., with 141Ce, 85Sr, 95Nb, 46Sc) of approximately 15 µm in diameter.

  • Thoroughly vortex the microsphere vial to ensure a uniform suspension.

  • Withdraw a precise volume of the microsphere suspension into a syringe.

2. Injection Procedure:

  • At the time of MBF measurement (e.g., during baseline and ischemic conditions), inject the prepared microspheres into the left atrium or left ventricle over a short period (10-20 seconds).

  • Simultaneously, begin withdrawing a reference blood sample from a peripheral artery (e.g., femoral artery) at a constant, known rate (e.g., 15 mL/min) for approximately 90 seconds.

3. Tissue and Blood Sample Processing:

  • At the end of the experiment, euthanize the animal and excise the heart.

  • Dissect the myocardium into segments corresponding to the regions of interest (e.g., ischemic and non-ischemic territories).

  • Weigh each tissue sample.

  • Measure the radioactivity in the myocardial tissue samples and the reference blood sample using a gamma counter.

4. MBF Calculation:

  • Calculate the myocardial blood flow for each tissue sample using the following formula: MBF (mL/min/g) = (Cm × Rr) / (Cr × Wm) Where:

    • Cm = Radioactivity count in the myocardial tissue sample

    • Rr = Rate of reference blood sample withdrawal (mL/min)

    • Cr = Radioactivity count in the reference blood sample

    • Wm = Weight of the myocardial tissue sample (g)

Visualizations

Myocardial Fatty Acid Metabolism Pathway

fatty_acid_metabolism cluster_extracellular Extracellular Space cluster_cardiomyocyte Cardiomyocyte cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion FFA_Albumin Free Fatty Acids (bound to Albumin) FAT_CD36 FAT/CD36 FFA_Albumin->FAT_CD36 Transport FFA FFA Fatty_Acyl_CoA Fatty Acyl-CoA FFA->Fatty_Acyl_CoA Activation Acyl_Carnitine Acyl-Carnitine Fatty_Acyl_CoA->Acyl_Carnitine Esterification Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Acyl_Carnitine->Fatty_Acyl_CoA Conversion CACT CACT Acyl_Carnitine->CACT Transport Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP FAT_CD36->FFA ACSL ACSL ACSL->Fatty_Acyl_CoA CPT1 CPT-1 CPT1->Acyl_Carnitine CACT->Acyl_Carnitine CPT2 CPT-2 CPT2->Fatty_Acyl_CoA

Caption: Myocardial fatty acid uptake and metabolism pathway.

Experimental Workflow: Correlating 123I-BMIPP Uptake with MBF

experimental_workflow cluster_animal_prep Animal Preparation cluster_ischemia_protocol Ischemia Protocol cluster_imaging_analysis Imaging and Analysis Anesthesia Anesthesia & Intubation Surgery Thoracotomy & Instrumentation Anesthesia->Surgery Baseline_MBF Baseline MBF (Microspheres) Surgery->Baseline_MBF Induce_Ischemia Induce LAD Stenosis Baseline_MBF->Induce_Ischemia Ischemic_MBF Ischemic MBF (Microspheres) Induce_Ischemia->Ischemic_MBF Tracer_Injection Inject 123I-BMIPP Ischemic_MBF->Tracer_Injection SPECT_Acquisition SPECT Imaging Tracer_Injection->SPECT_Acquisition Image_Reconstruction Image Reconstruction & Analysis SPECT_Acquisition->Image_Reconstruction Tissue_Analysis Heart Excision & Gamma Counting SPECT_Acquisition->Tissue_Analysis Correlation Correlate BMIPP Uptake with MBF Image_Reconstruction->Correlation Tissue_Analysis->Correlation

Caption: Workflow for correlating 123I-BMIPP uptake with MBF.

Logical Comparison of Myocardial Tracers

tracer_comparison cluster_perfusion Perfusion Imaging cluster_metabolism Metabolic Imaging Myocardial_Imaging Myocardial Imaging cluster_perfusion cluster_perfusion Myocardial_Imaging->cluster_perfusion cluster_metabolism cluster_metabolism Myocardial_Imaging->cluster_metabolism SPECT_Perfusion SPECT 201Tl 201Tl-chloride SPECT_Perfusion->201Tl 99mTc_Agents 99mTc-Sestamibi 99mTc-Tetrofosmin SPECT_Perfusion->99mTc_Agents PET_Perfusion PET 82Rb 82Rb-chloride PET_Perfusion->82Rb 13N 13N-Ammonia PET_Perfusion->13N 15O 15O-Water PET_Perfusion->15O SPECT_Metabolism SPECT 123I_BMIPP 123I-BMIPP SPECT_Metabolism->123I_BMIPP PET_Metabolism PET 18F_FDG 18F-FDG PET_Metabolism->18F_FDG

Caption: Classification of common myocardial imaging tracers.

References

A Comparative Guide to the Reproducibility of 15-Iodopentadecanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of 15-Iodopentadecanoic Acid (15-IPA) is critical for advancing cardiovascular research and drug development. This guide provides an objective comparison of the performance of various analytical methods for 15-IPA measurement, supported by available experimental data, to aid in the selection of the most appropriate technique for specific research needs.

This compound, a radiolabeled fatty acid analog, is a valuable tool for imaging myocardial fatty acid metabolism. The reliability of studies employing 15-IPA hinges on the reproducibility of its measurement. This guide delves into the analytical methods used for 15-IPA quantification, focusing on their reproducibility as determined by key performance indicators such as the coefficient of variation (CV).

Comparison of Analytical Methods for Fatty Acid Analysis

While specific reproducibility data for 15-IPA is limited in publicly available literature, we can draw valuable insights from validation studies of similar long-chain fatty acids using common analytical techniques. These methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are frequently employed for the quantification of fatty acids in biological samples. The reproducibility of these methods is typically assessed through intra- and inter-assay precision, expressed as the coefficient of variation (CV). Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for bioanalytical methods.[1][2]

Analytical MethodAnalyteSample MatrixIntra-Assay CV (%)Inter-Assay CV (%)Key Considerations
GC-MS Total Serum Fatty AcidsSerum1.0 - 16.11.0 - 16.1Provides structural confirmation of the analyte.[3]
GC-FID Free Fatty AcidsDairy Products1.5 - 7.2Not ReportedDirect on-column injection can lead to column deterioration. Derivatization method is more robust for routine analysis.[4]
HPLC-UV PU-H71 (as a model)Drug Substance≤ 1.39≤ 0.91 (inter-lab)Highly accurate and precise for purified substances.[5]

Table 1: Reproducibility of Analytical Methods for Fatty Acid Quantification. This table summarizes the reported intra- and inter-assay coefficients of variation for different analytical methods used to quantify fatty acids. While not specific to 15-IPA, this data provides a general understanding of the expected reproducibility.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible results. Below are generalized methodologies for the analysis of fatty acids, which can be adapted for 15-IPA measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Total Fatty Acid Analysis

This method typically involves the extraction of total lipids from a sample, followed by derivatization to form fatty acid methyl esters (FAMEs) for analysis by GC-MS.

1. Lipid Extraction (Folch Method):

  • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

  • Wash the extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization to FAMEs:

  • Resuspend the dried lipid extract in a known volume of a solvent like toluene.

  • Add a reagent such as 14% boron trifluoride in methanol.

  • Heat the mixture at a high temperature (e.g., 100°C) for a specified time (e.g., 1 hour) to facilitate the conversion of fatty acids to FAMEs.

  • After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.

  • Collect the upper organic phase containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

  • Inject the FAMEs extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid separation).

  • The oven temperature is programmed to ramp up to separate the different FAMEs based on their boiling points and polarity.

  • The separated FAMEs are then detected by a mass spectrometer, which provides both quantitative data and structural information.

High-Performance Liquid Chromatography (HPLC) for Fatty Acid Analysis

HPLC can also be used for the analysis of fatty acids, often after a derivatization step to improve detection.

1. Sample Preparation and Extraction:

  • Similar to the GC-MS protocol, lipids are first extracted from the sample.

2. Derivatization (for UV or Fluorescence Detection):

  • Fatty acids are often derivatized with a chromophore or fluorophore to enhance their detection by UV or fluorescence detectors. Common derivatizing agents include p-bromophenacyl bromide.

3. HPLC Analysis:

  • The derivatized fatty acids are injected onto an HPLC system equipped with a reverse-phase column (e.g., C18).

  • A gradient of mobile phases (e.g., acetonitrile and water) is used to separate the fatty acids.

  • The separated compounds are detected by a UV or fluorescence detector.

Signaling Pathways and Experimental Workflows

The primary application of radiolabeled 15-IPA is in the imaging of myocardial fatty acid metabolism. The following diagram illustrates the general workflow for a myocardial SPECT imaging study using a radiolabeled fatty acid analog.

experimental_workflow cluster_patient_prep Patient Preparation cluster_imaging_procedure Imaging Procedure cluster_data_analysis Data Analysis Patient Patient Fasting Injection Injection of Radiolabeled 15-IPA Patient->Injection Tracer Administration SPECT SPECT Imaging Acquisition Injection->SPECT Data Acquisition Reconstruction Image Reconstruction SPECT->Reconstruction Processing Uptake Quantification of Myocardial Uptake Reconstruction->Uptake Image Analysis Washout Calculation of Washout Rate Uptake->Washout Interpretation Clinical Interpretation Washout->Interpretation

Caption: Experimental workflow for myocardial SPECT imaging with radiolabeled 15-IPA.

References

A Comparative Guide to 15-Iodopentadecanoic Acid (15-IPDA) PET for Myocardial Metabolism Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Myocardial Metabolism Imaging with PET

Positron Emission Tomography is a powerful non-invasive imaging modality that allows for the quantitative assessment of biological processes at the molecular level.[1] In cardiology, PET imaging is instrumental in evaluating myocardial perfusion, metabolism, and viability, providing critical information for the diagnosis and management of coronary artery disease and heart failure.

The healthy heart primarily utilizes free fatty acids (FFAs) for energy production. However, under ischemic conditions, there is a metabolic shift towards increased glucose utilization.[2] This fundamental principle underpins the use of radiolabeled substrates to probe the metabolic state of the myocardium.

15-Iodopentadecanoic Acid (15-IPDA) as a PET Tracer

15-IPDA is a fatty acid analog that can be labeled with a positron-emitting isotope, such as Iodine-124 (¹²⁴I), to serve as a tracer for myocardial fatty acid metabolism. The rationale for its use lies in its ability to trace the uptake and beta-oxidation of FFAs in the heart muscle. While most studies on similar compounds have utilized Iodine-123 for Single-Photon Emission Computed Tomography (SPECT), the principles of uptake and metabolism are analogous for a ¹²⁴I-labeled PET tracer.

Comparison with Alternative PET Tracers

The performance of ¹²⁴I-15-IPDA PET is best understood in the context of established clinical alternatives: ¹⁸F-FDG for glucose metabolism and [¹⁵O]Water for myocardial blood flow.

Quantitative Data Summary

The following table summarizes the key performance characteristics of ¹²⁴I-15-IPDA (projected), ¹⁸F-FDG, and [¹⁵O]Water based on available data for these and similar tracers.

Feature¹²⁴I-15-IPDA (Projected)¹⁸F-FDG[¹⁵O]Water
Primary Measurement Fatty Acid Metabolism (Uptake & Oxidation)Glucose UtilizationMyocardial Blood Flow (Perfusion)
Clinical Indication Ischemia Detection, Viability AssessmentViability Assessment, Inflammation ImagingQuantification of Myocardial Perfusion
Mechanism of Uptake Transport via fatty acid transporters, esterification, and mitochondrial beta-oxidation.Transport via glucose transporters (GLUT) and phosphorylation by hexokinase.Freely diffuses across capillary and cell membranes.
Half-life of Isotope ¹²⁴I: 4.2 days[3][4]¹⁸F: 109.8 minutes¹⁵O: 2.04 minutes
Typical Injected Dose Not established for cardiac PET; other ¹²⁴I tracers range from 74-185 MBq.185-555 MBq370-1110 MBq
Image Acquisition Time Dynamic imaging followed by static scans, potentially over several hours due to longer half-life.30-60 minutes post-injection.Rapid dynamic acquisition over 5-10 minutes.
Strengths - Direct marker of primary myocardial energy substrate.- Potential to differentiate between altered uptake and oxidation.- Long half-life allows for delayed imaging protocols.[3][4]- Gold standard for myocardial viability assessment.[5] - High target-to-background ratio in ischemic tissue. - Well-established protocols and extensive clinical data.- Gold standard for quantitative myocardial blood flow. - Allows for repeat measurements due to short half-life.
Limitations - Limited clinical data for the ¹²⁴I-labeled compound.- Complex metabolism can make interpretation challenging.- Longer half-life of ¹²⁴I results in higher radiation dose compared to shorter-lived isotopes.[5]- Requires specific patient preparation (fasting, glucose loading) to modulate substrate availability. - Uptake can be variable in non-ischemic conditions.- Requires an on-site cyclotron due to the very short half-life. - Lower spatial resolution compared to ¹⁸F-FDG.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are generalized experimental protocols for cardiac PET imaging with fatty acid analogs and the comparator tracers.

Protocol 1: Myocardial Metabolism Imaging with a ¹²⁴I-Labeled Fatty Acid Analog (e.g., ¹²⁴I-15-IPDA)

This protocol is a projection based on methodologies for similar radioiodinated fatty acid SPECT agents and general principles of PET imaging.

  • Patient Preparation:

    • Fasting for at least 6-12 hours to promote a shift towards fatty acid metabolism.

    • Avoidance of caffeine and strenuous exercise for 24 hours prior to the scan.

    • Thyroid blockade (e.g., with potassium iodide) may be considered to reduce radiation dose to the thyroid from free ¹²⁴I.

  • Radiotracer Administration:

    • Intravenous administration of a bolus of ¹²⁴I-15-IPDA. The exact dose would need to be determined in clinical trials.

  • PET/CT Imaging:

    • Dynamic Acquisition: Commence a dynamic scan immediately upon injection for the first 30-60 minutes to assess tracer uptake and clearance kinetics.

    • Static Acquisition: Acquire static images at later time points (e.g., 1, 2, and 4 hours post-injection) to evaluate tracer retention and distribution, which reflects incorporation into lipid pools versus oxidation.

    • CT Attenuation Correction: A low-dose CT scan is performed for attenuation correction of the PET data.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn over the myocardial segments and in the blood pool.

    • Time-activity curves are generated to calculate uptake rates, clearance half-times, and the distribution volume of the tracer.

    • Comparison of tracer uptake in different myocardial territories.

Protocol 2: Myocardial Viability Imaging with ¹⁸F-FDG
  • Patient Preparation:

    • Fasting for 6-12 hours.[6]

    • Oral or intravenous glucose loading approximately 60 minutes before ¹⁸F-FDG injection to stimulate myocardial glucose uptake.[6]

    • Blood glucose levels should be monitored and ideally be below 150 mg/dL.

  • Radiotracer Administration:

    • Intravenous injection of 185-555 MBq of ¹⁸F-FDG.

  • PET/CT Imaging:

    • A waiting period of 45-60 minutes allows for tracer distribution and uptake.

    • Static or ECG-gated PET images of the heart are acquired for 15-30 minutes.

    • A low-dose CT scan is performed for attenuation correction.

  • Data Analysis:

    • ¹⁸F-FDG uptake is visually and semi-quantitatively assessed in myocardial segments.

    • Uptake is often compared to myocardial perfusion data (from a preceding SPECT or PET perfusion scan) to identify "mismatch" patterns (reduced perfusion with preserved or enhanced FDG uptake), which are indicative of viable, hibernating myocardium.[6]

Protocol 3: Myocardial Perfusion Imaging with [¹⁵O]Water
  • Patient Preparation:

    • No specific dietary preparation is required.

    • Patients should be at rest in a quiet environment.

  • Radiotracer Administration:

    • Intravenous bolus injection of 370-1110 MBq of [¹⁵O]Water.

  • PET/CT Imaging:

    • A rapid dynamic PET scan is initiated simultaneously with the tracer injection and acquired for 5-10 minutes.

    • This can be performed at rest and under pharmacological stress (e.g., with adenosine or dipyridamole) to assess coronary flow reserve.

    • A low-dose CT scan is performed for attenuation correction.

  • Data Analysis:

    • A one-tissue compartment model is typically used to analyze the dynamic data and generate quantitative images of myocardial blood flow (in mL/min/g).

    • Regional blood flow values are compared between rest and stress conditions.

Visualizations

Myocardial Energy Metabolism Signaling Pathway

cluster_blood Bloodstream cluster_myocyte Myocyte FFA Free Fatty Acids (FFAs) FAT_CD36 FAT/CD36 FFA->FAT_CD36 Uptake Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Uptake FFA_in Intracellular FFAs FAT_CD36->FFA_in Glucose_in Intracellular Glucose GLUT->Glucose_in BetaOx Beta-Oxidation FFA_in->BetaOx Triglycerides Triglyceride Pool (Storage) FFA_in->Triglycerides Esterification Glycolysis Glycolysis Glucose_in->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondrion Mitochondrion Pyruvate->Mitochondrion TCA TCA Cycle Mitochondrion->TCA BetaOx->Mitochondrion ATP ATP TCA->ATP

Caption: Simplified pathway of myocardial energy substrate utilization.

Experimental Workflow for Comparative PET Imaging

cluster_study Comparative Myocardial PET Imaging Study cluster_IPDA 15-IPDA PET Arm cluster_FDG ¹⁸F-FDG PET Arm cluster_H2O [¹⁵O]Water PET Arm Patient Patient Preparation (Fasting/Glucose Load) IPDA_inj Inject ¹²⁴I-15-IPDA Patient->IPDA_inj FDG_inj Inject ¹⁸F-FDG Patient->FDG_inj H2O_inj Inject [¹⁵O]Water Patient->H2O_inj IPDA_scan Dynamic & Static PET/CT Scan IPDA_inj->IPDA_scan IPDA_analysis Analyze Fatty Acid Metabolism IPDA_scan->IPDA_analysis Comparison Comparative Analysis (Cross-Validation) IPDA_analysis->Comparison FDG_scan Static PET/CT Scan FDG_inj->FDG_scan FDG_analysis Analyze Glucose Utilization FDG_scan->FDG_analysis FDG_analysis->Comparison H2O_scan Dynamic PET/CT Scan H2O_inj->H2O_scan H2O_analysis Analyze Myocardial Blood Flow H2O_scan->H2O_analysis H2O_analysis->Comparison

Caption: Logical workflow for a cross-validation study of myocardial PET tracers.

References

A Comparative Guide to Straight-Chain vs. Branched-Chain Iodinated Fatty Acids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of molecular imaging and metabolic research, iodinated fatty acids serve as critical probes for understanding cellular energy dynamics, particularly in myocardial and oncological studies. The structural configuration of these fatty acids—either as straight-chain or branched-chain molecules—profoundly influences their metabolic fate and, consequently, their utility in preclinical and clinical investigations. This guide provides an objective comparison of straight-chain and branched-chain iodinated fatty acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their research needs.

Core Metabolic Differences: Oxidation vs. Trapping

The primary distinction between straight-chain and branched-chain iodinated fatty acids lies in their intracellular processing. Straight-chain fatty acids are readily metabolized through the mitochondrial β-oxidation pathway, a major source of energy for cardiac muscle.[1] This rapid metabolism and subsequent clearance from the tissue provide a dynamic measure of fatty acid oxidation rates.

Conversely, the introduction of a methyl group to the fatty acid backbone, creating a branched-chain structure, sterically hinders the enzymatic processes of β-oxidation.[1][2] This inhibition of metabolism leads to the intracellular "trapping" of the fatty acid analog, resulting in prolonged retention within the cell. This extended retention is a significant advantage for imaging applications, as it allows for a clearer and more stable signal over time.[3]

Quantitative Comparison of Myocardial Retention

Experimental data from studies in rats clearly demonstrates the impact of branching on the myocardial retention of iodinated fatty acids. The following table summarizes the myocardial half-time values for a straight-chain iodinated fatty acid, 15-(p-iodophenyl)-pentadecanoic acid (IPP), and its branched-chain analogs, 3-R,S-methyl-IPP (BMIPP) and 3,3-dimethyl-IPP (DMIPP).

Fatty Acid TypeCompoundMyocardial Half-Time (in fasted rats)Key Characteristic
Straight-Chain 15-(p-iodophenyl)-pentadecanoic acid (IPP)5-10 minutesRapid clearance due to β-oxidation[3]
Mono-Branched 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP)30-45 minutesDelayed clearance[3]
Di-Branched 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP)6-7 hoursSignificant retention due to inhibition of β-oxidation[3]

Key Advantages and Disadvantages

FeatureStraight-Chain Iodinated Fatty AcidsBranched-Chain Iodinated Fatty Acids
Primary Advantage Allows for the measurement of myocardial fatty acid oxidation rates.Prolonged myocardial retention allows for high-quality SPECT imaging.[4]
Primary Disadvantage Rapid clearance can make imaging challenging.Does not provide a direct measure of fatty acid metabolism rates.
Primary Application Assessing dynamic metabolic processes.Myocardial viability and perfusion imaging.[5]

Experimental Protocols

General Protocol for Synthesis of an Iodinated Fatty Acid Ethyl Ester

This protocol provides a general method for the synthesis of an iodinated fatty acid ethyl ester, a common precursor for radioiodination.

Materials:

  • Fatty acid ethyl ester (e.g., from sunflower oil)

  • Aqueous phosphoric acid solution (e.g., 86.4 wt%)

  • Alkali metal iodide (e.g., potassium iodide or sodium iodide)

  • n-hexane

  • Sodium hydroxide

  • Ethanol (95 wt%)

  • Distilled water

  • Aqueous sodium thiosulfate solution (e.g., 25 wt%)

Procedure:

  • Protonation: Mix the fatty acid ethyl ester with the aqueous phosphoric acid solution and stir at a controlled temperature (e.g., 80°C) for approximately 30 minutes.[6]

  • Iodination: Add the alkali metal iodide to the reaction mixture and continue stirring at a controlled temperature (e.g., 80°C) for several hours (e.g., 3-12 hours).[7]

  • Extraction: After the reaction, add n-hexane to the mixture to form an aqueous layer. Remove the aqueous layer to obtain the n-hexane layer containing the crude iodinated product.[6]

  • Washing: Wash the n-hexane layer with distilled water to remove any residual acid.[7]

  • Purification:

    • Add n-hexane, sodium hydroxide, and ethanol to the crude product and stir.

    • Add distilled water to form an aqueous layer, which is then removed.

    • Add an aqueous sodium thiosulfate solution to the n-hexane layer and stir.

    • Remove the resulting aqueous layer.

    • Wash the final n-hexane layer with distilled water to remove residual salts.[6]

  • Final Product: Concentrate the n-hexane layer under reduced pressure to obtain the purified iodinated fatty acid ethyl ester.[6]

General Protocol for Radioiodination using Isotopic Exchange

This protocol describes a common method for radiolabeling an iodinated fatty acid with Iodine-123.

Materials:

  • Non-radioactive iodinated fatty acid

  • [¹²³I]Sodium Iodide

  • Acetone

  • Sealed reaction vial (e.g., antibiotic bottle with a rubber membrane)

Procedure:

  • Dissolve the non-radioactive iodinated fatty acid in acetone in the sealed reaction vial.

  • Add the [¹²³I]NaI solution to the vial.

  • Heat the reaction mixture at approximately 102-105°C for about 10 minutes.

  • After the reaction, the resulting ¹²³I-labeled fatty acid is purified, typically using high-performance liquid chromatography (HPLC).

General Protocol for a Preclinical Biodistribution Study

This protocol outlines a typical procedure for evaluating the biodistribution of a novel radioiodinated fatty acid in a small animal model.

Animal Model:

  • Healthy mice or rats of the same sex, strain, and approximate weight.

Procedure:

  • Injection: Inject the radiopharmaceutical (not exceeding 0.3 ml for mice, 0.5 ml for rats) into the tail vein of the animals.

  • Time Points: At specified time intervals post-injection (e.g., 5, 15, 30, 60 minutes), sacrifice a group of animals.

  • Organ Harvesting: Dissect and collect key organs (e.g., heart, liver, lungs, kidneys, blood, muscle).

  • Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

General Protocol for Myocardial SPECT Imaging with ¹²³I-BMIPP

This protocol provides a standard approach for performing Single-Photon Emission Computed Tomography (SPECT) of the myocardium using ¹²³I-BMIPP.

Patient Preparation:

  • Patients are typically instructed to fast overnight to enhance myocardial fatty acid uptake.

Procedure:

  • Radiotracer Administration: Intravenously administer a standard dose of ¹²³I-BMIPP (e.g., 111 MBq).[8]

  • Image Acquisition:

    • Begin SPECT data acquisition approximately 20-30 minutes after injection.[8][9]

    • Use a rotating gamma camera with a high-resolution collimator.

    • Acquire images over a 180° or 360° arc.[8][9]

  • Image Reconstruction and Analysis: Reconstruct the acquired data into tomographic slices of the heart. Analyze these images to assess regional myocardial uptake of the tracer, which reflects fatty acid metabolism.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Fate of Iodinated Fatty Acids scfa Straight-Chain Iodinated Fatty Acid scfa_uptake Myocardial Uptake scfa->scfa_uptake beta_ox Beta-Oxidation scfa_uptake->beta_ox energy Energy (ATP) beta_ox->energy clearance Rapid Clearance beta_ox->clearance bcfa Branched-Chain Iodinated Fatty Acid bcfa_uptake Myocardial Uptake bcfa->bcfa_uptake beta_ox_inhib Beta-Oxidation Inhibited bcfa_uptake->beta_ox_inhib trapping Intracellular Trapping beta_ox_inhib->trapping imaging Prolonged Signal for SPECT trapping->imaging

Caption: Metabolic pathways of straight-chain vs. branched-chain iodinated fatty acids.

Workflow for Comparative Preclinical Study start Start: Hypothesis Formulation synthesis Synthesis & Radiolabeling of Straight-Chain and Branched-Chain Analogs start->synthesis animal_model Animal Model Preparation (e.g., Rats) synthesis->animal_model grouping Divide Animals into Cohorts animal_model->grouping injection Intravenous Injection of Radiotracers grouping->injection biodist Biodistribution Study at Multiple Time Points injection->biodist spect Dynamic SPECT Imaging injection->spect data_analysis Data Analysis: %ID/g, Half-life, Heart-to-Blood Ratios biodist->data_analysis spect->data_analysis comparison Comparative Assessment of Pharmacokinetics and Imaging Properties data_analysis->comparison conclusion Conclusion & Reporting comparison->conclusion

References

A Head-to-Head Comparison of Fatty Acid Imaging Agents in Cardiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heart relies heavily on fatty acid oxidation for its energy needs, and alterations in this metabolic pathway are a hallmark of various cardiac diseases, including ischemia and heart failure.[1] Radiolabeled fatty acid analogs have emerged as powerful tools to non-invasively image and quantify myocardial fatty acid metabolism, offering valuable insights into disease pathophysiology and therapeutic response. This guide provides a head-to-head comparison of the most prominent fatty acid imaging agents used in cardiology, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate tools for their studies.

Key Fatty Acid Imaging Agents: An Overview

The primary agents for fatty acid imaging in cardiology can be categorized by the imaging modality they are designed for: Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The most well-studied of these are ¹²³I-labeled agents for SPECT and ¹⁸F-labeled agents for PET.

  • ¹²³I-β-methyl-iodophenyl-pentadecanoic acid (¹²³I-BMIPP): A SPECT agent designed for metabolic trapping. The inclusion of a methyl group in the fatty acid chain inhibits β-oxidation, leading to prolonged retention in the myocardium.[2] This allows for high-quality SPECT imaging.[1]

  • ¹⁸F-fluoro-6-thia-heptadecanoic acid (¹⁸F-FTHA): A PET agent that acts as a substrate for fatty acid metabolism. It is taken up by cardiomyocytes and enters the β-oxidation pathway, where it becomes metabolically trapped, allowing for the quantification of fatty acid uptake and utilization.[3][4]

  • ¹⁵-(p-¹²³I-iodophenyl)-pentadecanoic acid (¹²³I-IPPA): An earlier generation SPECT agent. While it is taken up by the myocardium, its faster washout compared to ¹²³I-BMIPP can result in lower image quality and complicates quantitative analysis.[5]

Quantitative Performance Comparison

The following tables summarize the key performance metrics of these agents based on published experimental data.

Agent Imaging Modality Myocardial Uptake/Retention Mechanism of Retention Key Findings in Ischemia/Hypoxia Reference
¹²³I-BMIPP SPECTProlonged retentionInhibition of β-oxidation due to methyl-branchingDecreased retention in ischemia; Increased retention in hypoxia[2][6]
¹⁸F-FTHA PETMetabolically trappedEnters β-oxidation pathway, but subsequent steps are inhibited by the sulfur heteroatomDecreased retention in ischemia; Unchanged uptake in hypoxia[3][4][6]
¹²³I-IPPA SPECTRapid washoutMetabolized through β-oxidationReduced tracer uptake in ischemic regions[5]
Head-to-Head Comparison in a Swine Model of Ischemia and Hypoxia

A direct comparison of ¹²⁵I-BMIPP and ¹⁸F-FTHA in a swine model yielded the following results:

Condition Parameter ¹²⁵I-BMIPP ¹⁸F-FTHA Reference
Ischemia (60% reduction in perfusion) Reduction in tracer retentionSignificant decreaseSignificant decrease[6]
Hypoxia (venous blood perfusate) Change in tracer uptakeIncreasedUnchanged[6]
Human Studies Data

The following table presents data from human studies with ¹⁸F-FTHA, providing insights into its uptake in healthy and diseased hearts.

Patient Group Parameter Value Reference
Healthy Volunteers (fasting) Myocardial FFA Uptake5.8 ± 1.7 µmol/100 g/min [7]
Heart Failure Patients (NYHA Class III) Myocardial FFA Uptake19.3 ± 2.3 µmol/100 g/min [8]

Signaling Pathways and Mechanisms of Action

The uptake and metabolism of fatty acids in cardiomyocytes is a multi-step process. The following diagram illustrates the key pathways and the points at which different imaging agents are trapped.

FattyAcidMetabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA ACSL Triglyceride Pool Triglyceride Pool Fatty Acyl-CoA->Triglyceride Pool Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito CPT1/CAT/CPT2 BMIPP-CoA BMIPP-CoA BMIPP-CoA->Triglyceride Pool Trapped (BMIPP) BMIPP BMIPP BMIPP->BMIPP-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA FTHA_metabolite Metabolically Trapped FTHA Beta-Oxidation->FTHA_metabolite Trapped (FTHA) TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Myocardial Fatty Acid Metabolism and Tracer Trapping.

Experimental Methodologies

Detailed protocols are crucial for reproducible and comparable results. Below are synthesized methodologies for key experiments cited in this guide.

¹²³I-BMIPP SPECT Imaging Protocol (Human)
  • Patient Preparation: Patients should fast for at least 6 hours prior to the study to increase myocardial fatty acid uptake.

  • Tracer Administration: A dose of 111-222 MBq of ¹²³I-BMIPP is administered intravenously at rest.

  • Image Acquisition:

    • Early Scan: SPECT imaging is initiated 15-30 minutes post-injection.

    • Delayed Scan: A second SPECT acquisition is performed 3-4 hours post-injection to assess washout.

    • A three-headed gamma camera with low-energy, high-resolution collimators is typically used. Data is acquired over 360° with 60-90 stops of 20-30 seconds each.

  • Data Analysis: Myocardial uptake is assessed visually and semi-quantitatively. The washout rate is calculated from the early and delayed images to provide information on fatty acid metabolism.[9][10]

¹⁸F-FTHA PET Imaging Protocol (Human)
  • Patient Preparation: Patients are required to fast overnight (at least 12 hours) to maximize fatty acid utilization by the myocardium.

  • Tracer Administration: An intravenous injection of 185-370 MBq of ¹⁸F-FTHA is administered.

  • Image Acquisition:

    • Dynamic PET imaging is initiated simultaneously with tracer injection and continues for 60 minutes.

    • ECG-gated acquisition is performed to correct for cardiac motion.

  • Data Analysis: Time-activity curves are generated for the myocardium and arterial blood. Kinetic modeling is applied to these curves to calculate the rate of myocardial fatty acid uptake and utilization.[8][11]

Experimental Workflow for Head-to-Head Tracer Comparison (Swine Model)

The following diagram outlines the experimental workflow used in the direct comparison of ¹²⁵I-BMIPP and ¹⁸F-FTHA.

ExperimentalWorkflow cluster_preparation Animal Preparation cluster_baseline Baseline Measurement cluster_intervention Intervention (50 min) cluster_imaging Tracer Administration and Imaging Anesthesia Anesthesia Coronary Artery Perfusion Coronary Artery Perfusion Anesthesia->Coronary Artery Perfusion Tritiated Palmitate Infusion Tritiated Palmitate Infusion Coronary Artery Perfusion->Tritiated Palmitate Infusion Beta-Oxidation Rate Beta-Oxidation Rate Tritiated Palmitate Infusion->Beta-Oxidation Rate Control Control Beta-Oxidation Rate->Control Ischemia Ischemia Beta-Oxidation Rate->Ischemia Hypoxia Hypoxia Beta-Oxidation Rate->Hypoxia ¹²⁵I-BMIPP & ¹⁸F-FTHA Infusion ¹²⁵I-BMIPP & ¹⁸F-FTHA Infusion Control->¹²⁵I-BMIPP & ¹⁸F-FTHA Infusion Ischemia->¹²⁵I-BMIPP & ¹⁸F-FTHA Infusion Hypoxia->¹²⁵I-BMIPP & ¹⁸F-FTHA Infusion Myocardial Tissue Sampling Myocardial Tissue Sampling ¹²⁵I-BMIPP & ¹⁸F-FTHA Infusion->Myocardial Tissue Sampling Tracer Retention Analysis Tracer Retention Analysis Myocardial Tissue Sampling->Tracer Retention Analysis

Caption: Swine Model Experimental Workflow.

Conclusion

The choice of a fatty acid imaging agent depends on the specific research question and the available imaging modality. ¹²³I-BMIPP, with its prolonged retention, is well-suited for SPECT imaging to identify areas of metabolic abnormality, particularly in the context of "ischemic memory."[1] ¹⁸F-FTHA, imaged with PET, offers a more quantitative assessment of fatty acid uptake and utilization. The differential behavior of these tracers in response to hypoxia highlights their distinct metabolic fates and provides complementary information. This guide serves as a foundational resource for the informed selection and application of these powerful imaging tools in cardiovascular research.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 15-Iodopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of specialized chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of 15-Iodopentadecanoic acid, a halogenated long-chain fatty acid. Adherence to these guidelines is essential for minimizing risks and ensuring proper disposal.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound. It is imperative to always wear the minimum required PPE and to select additional protection based on the specific experimental protocol and risk assessment.

Activity Minimum Required PPE Recommended Additional PPE
Weighing and Aliquoting (Solid Form) - Nitrile gloves- Safety glasses with side shields- Laboratory coat- Face shield (if not working in a fume hood)- Respiratory protection (N95 or higher, if creating dust)
Solution Preparation and Handling - Nitrile gloves- Chemical splash goggles- Laboratory coat- Face shield- Chemical-resistant apron
Experimental Procedures - Nitrile gloves- Chemical splash goggles- Laboratory coat- Face shield- Chemical-resistant apron- Consider double-gloving for extended procedures
Waste Disposal - Nitrile gloves- Chemical splash goggles- Laboratory coat- Face shield- Chemical-resistant apron

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

    • Ensure that an eyewash station and safety shower are readily accessible.[3][4]

    • Before starting, clear the workspace of any unnecessary equipment or chemicals.

  • Weighing and Transfer :

    • When weighing the solid compound, perform the task in a fume hood or a designated containment area to minimize the risk of inhaling airborne particles.

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

    • Close the container tightly after use and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][4]

  • Solution Preparation :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the process generates heat, use a cooling bath to control the temperature.

  • During Experimentation :

    • Keep all containers with this compound clearly labeled and sealed when not in use.

    • Avoid direct contact with skin and eyes.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[6][7][8]

  • Waste Segregation :

    • Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6][8][9]

    • Do not mix halogenated waste with non-halogenated organic waste, as this increases disposal costs and complexity.[10]

    • Solid waste (e.g., contaminated gloves, weighing paper) should be placed in a separate, sealed bag or container and labeled as halogenated waste.

  • Container Management :

    • Use appropriate, leak-proof, and chemically resistant containers for waste collection.

    • Keep waste containers closed except when adding waste.[7][9]

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Final Disposal :

    • Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound or its waste down the drain.[6]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

start Start: Obtain this compound prep Preparation and PPE Donning start->prep weigh Weighing and Aliquoting (in Fume Hood) prep->weigh solution Solution Preparation weigh->solution experiment Experimental Use solution->experiment decontaminate Decontaminate Glassware and Equipment experiment->decontaminate waste_collection Collect Halogenated Waste experiment->waste_collection Direct Waste decontaminate->waste_collection disposal Dispose via EHS waste_collection->disposal end End: Procedure Complete disposal->end

Caption: Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.